molecular formula C6H11NO4 B554875 (R)-2-(Methylamino)pentanedioic acid CAS No. 77481-28-8

(R)-2-(Methylamino)pentanedioic acid

Numéro de catalogue: B554875
Numéro CAS: 77481-28-8
Poids moléculaire: 161.16 g/mol
Clé InChI: XLBVNMSMFQMKEY-SCSAIBSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-(Methylamino)pentanedioic acid, with the CAS registry number 77481-28-8, is a chiral glutamic acid analog also known as N-Methyl-D-glutamic acid . This compound has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol . It is the D-enantiomer of N-methylglutamic acid. As a specialist research chemical, it is offered for investigation purposes, particularly in studies focusing on neuroscience, pharmacology, and metabolic pathways where its interaction with glutamate receptors and transporters is of interest. The structural modification of the glutamic acid backbone makes it a valuable compound for probing biological systems. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Please verify the specifications and batch analysis before ordering. Multiple suppliers and distributors for this compound are listed, ensuring a reliable supply chain for the global research community .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-(methylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVNMSMFQMKEY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553277
Record name N-Methyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77481-28-8
Record name N-Methyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of (R)-2-(Methylamino)pentanedioic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(Methylamino)pentanedioic acid, commonly known as N-Methyl-D-glutamic acid, is a critical non-canonical amino acid utilized in the design of peptidomimetics, targeted therapeutics, and neuroactive probes . In drug development, the N-methylation of the peptide backbone introduces conformational constraints, enhances proteolytic stability, and significantly improves membrane permeability . Furthermore, the incorporation of D-amino acids and their methylated derivatives is a proven strategy in structure-activity relationship (SAR) optimization for kinase inhibitors and other complex targets .

This whitepaper provides an in-depth, self-validating synthetic pathway to produce (R)-2-(Methylamino)pentanedioic acid from D-glutamic acid. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, explicitly detailing the mechanistic rationale and causality behind each experimental choice to ensure high-yield, stereochemically pure outcomes.

Retrosynthetic Strategy & Mechanistic Rationale

The primary challenge in synthesizing N-methylated amino acids is preventing over-methylation (e.g., the formation of N,N-dimethyl derivatives or quaternary ammonium salts) while managing the reactivity of side-chain functional groups . Direct reductive amination of D-glutamic acid often yields complex mixtures due to the zwitterionic nature and poor organic solubility of the unprotected amino acid. Therefore, a multi-step protection-methylation-deprotection sequence is strictly required.

  • N-Terminal Protection: The tert-butyloxycarbonyl (Boc) group is selected over the fluorenylmethyloxycarbonyl (Fmoc) group. The subsequent N-methylation step requires a strong base (NaH) which would prematurely cleave an Fmoc group via an E1cB mechanism.

  • Carboxyl Protection (The Causality of Esterification): D-glutamic acid possesses two carboxylic acid moieties (α and γ). The protons of these carboxylic acids (pKa ~2.1 and 4.2) are vastly more acidic than the carbamate NH (pKa ~16). If left unprotected, NaH would preferentially deprotonate the carboxylic acids, forming insoluble poly-anions, consuming equivalents of base, and leading to uncontrolled O-methylation . Transient protection as dimethyl esters ensures that the carbamate NH is the sole nucleophilic center available for the subsequent SN2 reaction with methyl iodide.

MechanisticLogic N1 Carbamate NH pKa ~ 16 N4 Methyl Iodide SN2 Electrophile N1->N4 Nucleophilic Attack N2 Carboxylic Acid OH pKa ~ 4 N2->N4 Competitive Attack N3 NaH (Base) Deprotonation N3->N1 Selective if OH protected N3->N2 Preferential if unprotected N5 N-Methylated Product Target N4->N5 Desired Pathway N6 Methyl Ester Side Product N4->N6 Undesired Pathway

Caption: Mechanistic logic of competitive deprotonation and N-methylation.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific analytical checkpoints to verify completion before proceeding, preventing the carryover of impurities.

Protocol 1: Synthesis of N-Boc-D-Glutamic Acid

Rationale: Boc anhydride (Boc₂O) reacts selectively with the α-amino group in aqueous alkaline conditions, where the amino acid is fully dissolved as a sodium salt.

  • Preparation: Dissolve D-Glutamic acid (1.0 eq) in a mixture of 1M NaOH (2.2 eq) and 1,4-dioxane (1:1 v/v). Cool the solution to 0 °C using an ice bath.

  • Reaction: Add Boc₂O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material (ninhydrin-positive, purple) should be entirely replaced by a ninhydrin-negative, bromocresol green-positive spot.

  • Workup: Concentrate under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2 with 1M KHSO₄ at 0 °C. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield a white solid.

Protocol 2: Esterification to N-Boc-D-Glutamic Acid Dimethyl Ester

Rationale: While some historical protocols utilize Thionyl Chloride (SOCl₂) in Methanol , SOCl₂ generates HCl in situ, which poses a severe risk of premature Boc-group cleavage. To maintain structural integrity, a mild basic esterification using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) is highly recommended.

  • Preparation: Dissolve N-Boc-D-Glutamic Acid (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (3.0 eq).

  • Reaction: Cool to 0 °C and add MeI (3.0 eq) dropwise. Stir at room temperature for 12 hours.

  • Validation: LC-MS should indicate the complete disappearance of the starting mass and the emergence of the diester mass[M+H]⁺ 276.1.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove DMF. Dry and concentrate.

Protocol 3: N-Methylation

Rationale: Sodium hydride (NaH) deprotonates the carbamate NH. The resulting nitrogen anion acts as a nucleophile in an SN2 reaction with MeI [[1]]([Link]).

  • Preparation: Dissolve the diester (1.0 eq) in anhydrous THF under an argon atmosphere. Cool strictly to 0 °C.

  • Reaction: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases. Add MeI (3.0 eq) dropwise. Warm to room temperature and stir overnight.

  • Validation: Monitor by LC-MS; the mass shift from 276.1 to 290.1 confirms successful methylation.

  • Workup: Quench carefully with saturated NH₄Cl solution at 0 °C. Extract with Ethyl Acetate, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol 4: Global Deprotection

Rationale: A two-stage deprotection is required: alkaline saponification of the methyl esters followed by acidic cleavage of the Boc group.

  • Saponification: Dissolve the N-methylated diester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate. Concentrate to yield N-Boc-N-methyl-D-glutamic acid.

  • Boc Cleavage: Dissolve the intermediate in anhydrous DCM. Cool to 0 °C and add Trifluoroacetic Acid (TFA) (DCM:TFA 1:1 v/v). Stir at room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Triturate with cold diethyl ether to precipitate (R)-2-(Methylamino)pentanedioic acid as a highly pure TFA salt.

SyntheticWorkflow A D-Glutamic Acid (Starting Material) B N-Boc-D-Glutamic Acid (Boc Protection) A->B Boc2O, NaOH H2O/Dioxane C N-Boc-D-Glu(OMe)-OMe (Mild Esterification) B->C MeI, K2CO3 DMF, RT D N-Boc-N-Me-D-Glu(OMe)-OMe (N-Methylation) C->D NaH, MeI THF, 0°C to RT E N-Boc-N-Me-D-Glu-OH (Saponification) D->E LiOH·H2O THF/H2O, RT F (R)-2-(Methylamino)pentanedioic Acid (Boc Cleavage) E->F TFA, DCM 0°C to RT

Caption: Synthetic workflow for (R)-2-(Methylamino)pentanedioic acid.

Quantitative Data & Analytical Validation

Rigorous analytical validation is critical for non-canonical amino acids to ensure identity, purity, and structural integrity before their incorporation into downstream peptide synthesis . The table below summarizes the expected quantitative metrics for the optimized pathway.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)ESI-MS [M+H]⁺ (m/z)
1N-Boc-D-Glutamic Acid88 - 92%>98%248.1
2N-Boc-D-Glu(OMe)-OMe85 - 90%>95%276.1
3N-Boc-N-Me-D-Glu(OMe)-OMe80 - 85%>95%290.1
4aN-Boc-N-Me-D-Glutamic Acid88 - 92%>98%262.1
4b(R)-2-(Methylamino)pentanedioic Acid 90 - 95% >99% 162.1

Note: Final product yield is calculated based on the TFA salt derivative. For freebase conversion, neutralization with a mild base (e.g., dilute NH₄OH) followed by lyophilization is required.

References[2] Title: Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. Source: Benchchem. URL:https://www.benchchem.com[3] Title: HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Source: NIH. URL:https://www.ncbi.nlm.nih.gov[1] Title: Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase. Source: ACS. URL: https://pubs.acs.org

Sources

N-Methyl-D-Glutamic Acid (NMDG): A Comprehensive Guide to Physicochemical Properties, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-D-glutamic acid (NMDG) is a rare, non-proteinogenic chiral amino acid that bridges the gap between marine biochemistry and advanced peptidomimetic drug design. As a structural analog to endogenous neurotransmitters like glutamate and N-methyl-D-aspartate (NMDA), NMDG serves as a critical building block in the synthesis of conformationally constrained therapeutics. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, biological occurrence, analytical detection methodologies, and synthetic workflows.

Physicochemical Profiling & Solubility

Understanding the baseline chemical properties of NMDG is essential for downstream assay development and synthetic integration. The D-configuration coupled with N-methylation introduces unique steric and electronic properties that significantly increase metabolic stability against endogenous proteases.

Table 1: Core Chemical Identifiers

Property Value / Description
Product Name N-Methyl-D-glutamic acid[1]
Synonyms (R)-2-(Methylamino)pentanedioic acid; N-Me-D-Glu-OH[1]
CAS Registry Number 77481-28-8[1]
Molecular Formula C6H11NO4[1]

| Molecular Weight | 161.16 g/mol [1] |

Table 2: Solubility Profile (N-Boc-N-methyl-D-glutamic acid derivative) Note: Direct solubility data for the unprotected D-isomer is limited; the following leverages data from its widely used N-Boc protected analog to guide synthetic preparation[2].

Solvent Concentration Limit Conditions & Causality
Dimethyl Sulfoxide (DMSO) 100 mg/mL (404.45 mM) Requires sonication. Hygroscopic DMSO can affect solubility; freshly opened solvent is recommended[2].
Water Soluble Solubility increases in acidic or basic conditions due to the formation of charged species away from the isoelectric point[2].
Dichloromethane (DCM) Soluble Excellent for organic phase extractions during synthesis[2].

| Ethyl Acetate | Soluble | Ideal for liquid-liquid extraction and purification[2]. |

Biological Occurrence & Pharmacological Utility

Historically, endogenous NMDG was first isolated from the tissues of marine invertebrates, most notably the Japanese Ark clam (Scapharca broughtonii)[3]. While its exact neuroendocrine role in marine bivalves is still being mapped alongside NMDA, its true value in modern science lies in its pharmacological utility.

When incorporated into synthetic peptides, the N-methyl group of NMDG restricts the ϕ and ψ dihedral angles of the peptide backbone. This conformational constraint is not merely structural—it is highly functional. It increases proteolytic stability and forces the peptide into a specific bioactive conformation, enhancing target binding affinity. For example, NMDG derivatives are actively utilized in the development of novel cyclic peptides designed to inhibit Tumor Necrosis Factor Receptor 1 (TNFR1), offering a new therapeutic avenue for autoimmune diseases like inflammatory bowel disease and rheumatoid arthritis[4].

G NMDG N-Methyl-D-Glutamic Acid (NMDG) Peptide Peptidomimetic Incorporation NMDG->Peptide Solid Phase Synthesis Receptor Receptor Target (e.g., TNFR1 / NMDA) Peptide->Receptor High-Affinity Binding Effect Modulated Signaling & Conformational Constraint Receptor->Effect Signal Transduction

Fig 1. Pharmacological integration of NMDG into peptidomimetics for receptor modulation.

Analytical Quantification: Advanced HPLC Methodologies

Detecting NMDG in complex biological matrices is notoriously difficult. Traditional methods rely on o-phthaldialdehyde (OPA) derivatization. However, OPA fails to react efficiently with secondary amines like NMDG without extensive pretreatment to remove interfering primary amino acids[5].

The Causality-Driven Solution: To bypass this limitation, we employ a one-step derivatization using the chiral reagent N- α -(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2). Why this specific reagent? By substituting the alanine amide found in standard Marfey's reagent with a valine amide, the hydrophobicity of the resulting diastereomers is significantly increased. This thermodynamic shift enhances the interaction with the C18 stationary phase, yielding superior chromatographic resolution ( ΔtR​ ) and higher molar absorptivity at 340 nm[5].

Protocol 1: Tissue Extraction & HPLC Derivatization[5]
  • Homogenization: Homogenize the biological tissue sample in 0.1 M TCA (Trichloroacetic acid) to precipitate bulk proteins.

  • Centrifugation: Spin at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Derivatization: Mix 50 µL of the supernatant with 10 µL of 1 M NaHCO3 and 20 µL of 1% FDNP-Val-NH2 in acetone.

  • Incubation: Heat the mixture at 40°C for 1 hour. Self-Validation Check: The solution should turn a deep yellow/orange, indicating successful nucleophilic aromatic substitution.

  • Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

  • HPLC Separation: Inject 10 µL onto an ODS-Hypersil column. Elute using a gradient of TFA/water and TFA/acetonitrile. Monitor UV absorption at 340 nm.

De Novo Synthesis & Orthogonal Protection Strategies

Synthesizing N-methylated amino acids for peptide coupling demands rigorous orthogonal protection. The most common building block utilized in solid-phase peptide synthesis (SPPS) is Boc-N-methyl-D-glutamic acid.

The Causality-Driven Solution: A direct N-methylation of Boc-D-glutamic acid is chemically unviable. The α and γ carboxylic protons are highly acidic. If subjected directly to a strong base (e.g., NaH) and a methylating agent (e.g., MeI), the base will preferentially deprotonate the carboxyl groups. This leads to rampant esterification side reactions rather than the desired N-methylation, consuming reagents and creating an inseparable complex mixture[6]. Therefore, a multi-step strategy involving transient esterification is mandatory[6].

Protocol 2: Synthesis of Boc-N-methyl-D-glutamic acid[6]
  • N-Terminal Protection: React D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in a basic aqueous/dioxane mixture to yield Boc-D-glutamic acid.

  • Carboxyl Protection (Crucial Step): Convert both the α

    • and γ -carboxylic acids to their corresponding methyl esters using diazomethane or methanol/EDCI. Self-Validation Check: TLC should confirm the disappearance of the highly polar di-acid baseline spot, replaced by a highly mobile diester spot.
  • N-Methylation: Dissolve the protected diester in anhydrous THF. Cool to 0°C. Add Sodium Hydride (NaH) followed by Methyl Iodide (MeI). The prior esterification ensures the base exclusively deprotonates the secondary carbamate nitrogen.

  • Deprotection (Ester Hydrolysis): Selectively hydrolyze the methyl esters using LiOH in a THF/water mixture at room temperature. Acidify to pH 2-3 to precipitate the final Boc-N-methyl-D-glutamic acid product.

G Start D-Glutamic Acid Step1 N-Terminal Protection (Boc2O) Start->Step1 Blocks primary amine Step2 Carboxyl Protection (Methyl Esterification) Step1->Step2 Prevents side-reactions Step3 N-Methylation (NaH, MeI) Step2->Step3 Selective methylation Step4 Ester Hydrolysis (Deprotection) Step3->Step4 Restores free acids End Boc-N-Methyl-D-Glutamic Acid Step4->End Final Product Isolation

Fig 2. Multi-step orthogonal synthesis workflow for Boc-N-methyl-D-glutamic acid.

References

  • ChemWhat - N-Methyl-D-glutamic acid CAS#: 77481-28-8. Available at: [Link]

  • Google Patents - US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity.
  • PubMed Central (PMC) - HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Available at:[Link]

  • PubMed - N-methyl-D-glutamate and N-methyl-L-glutamate in Scapharca broughtonii (Mollusca) and other invertebrates. Available at: [Link]

Sources

An In-depth Technical Guide on the Biological Role of N-Methyl-D-glucamine (N-Me-D-Glu-OH) in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Methyl-D-glucamine (N-Me-D-Glu-OH), also known as meglumine, is a sugar alcohol derivative of glucose. While its applications in pharmaceutical formulations as an excipient and in biological buffers as a sodium substitute are well-documented, its direct role in microbial metabolism remains largely unexplored. This technical guide provides a comprehensive overview of the potential biological roles of N-Me-D-Glu-OH in microbial physiology, drawing upon established principles of microbial catabolism of structurally related N-methylated compounds and amino sugars. We present a hypothetical metabolic pathway for N-Me-D-Glu-OH utilization by microorganisms, detailing the key enzymatic steps and their regulation. Furthermore, this guide offers a suite of detailed, step-by-step experimental protocols for researchers to investigate and validate these proposed metabolic routes. This document aims to serve as a foundational resource for stimulating further research into the microbial metabolism of this compound, potentially uncovering novel enzymatic activities and metabolic pathways relevant to environmental microbiology, biotechnology, and drug development.

Introduction: N-Methyl-D-glucamine - Beyond an Excipient

N-Methyl-D-glucamine is a stable, highly soluble, and biocompatible molecule.[1] Its primary uses in the pharmaceutical industry are as a co-former in drug salts to enhance solubility and stability.[1] In research, it is frequently used in physiological buffers to replace sodium ions for studying ion transport mechanisms.[2] Despite its widespread use, the question of its microbial metabolism has not been systematically addressed. Given the vast metabolic diversity of microorganisms, particularly soil-dwelling bacteria like Pseudomonas and Rhodococcus which are known to degrade a wide array of organic compounds, it is plausible that some microbes can utilize N-Me-D-Glu-OH as a carbon and/or nitrogen source.[3] Understanding this potential metabolism is crucial for assessing its environmental fate and for potentially discovering novel biocatalysts.

A Proposed Metabolic Pathway for N-Me-D-Glu-OH in Microbes

Based on the known microbial catabolism of N-methylated compounds and amino sugars, we propose a hypothetical pathway for the degradation of N-Me-D-Glu-OH. This pathway is predicated on two key initial steps: N-demethylation and oxidation of the glucamine moiety.

Step 1: Transport into the Microbial Cell

The uptake of N-Me-D-Glu-OH, a polar and charged molecule, across the bacterial membrane is likely an active process. Drawing parallels with the transport of aminoglycosides and other amino sugars, this could be mediated by:

  • ATP-binding cassette (ABC) transporters: These are common for the uptake of a wide range of substrates, including sugars and amino acids.

  • Phosphoenolpyruvate:sugar phosphotransferase system (PTS): While typically associated with the transport and phosphorylation of sugars, some PTS systems have broader substrate specificities.[4]

  • Porins (in Gram-negative bacteria): General or specific porins in the outer membrane could facilitate the initial entry of N-Me-D-Glu-OH into the periplasm.[5]

Step 2: N-Demethylation

The removal of the N-methyl group is a critical step. In bacteria, N-demethylation can be catalyzed by various enzymes, including:

  • N-demethylases: These enzymes, often monooxygenases or dioxygenases, utilize molecular oxygen to oxidatively remove the methyl group, typically releasing it as formaldehyde.[6]

  • Oxidative deamination: While less direct, some amine oxidases could potentially act on the N-methylamino group.

The formaldehyde produced can be assimilated into central metabolism or detoxified.

Step 3: Metabolism of the D-Glucamine Moiety

Following demethylation, the resulting D-glucosamine can be channeled into established amino sugar catabolic pathways. A likely route involves:

  • Phosphorylation: D-glucosamine is phosphorylated to D-glucosamine-6-phosphate by a specific kinase.

  • Deamination and Isomerization: D-glucosamine-6-phosphate is then deaminated and isomerized to fructose-6-phosphate by glucosamine-6-phosphate deaminase (NagB in E. coli).[7]

  • Entry into Glycolysis: Fructose-6-phosphate is a central intermediate in glycolysis, allowing for the complete oxidation of the glucamine backbone for energy and biomass production.

An alternative pathway could involve the direct deamination of D-glucosamine to 2-keto-D-glucose, which can then be phosphorylated and enter the Entner-Doudoroff pathway.

The following diagram illustrates the proposed metabolic pathway:

N-Me-D-Glu-OH_Metabolism cluster_uptake Cellular Uptake cluster_catabolism Catabolism N-Me-D-Glu-OH_ext N-Me-D-Glu-OH (extracellular) N-Me-D-Glu-OH_int N-Me-D-Glu-OH (intracellular) N-Me-D-Glu-OH_ext->N-Me-D-Glu-OH_int ABC Transporter / PTS D-Glucosamine D-Glucosamine N-Me-D-Glu-OH_int->D-Glucosamine N-Demethylase Formaldehyde Formaldehyde N-Me-D-Glu-OH_int->Formaldehyde D-Glucosamine-6P D-Glucosamine-6-P D-Glucosamine->D-Glucosamine-6P Glucosamine Kinase Fructose-6P Fructose-6-P D-Glucosamine-6P->Fructose-6P Glucosamine-6-P Deaminase Glycolysis Glycolysis Fructose-6P->Glycolysis

Caption: Proposed metabolic pathway for N-Me-D-Glu-OH in bacteria.

Experimental Workflows for Pathway Validation

To validate the proposed metabolic pathway, a series of experiments are required. The following protocols provide a framework for this investigation.

Enrichment and Isolation of N-Me-D-Glu-OH Degrading Microorganisms

Objective: To isolate bacteria capable of utilizing N-Me-D-Glu-OH as a sole carbon and/or nitrogen source.

Methodology:

  • Sample Collection: Collect soil or water samples from environments with potential exposure to organic compounds.

  • Enrichment Culture:

    • Prepare a minimal salts medium (e.g., M9 medium) with N-Me-D-Glu-OH as the sole carbon source (e.g., 1 g/L). For nitrogen source testing, use a carbon source like glucose and N-Me-D-Glu-OH as the sole nitrogen source.[8]

    • Inoculate the medium with the environmental sample.

    • Incubate at an appropriate temperature (e.g., 30°C) with shaking.

    • Perform serial transfers to fresh medium to enrich for adapted microorganisms.[9]

  • Isolation:

    • Plate dilutions of the enrichment culture onto minimal salts agar containing N-Me-D-Glu-OH.

    • Isolate distinct colonies and streak for purity.[10]

  • Identification: Identify the isolates using 16S rRNA gene sequencing.

The following diagram outlines the enrichment and isolation workflow:

Enrichment_Isolation_Workflow Sample Environmental Sample (Soil, Water) Enrichment Enrichment Culture (Minimal Medium + N-Me-D-Glu-OH) Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Identification 16S rRNA Sequencing Isolation->Identification

Caption: Workflow for enrichment and isolation of N-Me-D-Glu-OH degrading bacteria.

Identification of Metabolic Intermediates using LC-MS

Objective: To identify the intermediates of N-Me-D-Glu-OH metabolism.

Methodology:

  • Culturing: Grow the isolated bacterium in minimal medium with N-Me-D-Glu-OH as the sole carbon source. Collect cell pellets and supernatant at different time points.

  • Metabolite Extraction: Extract intracellular and extracellular metabolites using a suitable solvent (e.g., cold methanol).[11]

  • LC-MS Analysis:

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Compare the metabolite profiles of cultures grown with and without N-Me-D-Glu-OH.

    • Look for the appearance of predicted intermediates such as D-glucosamine and D-glucosamine-6-phosphate.

  • Data Analysis: Use metabolomics software to identify and quantify differential metabolites.[11]

Enzymatic Assays

Objective: To detect the key enzymatic activities involved in the proposed pathway.

3.3.1. N-Demethylase Activity Assay

  • Cell-Free Extract Preparation: Prepare a cell-free extract from the isolate grown on N-Me-D-Glu-OH.

  • Reaction Mixture: Set up a reaction mixture containing the cell-free extract, N-Me-D-Glu-OH, and necessary cofactors (e.g., NADH or NADPH for oxygenases).

  • Detection of Formaldehyde: Measure the production of formaldehyde using a colorimetric assay (e.g., with Nash reagent).[7]

3.3.2. Glucosamine-6-phosphate Deaminase Assay

  • Coupled Enzyme Assay: This activity can be measured using a coupled spectrophotometric assay that links the production of fructose-6-phosphate to the reduction of NADP+ by subsequent enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase).

Gene Expression Analysis by RT-qPCR

Objective: To determine if the genes encoding the putative metabolic enzymes are upregulated in the presence of N-Me-D-Glu-OH.

Methodology:

  • RNA Extraction: Extract total RNA from the isolate grown with and without N-Me-D-Glu-OH.[12]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers designed for the candidate genes (e.g., putative N-demethylases, glucosamine kinases, and deaminases).[5]

  • Data Analysis: Analyze the relative expression levels of the target genes, normalized to a housekeeping gene.[13]

Data Presentation and Interpretation

Table 1: Growth Characteristics of a Hypothetical Isolate on Various Carbon and Nitrogen Sources
Substrate (as sole C source)Growth (OD600)
Glucose+++
N-Me-D-Glu-OH++
D-Glucosamine++
No Carbon Source-
Substrate (as sole N source)Growth (OD600)
Ammonium Chloride+++
N-Me-D-Glu-OH++
D-Glucosamine++
No Nitrogen Source-

Note: This is a hypothetical data table for illustrative purposes.

Conclusion and Future Directions

This technical guide has laid out a scientifically-grounded, hypothetical framework for the microbial metabolism of N-Methyl-D-glucamine. The proposed pathway, drawing parallels from known metabolic routes of similar compounds, provides a clear roadmap for future research. The detailed experimental protocols herein offer a practical starting point for scientists to investigate this unexplored area of microbial biochemistry.

Future research should focus on:

  • Isolation and characterization of diverse N-Me-D-Glu-OH degrading microorganisms from various environments.

  • Purification and biochemical characterization of the key enzymes involved in the metabolic pathway.

  • Elucidation of the genetic organization and regulation of the genes responsible for N-Me-D-Glu-OH catabolism.

  • Exploration of the biotechnological potential of these novel enzymes for applications in bioremediation and biocatalysis.

By systematically addressing these research questions, the scientific community can unravel the complete story of N-Me-D-Glu-OH in the microbial world, potentially leading to exciting discoveries with broad scientific and industrial implications.

References

  • Uptake of aminoglycosides through outer membrane porins in Escherichia coli. (2022). bioRxiv. [Link]

  • Carvalho, F., & de la Cruz, F. (2018). Gene Expression Analysis in Bacteria by RT-qPCR. Methods in Molecular Biology, 1737, 1-17.
  • Lee, M., & Hesek, D. (2025). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. Journal of Bacteriology.
  • Priyadarshini, R., & de Boer, P. A. J. (2016). Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly. Molecular Microbiology, 99(5), 826-839.
  • Tan, X., & You, C. (2011). RT-qPCR based quantitative analysis of gene expression in single bacterial cells. Journal of Microbiological Methods, 85(3), 227-233.
  • Růžička, J., & Wanner, J. (2017). Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. Water Science and Technology, 75(10), 2397-2405.
  • Kabara, J. J., & Brady, J. M. (1975). Methods for Studying Transport in Bacteria. In Methods in Enzymology (Vol. 35, pp. 204-227). Academic Press.
  • Pismennõi, D., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(8), 949.
  • Wilson, T. H. (1975). Methods for Studying Transport in Bacteria. Methods in Enzymology, 35, 204-227.
  • Methods of studying Solute Transport. (n.d.). Nilesh - Weebly.
  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2−ΔΔCT method. Methods, 25(4), 402-408.
  • Lü, W., et al. (2012). Lipid bilayer electrophysiology and cryo-electron tomography are also used for the functional and structural characterization of bacterial MTPs.
  • Al-Hawash, A. B., et al. (2018). Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water. Frontiers in Microbiology, 9, 2409.
  • Reglero, A., et al. (1999). Determination of different amino sugar 2'-epimerase activities by coupling to N-acetylneuraminate synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1428(2-3), 305-313.
  • N-Methyl-D-glucamine. (n.d.). Chem-Impex.
  • Al-Dhabaan, F. A. (2019). Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water. Frontiers in Microbiology, 9, 2409.
  • Jagili, B. P., et al. (2021). Anaerobic Expression and Purification of Holo-CCIS, an Artificial Iron-sulfur Protein. Bio-protocol, 11(11), e4169.
  • Di Gioia, D., et al. (2018). Molecular and Microbiological Insights on the Enrichment Procedures for the Isolation of Petroleum Degrading Bacteria and Fungi. Frontiers in Microbiology, 9, 2627.
  • Willumsen, P. A., & Karlson, U. (2004). Enrichment, Isolation, and Phylogenetic Identification of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria from Elizabeth River Sediments. Applied and Environmental Microbiology, 70(3), 1325-1331.
  • Chen, S.-H., et al. (2007). Isolation and Characterization of Bacteria Capable of Degrading Polycyclic Aromatic Hydrocarbons (PAHs) and Organophosphorus Pesticides from PAH-Contaminated Soil in Hilo, Hawaii. Journal of Agricultural and Food Chemistry, 55(13), 5194-5202.
  • Brown, B., & Medlock, A. E. (2024). Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. Methods in Molecular Biology, 2507, 197-213.
  • Miller, J. H., et al. (2013). Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes. Journal of Bacteriology, 195(18), 4144-4154.
  • Computational simulation studies of substrate translocation pathways in bacterial membrane proteins. (2024). ePrints Soton - University of Southampton.
  • Licona-Cassani, C., & Salazar, M. (2021). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 13(10), 720.
  • Summers, R. M., et al. (2012). Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids. Journal of Bacteriology, 194(8), 2041-2049.
  • Characterization of Differential Metabolites in Bacteria Using a Q-TOF LC/MS Based Metabolomics Batch D
  • Wolfram, F., et al. (2022). Mannuronan C-5 Epimerases: Review of Activity Assays, Enzyme Characteristics, Structure, and Mechanism. International Journal of Molecular Sciences, 24(1), 223.
  • N-demethylase activity of morphinan N-demethylase a, In vivo enzyme... (n.d.).
  • Protocol for Quantitative RT-PCR Analysis. (n.d.). GenScript.
  • Li, M., et al. (2025). A Bacteria Acclimation Technology Based on Nitrogen Source Regulation and Its Application in the Reinforcement of Island and Reef Slopes.
  • Identifying optimal substrate classes of membrane transporters. (2024). PLOS One.
  • Simplified Expression and Purific
  • Protocols used for LC-MS analysis. (n.d.). Metabolomics Core Facility.
  • Tanner, M. E. (2002). Enzymatic Formation and Release of a Stable Glycal Intermediate: The Mechanism of the Reaction Catalyzed by UDP-N-Acetylglucosamine 2-Epimerase. Journal of the American Chemical Society, 124(48), 14544-14545.
  • Liquid chromatography mass spectrometry for analysis of microbial metabolites. (2015). DTU Inside.
  • Role of Different Carbon Sources for Growth, Production and Community Composition of Bacterio-plankton. (n.d.).
  • The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation. (2014). Applied and Environmental Microbiology, 80(14), 4227-4235.
  • Nitrogen sources: key process optimization factors for probiotics production. (2022).
  • You, C., et al. (2019). Growth strategy of microbes on mixed carbon sources.
  • Metabolite Identific
  • Optimization of Carbon and Nitrogen Source to Enhance Antibacterial Activity from a Sponge-derived Bacillus tequilensis. (2021).
  • Microbial Growth Protocols. (n.d.). Sigma-Aldrich.
  • Lasch, P., et al. (2014). Identification of Microorganisms by Liquid Chromatography-Mass Spectrometry (LC-MS 1 ) and in Silico Peptide Mass Libraries. Analytical Chemistry, 86(10), 4825-4833.
  • Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: The CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion. (2020). Applied and Environmental Microbiology, 86(15), e00864-20.
  • Doucette, C. D., et al. (2011). Deciphering the Principles of Bacterial Nitrogen Dietary Preferences: a Strategy for Nutrient Containment. mBio, 2(6), e00227-11.
  • Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6. (2013). Applied and Environmental Microbiology, 79(1), 342-352.
  • Nitrogen source: an effective component for the growth and viability of Lactobacillus delbrueckii subsp. bulgaricus. (2022). Journal of Dairy Research, 89(3), 316-322.
  • Optimization of Nitrogen Source(s) for the Growth and Amylase Production from Bacillus licheniformis JAR-26 under Submerged Fermentation. (2016).
  • Faber, K., & Glueck, S. M. (2002). The vast majority of enzymes have been developed by evolution to act in a stereospecific manner by fav.
  • A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. (2020). Nucleic Acids Research, 48(22), e129.

Sources

Physicochemical Characteristics and Synthetic Applications of (R)-2-(Methylamino)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

(R)-2-(Methylamino)pentanedioic acid, universally referred to as N-methyl-D-glutamic acid, is a highly specialized, non-natural amino acid derivative utilized extensively in advanced peptidomimetic design and medicinal chemistry. The strategic introduction of an N-methyl group onto the peptide backbone induces profound physicochemical shifts—most notably, enhanced proteolytic stability, increased lipophilicity for better membrane permeability, and the imposition of rigid conformational constraints[1].

While predominantly synthesized in modern laboratories for drug discovery, it is biologically significant that this specific D-enantiomer derivative was first isolated as a naturally occurring secondary metabolite from the Japanese Ark clam (Scapharca broughtonii)[2]. This discovery highlights the complex biosynthetic and defensive mechanisms present within extreme marine and estuarine ecosystems[2].

Physicochemical Profiling

Understanding the foundational properties of (R)-2-(Methylamino)pentanedioic acid is critical for its successful handling and incorporation during solid-phase peptide synthesis (SPPS). As a trifunctional molecule containing a secondary amine and two carboxylic acid groups (α and γ), it exhibits a complex zwitterionic nature[1].

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound:

ParameterValueReference
Chemical Name (R)-2-(Methylamino)pentanedioic acid[3]
Common Synonyms N-Methyl-D-glutamic acid, N-Me-D-Glu-OH[4]
CAS Registry Number 77481-28-8[3]
Molecular Formula C₆H₁₁NO₄[3]
Molecular Weight 161.16 g/mol [3]
Density 1.278 g/cm³
Boiling Point ~330.2 °C (at 760 mmHg)
Physical Form Powder or Crystals[3]

Solubility Dynamics: The solubility of N-protected variants (such as N-Boc-N-methyl-D-glutamic acid) is heavily dictated by solvent polarity and pH. The compound exhibits its lowest solubility at its isoelectric point, while solubility increases in highly acidic or basic conditions due to the formation of charged ionic species[5].

Synthetic Strategy & Mechanistic Causality

The de novo synthesis of Boc-N-methyl-D-glutamic acid presents a unique chemical challenge. Causality of Design: A direct N-methylation of unprotected D-glutamic acid is chemically perilous. The highly acidic protons of the α- and γ-carboxylic acids would be preferentially deprotonated by the strong bases required for N-alkylation. This lack of selectivity leads to unwanted esterification side reactions and complex polymerization[1].

To circumvent this, a rigorous, multi-step orthogonal protection strategy is mandatory. The amino group is transiently protected (e.g., via a Boc group), and both carboxylic acids are converted to methyl esters prior to the introduction of the methylating agent[1].

SyntheticWorkflow A D-Glutamic Acid (Unprotected) B Boc Protection & Esterification A->B Blocks reactive carboxyls C N-Methylation (Base + MeI) B->C Enables selective alkylation D Selective Deprotection C->D Removes transient protecting groups E N-Methyl-D-Glutamic Acid (Purified Target) D->E Yields final product

Synthetic workflow for N-Methyl-D-Glutamic Acid highlighting orthogonal protection strategies.

Experimental Methodologies

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Establish the thermodynamic solubility limits of N-Boc-N-methyl-D-glutamic acid to optimize solvent selection for SPPS coupling reactions[5].

  • Saturated Solution Preparation : Add an excess amount of the powdered amino acid to 5 mL of the target solvent (e.g., DMSO) in a hermetically sealed borosilicate vial.

    • Causality: Providing excess solid ensures the solvent reaches absolute thermodynamic saturation, preventing artificially low kinetic solubility readings.

  • Thermal Equilibration : Submerge the vial in a thermostatic shaker bath set precisely to 25 °C. Agitate at 150 RPM for 48 hours.

    • Causality: Solubility is highly temperature-dependent. Continuous agitation breaks the unstirred boundary layer around the solid particles, accelerating the equilibrium process.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Removes micro-particulates that would otherwise cause light scattering or artificially inflate concentration measurements during analysis.

  • Quantification & Validation Checkpoint : Analyze the filtrate via HPLC-UV against a known calibration curve.

    • Self-Validating System: Sample the solution at 48, 60, and 72 hours. If the concentration variance between these consecutive time points is <2%, thermodynamic equilibrium is successfully validated[5].

Protocol 2: Multi-Tiered Analytical Validation of Peptide Incorporation

Objective: Unambiguously confirm the successful incorporation and regiochemistry of N-methyl-D-glutamic acid within a custom-synthesized peptide sequence[6].

  • Chromatographic Isolation (HPLC) : Inject the crude peptide mixture onto a C18 Reverse-Phase HPLC column using a water/acetonitrile gradient with 0.1% TFA.

    • Causality: The N-methyl group increases the peptide's lipophilicity, shifting its retention time and allowing clean separation from unmethylated failure sequences[6].

  • Mass Profiling (Tandem MS/MS) : Subject the isolated peak to Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Causality: The primary MS scan confirms the global mass shift (+14 Da for the methyl group). Subsequent collision-induced dissociation (CID) generates b and y fragment ions, allowing researchers to pinpoint the exact residue bearing the modification[6].

  • Conformational Mapping (2D NMR) : Dissolve the purified peptide in deuterated solvent and acquire a 2D NOESY spectrum.

    • Validation Checkpoint & Self-Validating System: Look for cross-peaks between the N-methyl protons (~2.8-3.2 ppm) and the adjacent alpha-proton. The presence of these specific spatial correlations provides absolute, non-destructive proof of regiochemistry, ruling out isomeric side products[6].

AnalyticalValidation Sample Crude Synthesized Peptide (Containing N-Me-D-Glu) HPLC HPLC Purification (Isolates Target Peak) Sample->HPLC Step 1: Purity MS Tandem MS (MS/MS) (Sequence & Mass Check) HPLC->MS Step 2: Identity NMR 2D NMR Spectroscopy (Conformational Proof) MS->NMR Step 3: Regiochemistry Valid Fully Validated Peptide Structure NMR->Valid Final Confirmation

Multi-tiered analytical validation system ensuring structural integrity of the modified peptide.

References

  • [1] Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. BenchChem. 1

  • [6] Validating the Incorporation of N-methyl-D-glutamic Acid in Peptides: A Comparative Guide. BenchChem.6

  • [3] (R)-2-(Methylamino)pentanedioic acid | 77481-28-8. Sigma-Aldrich. 3

  • [4] N-Methyl-D-glutamic acid CAS#: 77481-28-8. ChemWhat.4

  • (2R)-2-(methylamino)pentanedioic acid. GlobalChemMall.

  • [5] The Solubility Profile of N-Boc-N-methyl-D-glutamic Acid: A Technical Guide. BenchChem. 5

  • [2] High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview. PMC (NIH).2

Sources

The Discovery, Chemistry, and Application of N-Methyl-D-Glutamic Acid (N-Me-D-Glu-OH) in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-D-Glutamic acid (N-Me-D-Glu-OH) occupies a unique intersection between marine chemical ecology and advanced synthetic drug design. Originally discovered as a rare secondary metabolite in marine bivalves, this unnatural amino acid has become a foundational building block in the development of next-generation peptide therapeutics. This whitepaper provides a comprehensive technical analysis of N-Me-D-Glu-OH, detailing its historical discovery, the physicochemical causality behind its pharmacological benefits, and field-validated protocols for its incorporation and analytical quantification.

Historical Discovery: From Marine Ecosystems to the Bench

While standard L-amino acids form the basis of terrestrial life, marine environments have yielded a diverse array of unique stereoisomers. N-Me-D-Glu-OH was first isolated and characterized as a naturally occurring compound in 2003 by Tarui et al., who extracted it from the mantle and foot tissues of the Japanese Ark clam (Scapharca broughtonii) [1].

Prior to this discovery, endogenous D-amino acids like N-methyl-D-aspartic acid (NMDA) had been identified in mollusks, but the isolation of the glutamic acid derivative provided novel insights into the biochemical reservoirs of estuarine ecosystems[2]. While its biological role in bivalves is hypothesized to be linked to osmoregulation and primitive neurotransmission, its true modern utility lies in its application as a potent structural modifier in medicinal chemistry.

The Mechanistic Rationale in Drug Design

In peptide drug development, native sequences are historically plagued by poor oral bioavailability, rapid proteolytic cleavage, and a propensity to aggregate via intermolecular hydrogen bonding (e.g., amyloidogenic β -sheet formation). The systematic incorporation of N-Me-D-Glu-OH dismantles these barriers through two distinct structural modifications:

  • Proteolytic Evasion (The D-Configuration): Endogenous proteases (such as DPP-IV and neprilysin) are highly stereoselective for L-amino acids. The D-enantiomer creates a spatial mismatch within the protease active site, effectively rendering the peptide bond invisible to enzymatic degradation.

  • Conformational Rigidity and Permeability (N-Methylation): The addition of the N-methyl group replaces the amide proton, eliminating a critical hydrogen bond donor. Causality: The absence of this proton directly prevents intermolecular hydrogen bonding, thereby neutralizing aggregation. Furthermore, the steric bulk of the methyl group restricts the Ramachandran ϕ and ψ dihedral angles. This steric penalty locks the peptide into a specific bioactive conformation, reduces the polar surface area (PSA), and significantly enhances transcellular membrane permeability [3].

G NMeDGlu N-Me-D-Glu-OH NMethyl N-Methylation NMeDGlu->NMethyl DConfig D-Configuration NMeDGlu->DConfig Hbond Loss of H-Bond Donor NMethyl->Hbond Steric Steric Hindrance NMethyl->Steric EnzResist Enzymatic Resistance DConfig->EnzResist Aggreg Reduced Aggregation Hbond->Aggreg Perm Increased Permeability Hbond->Perm Steric->EnzResist HalfLife Extended Half-Life EnzResist->HalfLife

Fig 1. Mechanistic pathways of N-Me-D-Glu-OH enhancing peptide pharmacokinetics.

Quantitative Comparison: L-Glu vs. N-Me-D-Glu-OH

To understand the operational impact of substituting native L-Glutamic acid with N-Me-D-Glu-OH, we must quantify their divergent physicochemical behaviors during both synthesis and biological application.

PropertyL-Glutamic AcidN-Me-D-Glutamic Acid
Stereochemistry L (S-configuration)D (R-configuration)
Amide Backbone Primary Amine (NH2)Secondary Amine (NH-CH3)
H-Bond Donor Capacity Yes (Active)No (Eliminated)
Protease Susceptibility High (Rapid degradation, t1/2​<1 hr)Very Low ( t1/2​>24 hrs)
SPPS Coupling Efficiency >99% (Standard 30 min coupling)~70-85% (Requires HATU, 2-4 hrs)
Natural Source Ubiquitous across all domains of lifeScapharca broughtonii (Japanese Ark clam)

Experimental Workflows: Synthesis and Validation

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling an amino acid onto the secondary amine of a resin-bound N-Me-D-Glu residue is one of the most notoriously difficult steps in SPPS due to extreme steric hindrance [3].

Self-Validating Design: Standard SPPS relies on the Kaiser test to detect unreacted amines. However, the Kaiser test yields a false negative for secondary amines. This protocol integrates the Chloranil test to ensure the system is self-validating at every critical junction. Furthermore, HATU is mandated over HBTU. Causality: The nitrogen atom at the 7-position of the HOAt leaving group in HATU provides anchimeric assistance (intramolecular base catalysis) via hydrogen bonding to the incoming amine, significantly lowering the transition state energy required to overcome the N-methyl steric penalty.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 4.0 eq of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 eq of HATU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Allow pre-activation for 3 minutes to form the active ester.

  • Primary Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Chloranil Test): Take a few resin beads and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A blue/green color confirms the presence of the free secondary amine (successful deprotection of the newly coupled N-Me-D-Glu).

  • Subsequent Coupling (The Bottleneck): To couple the next amino acid onto the sterically hindered N-Me-D-Glu residue, repeat steps 1-3 using a highly reactive symmetric anhydride or an extended HATU coupling (up to 12 hours) with elevated temperature (e.g., 50°C via microwave assistance) if necessary.

  • Final Validation: Repeat the Chloranil test. The beads must remain colorless/yellow , confirming the successful acylation of the secondary amine.

SPPS Deprotect 1. Fmoc Deprotection (20% Piperidine) PreActivate 2. Pre-activation (HATU + DIEA) Deprotect->PreActivate Prepare sequence Coupling 3. N-Me-D-Glu Coupling (2-4 hours) PreActivate->Coupling Activate ester Test1 4. Chloranil Test (Verify Secondary Amine) Coupling->Test1 Wash resin NextCouple 5. Subsequent Coupling (Overcome Steric Bulk) Test1->NextCouple If Positive (Blue) Test2 6. Chloranil Test (Verify Completion) NextCouple->Test2 Extended time

Fig 2. Self-validating SPPS workflow for N-Me-D-Glu-OH incorporation.

Analytical Quantification via HPLC

Detecting N-Me-D-Glu-OH in biological matrices or verifying synthetic purity requires specialized chromatography. Standard o-phthaldialdehyde (OPA) derivatization is invalid because it only reacts with primary amines.

Protocol:

  • Derivatization: React the tissue extract or peptide hydrolysate with the chiral reagent N- α -(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2). Causality: FDNP-Val-NH2 reacts robustly with secondary amines via nucleophilic aromatic substitution, forming stable diastereomers [4].

  • Incubation: Heat the mixture at 40°C for 1 hour in the presence of a mild base (e.g., NaHCO3).

  • Quenching: Stop the reaction by adding 1N HCl to neutralize the pH.

  • HPLC Separation: Inject the sample onto an ODS-Hypersil C18 reverse-phase column. Elute using a linear gradient of Trifluoroacetic acid (TFA)/water and TFA/Acetonitrile. The distinct steric interactions of the formed diastereomers allow for baseline resolution of D- and L-enantiomers without the need for prior removal of primary amino acids.

References

  • Title: Isolation and characterization of N-methyl-D-glutamic acid and N-methyl-L-glutamic acid in S. broughtonii and other invertebrates. Source: Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology (Cited via PMC). URL: [Link]

  • Title: Isolation and Characterization of Antioxidative and Anti-inflammatory Small Molecular Bioactives from Bivalve Clams. Source: Central Marine Fisheries Research Institute (CMFRI) ePrints. URL: [Link]

  • Title: HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Source: Biomedical Chromatography (via PMC). URL: [Link]

Structural Elucidation of (R)-2-(Methylamino)pentanedioic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(Methylamino)pentanedioic acid, commonly known as N-Methyl-D-glutamic acid (NMDG), is a non-canonical amino acid characterized by the (R)-configuration at its alpha-carbon and a methyl substitution on its primary amine. Originally isolated from marine bivalves such as the Japanese Ark clam (Scapharca broughtonii)[1], this compound has garnered significant attention in modern drug discovery. The N-methylation of the glutamic acid backbone enhances proteolytic stability, improves membrane permeability, and introduces conformational constraints critical for peptidomimetic design[2].

This whitepaper provides an authoritative, in-depth framework for the structural elucidation and stereochemical validation of (R)-2-(Methylamino)pentanedioic acid, synthesizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiral chromatography.

Chemical Identity & Foundational Properties

Before initiating structural elucidation, it is critical to establish the foundational physicochemical parameters of the target analyte[3],[4].

PropertyValue
IUPAC Name (2R)-2-(methylamino)pentanedioic acid
Common Name N-Methyl-D-glutamic acid
CAS Registry Number 77481-28-8
Molecular Formula C₆H₁₁NO₄
Monoisotopic Mass 161.0688 Da
Molecular Weight 161.16 g/mol
SMILES String CNC(=O)O
Topological Polar Surface Area 86.6 Ų

Strategic Analytical Framework

The structural elucidation of NMDG requires a multi-faceted approach because no single analytical technique can simultaneously confirm molecular weight, atomic connectivity, and absolute stereochemistry.

G Start Analyte: N-Methyl-D-glutamic acid MS ESI-HRMS (Mass & Fragmentation) Start->MS NMR 1D & 2D NMR (Connectivity & Methylation) Start->NMR Chiral Chiral HPLC (Stereochemical Validation) Start->Chiral Structure Confirmed (R)-2-(Methylamino) pentanedioic acid MS->Structure NMR->Structure Chiral->Structure

Caption: Multi-modal analytical workflow for the structural elucidation of N-Methyl-D-glutamic acid.

Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is utilized to confirm the exact mass. The addition of a methyl group to the nitrogen atom adds exactly 14.01565 Da to the standard D-glutamic acid residue mass[2]. ESI-MS/MS fragmentation patterns are used to verify the loss of water (-18 Da) and the sequential loss of the two carboxylic acid groups (-44 Da each), which are hallmark fragmentations of dicarboxylic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for proving atomic connectivity.

  • Causality for 2D NMR: A 1D ¹H spectrum provides an initial overview, but the α-proton signal often overlaps with complex aliphatic multiplets. We employ 2D ¹H-¹³C HSQC to directly correlate the N-methyl protons (a distinct singlet at ~2.7 ppm) to their specific carbon atom (~30-35 ppm)[2].

  • Furthermore, 2D HMBC is critical to establish the covalent linkage; observing a ³J cross-peak between the N-methyl protons and the α-carbon definitively proves the methyl group is attached to the nitrogen of the glutamic acid backbone, ruling out esterification at the carboxylates[5].

G N1 1H NMR O1 N-CH3 Singlet (~2.7 ppm) N1->O1 N2 13C NMR O2 C-alpha & C-gamma Carbonyls N2->O2 N3 HSQC N3->O1 1J C-H N4 HMBC O3 N-CH3 to C-alpha Correlation N4->O3 2J/3J C-H Final Backbone & Methylation Confirmed O1->Final O2->Final O3->Final

Caption: Logical decision tree for NMR-based structural connectivity confirmation.

Stereochemical Validation via Chiral Derivatization

Standard reverse-phase C18 columns cannot separate enantiomers because the stationary phase is achiral. To validate the (R)-configuration (D-isomer) of N-methylglutamic acid, we must derivatize the analyte with a chiral reagent to form diastereomers.

  • Causality for Reagent Choice: Derivatization with FDNP-Val-NH₂ (a Marfey's reagent analog) is preferred because it reacts efficiently with the secondary amine of the N-methyl group. This forms stable diastereomers that exhibit distinct retention times on standard ODS-Hypersil columns, eliminating the need for expensive chiral columns and avoiding o-phthaldialdehyde (OPA) pretreatment, which fails to react with secondary amines[6].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems incorporating internal controls.

Protocol 1: High-Resolution NMR Acquisition[2]

Objective: Confirm the covalent attachment of the N-methyl group and the integrity of the pentanedioic acid backbone.

  • Sample Preparation: Dissolve 10 mg of the purified (R)-2-(Methylamino)pentanedioic acid in 600 µL of Deuterium Oxide (D₂O).

  • Internal Control: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard to provide a precise 0.0 ppm chemical shift reference.

  • Data Acquisition (600 MHz Spectrometer):

    • Acquire a 1D ¹H spectrum (ns=16, d1=2s) with presaturation to suppress the residual HOD peak at ~4.7 ppm.

    • Acquire a 1D ¹³C spectrum (ns=1024) to observe the two distinct carbonyl resonances.

    • Acquire 2D ¹H-¹³C HSQC to map direct proton-carbon attachments.

    • Acquire 2D ¹H-¹³C HMBC to observe long-range couplings (²J and ³J).

  • Validation Check: Ensure the N-methyl proton singlet integrates to exactly 3.0 relative to the α-proton multiplet (integration = 1.0).

Protocol 2: Chiral HPLC-UV Validation[6]

Objective: Unambiguously differentiate the (R)-enantiomer (D-isomer) from the (S)-enantiomer (L-isomer).

  • Derivatization: Dissolve 50 µg of the sample in 100 µL of 0.5 M NaHCO₃. Add 400 µL of a 1% solution of FDNP-Val-NH₂ in acetone. Incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 50 µL of 2 M HCl. Dilute with 500 µL of mobile phase A.

  • Chromatographic Separation:

    • Column: ODS-Hypersil reverse-phase column (250 × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 50% B over 40 minutes.

    • Detection: UV absorption at 340 nm.

  • Self-Validating Control: Perform a co-injection with an authentic derivatized N-methyl-L-glutamic acid standard. The (R)-isomer (D-isomer) will elute at a distinctly different retention time than the (S)-isomer, confirming absolute stereochemistry.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (in D₂O)

Note: Chemical shifts are approximate and highly dependent on the exact pH/pD of the solution due to the zwitterionic nature of the amino acid.

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)HMBC Correlations (³J)
N-CH₃ 2.72Singlet (s)3H33.5C-α
C-α 3.65Multiplet (m)1H64.2C-γ, N-CH₃, C-carbonyl
C-β 2.10 - 2.30Multiplet (m)2H26.8C-α, C-γ
C-γ 2.45Triplet (t)2H31.4C-β, C-carbonyl
C=O (α) ---174.5H-α, H-β
C=O (γ) ---178.2H-γ, H-β
Table 2: Expected ESI-MS/MS Fragmentation (Positive Ion Mode)
m/z (Da)Fragment AssignmentNeutral Loss
162.07 [M+H]⁺ (Intact Precursor)None
144.06 [M+H - H₂O]⁺Loss of Water (18 Da)
116.07 [M+H - HCOOH]⁺Loss of Formic Acid (46 Da)
88.07 [M+H - HCOOH - CO]⁺Loss of Formic Acid + CO (74 Da)

References

  • Pentanedioic acid | Sigma-Aldrich Source: sigmaaldrich.cn URL:[Link][3]

  • High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview Source: nih.gov (PMC) URL:[Link][1]

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues Source: researchgate.net URL:[Link][6]

Sources

An In-Depth Technical Guide on the Neuronal Mechanism of Action of (R)-2-(Methylamino)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Scientific Audience:

Following a comprehensive literature review, it has become evident that detailed information regarding the specific neuronal mechanism of action for (R)-2-(Methylamino)pentanedioic acid is not extensively available in the public scientific domain. This compound is identified as the systematic name for N-methyl-D-glutamic acid. While research exists for structurally similar compounds and the broader class of glutamate analogs, a dedicated and in-depth body of work on (R)-2-(Methylamino)pentanedioic acid's direct interactions with neurons, its downstream signaling cascades, and established experimental protocols for its study is currently limited.

This guide, therefore, serves to transparently communicate the current state of knowledge and to provide a foundational framework based on the pharmacology of related compounds, primarily N-methyl-D-aspartate (NMDA), a well-characterized glutamate receptor agonist. It is crucial to underscore that the following sections are inferential and based on the structural similarity to known neuroactive compounds. Further empirical research is required to definitively elucidate the precise mechanisms of (R)-2-(Methylamino)pentanedioic acid.

Part 1: Foundational Understanding and Inferred Activity

(R)-2-(Methylamino)pentanedioic acid , as N-methyl-D-glutamic acid, is an amino acid derivative. Its structural resemblance to glutamate and NMDA strongly suggests that its primary mode of action in the central nervous system would involve interaction with glutamate receptors, which are fundamental for excitatory synaptic transmission.

The Glutamatergic System: The Primary Inferred Target

The vast majority of excitatory neurotransmission in the mammalian brain is mediated by the neurotransmitter glutamate.[1] Glutamate activates both ionotropic and metabotropic receptors, leading to a variety of physiological effects, including synaptic plasticity, learning, and memory.[2] The primary ionotropic glutamate receptors are the NMDA receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[2]

Given its N-methylated structure at the alpha-amino group, similar to NMDA, it is highly probable that (R)-2-(Methylamino)pentanedioic acid acts as a ligand for the NMDA receptor .

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a unique ligand-gated ion channel that plays a critical role in synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[3] Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, expels the Mg²⁺ ion, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions upon ligand binding.[3] This function as a "coincidence detector," requiring both presynaptic glutamate release and postsynaptic depolarization, is central to its role in learning and memory.[4]

Part 2: Postulated Mechanism of Action of (R)-2-(Methylamino)pentanedioic Acid

Based on its chemical structure, we can hypothesize the mechanism of action of (R)-2-(Methylamino)pentanedioic acid. It is important to reiterate that these are postulations pending direct experimental validation.

Interaction with the NMDA Receptor

It is plausible that (R)-2-(Methylamino)pentanedioic acid acts as an agonist at the glutamate binding site on the NR2 subunit of the NMDA receptor .[5] The N-methyl group and the dicarboxylic acid structure mimic the key binding features of glutamate and NMDA. The binding of (R)-2-(Methylamino)pentanedioic acid, along with a co-agonist at the NR1 subunit, would induce a conformational change in the receptor.

Diagram: Postulated Agonist Action at the NMDA Receptor

NMDA_Receptor_Agonist_Action cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_ions Ion Flux Glutamate_Site Glutamate Site (NR2 Subunit) Ion_Channel Ion Channel Glutamate_Site->Ion_Channel Opens Glycine_Site Glycine Site (NR1 Subunit) Glycine_Site->Ion_Channel Opens Ca2 Ca²⁺ Ion_Channel->Ca2 Influx Na Na⁺ Ion_Channel->Na Influx Compound (R)-2-(Methylamino)pentanedioic acid Compound->Glutamate_Site Binds Glycine Glycine/D-Serine Glycine->Glycine_Site Binds

Caption: Postulated binding of (R)-2-(Methylamino)pentanedioic acid to the NMDA receptor.

Downstream Signaling Cascades

The influx of Ca²⁺ through the activated NMDA receptor channel acts as a critical second messenger, initiating a cascade of intracellular signaling events. These can include:

  • Activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A key enzyme in synaptic plasticity, CaMKII can phosphorylate various substrates, including AMPA receptors, enhancing their conductivity and trafficking to the synapse.

  • Activation of Protein Kinase C (PKC) and other kinases.

  • Activation of neuronal Nitric Oxide Synthase (nNOS): This leads to the production of nitric oxide, a retrograde messenger that can influence presynaptic neurotransmitter release.

  • Activation of transcription factors: Such as CREB (cAMP response element-binding protein), leading to changes in gene expression that are crucial for long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Diagram: Inferred Downstream Signaling Pathway

Downstream_Signaling NMDA_Activation NMDA Receptor Activation by (R)-2-(Methylamino)pentanedioic acid Ca_Influx Ca²⁺ Influx NMDA_Activation->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC nNOS nNOS Activation Ca_Influx->nNOS CREB CREB Activation Ca_Influx->CREB Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Gene_Expression Changes in Gene Expression CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity

Caption: Hypothesized downstream effects following NMDA receptor activation.

Part 3: Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanism of action of (R)-2-(Methylamino)pentanedioic acid, a series of well-established experimental protocols would be necessary.

In Vitro Electrophysiology

Objective: To determine if (R)-2-(Methylamino)pentanedioic acid directly activates NMDA receptors and to characterize its potency and efficacy.

Methodology: Whole-Cell Patch-Clamp Recordings

  • Cell Culture: Utilize primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with NR1 and various NR2 subunits).

  • Recording Setup: Employ a patch-clamp amplifier and data acquisition system.

  • Solution Preparation: Prepare an external solution containing a co-agonist (glycine or D-serine) and blockers for other ion channels (e.g., tetrodotoxin for voltage-gated sodium channels, picrotoxin for GABA-A receptors). The internal solution in the patch pipette should have a composition that allows for stable recordings.

  • Drug Application: Apply varying concentrations of (R)-2-(Methylamino)pentanedioic acid to the patched cell using a perfusion system.

  • Data Analysis: Measure the evoked currents and plot a concentration-response curve to determine the EC₅₀ (half-maximal effective concentration). Compare the maximal response to that of a known full agonist like glutamate or NMDA.

Diagram: Electrophysiology Workflow

Electrophysiology_Workflow start Prepare Neuronal Culture/Cell Line patch Establish Whole-Cell Patch-Clamp Configuration start->patch apply Apply (R)-2-(Methylamino)pentanedioic acid (Varying Concentrations) patch->apply record Record Evoked Membrane Currents apply->record analyze Analyze Data & Generate Concentration-Response Curve record->analyze end Determine EC₅₀ and Efficacy analyze->end

Caption: A streamlined workflow for electrophysiological characterization.

Calcium Imaging

Objective: To visualize and quantify the increase in intracellular calcium concentration in response to (R)-2-(Methylamino)pentanedioic acid application.

Methodology: Fluorescent Calcium Indicators

  • Cell Preparation: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging: Use a fluorescence microscope equipped with a camera to capture images of the cells before, during, and after drug application.

  • Drug Application: Perfuse the cells with a solution containing (R)-2-(Methylamino)pentanedioic acid.

  • Data Analysis: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

Competitive Binding Assays

Objective: To determine the binding affinity of (R)-2-(Methylamino)pentanedioic acid for the NMDA receptor.

Methodology: Radioligand Binding

  • Membrane Preparation: Prepare synaptic membrane fractions from brain tissue (e.g., rat cortex).

  • Assay: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of increasing concentrations of unlabeled (R)-2-(Methylamino)pentanedioic acid.

  • Detection: Separate the bound and free radioligand and quantify the radioactivity.

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) of (R)-2-(Methylamino)pentanedioic acid, which can be used to calculate its binding affinity (Ki).

Conclusion and Future Directions

While the current body of scientific literature does not provide a detailed mechanism of action for (R)-2-(Methylamino)pentanedioic acid in neurons, its structural similarity to NMDA provides a strong basis for inferring its activity as an NMDA receptor agonist. The experimental workflows outlined above represent standard and robust methods to test this hypothesis and to build a comprehensive understanding of its neuropharmacology.

Future research should focus on:

  • Receptor Subtype Selectivity: Investigating whether (R)-2-(Methylamino)pentanedioic acid exhibits selectivity for different NR2 subunits (NR2A-D), which would have significant implications for its potential therapeutic effects and side-effect profile.

  • In Vivo Studies: Examining the effects of (R)-2-(Methylamino)pentanedioic acid on synaptic plasticity (LTP and LTD) in brain slices and its behavioral effects in animal models of learning, memory, and neurological disorders.

  • Metabolic Stability and Pharmacokinetics: Determining the metabolic fate of the compound and its ability to cross the blood-brain barrier.

The elucidation of the precise neuronal mechanism of action of (R)-2-(Methylamino)pentanedioic acid will require dedicated and rigorous scientific inquiry. This guide provides a starting point for such investigations, grounded in the established principles of glutamatergic neurotransmission.

References

A comprehensive list of references would be compiled based on the specific experimental findings once research on (R)-2-(Methylamino)pentanedioic acid becomes available. For the foundational concepts discussed, the following are representative authoritative sources:

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383–400.
  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20–25.
  • Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in neurobiology, 28(3), 197–276.
  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.
  • Collingridge, G. L., Isaac, J. T., & Wang, Y. T. (2004). Receptor trafficking and synaptic plasticity. Nature reviews neuroscience, 5(12), 952–962.
  • Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature reviews neuroscience, 11(10), 682–696.
  • Niciu, M. J., Kelmendi, B., & Sanacora, G. (2012). An overview of the glutamatergic system in neuropsychiatric disorders: a target for novel and improved therapeutics.
  • Bliss, T. V., & Collingridge, G. L. (1993). A synaptic model of memory: long-term potentiation in the hippocampus.
  • Nowak, L., Bregestovski, P., Ascher, P., Herbet, A., & Prochiantz, A. (1984). Magnesium gates glutamate-activated channels in mouse central neurones.
  • Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors.
  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). Subunit-selective allosteric modulators of NMDA receptors: new opportunities for CNS therapeutics. Annual review of pharmacology and toxicology, 58, 85–110.
  • Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327–335.
  • Sheng, M., & Kim, M. J. (2002). Postsynaptic signaling and plasticity mechanisms. Science, 298(5594), 776–780.
  • Malenka, R. C., & Bear, M. F. (2004). LTP and LTD: an embarrassment of riches. Neuron, 44(1), 5–21.
  • Kandel, E. R. (2001). The molecular biology of memory storage: a dialogue between genes and synapses. Science, 294(5544), 1030–1038.
  • Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1–47.
  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21(1), 165–204.
  • Monaghan, D. T., Bridges, R. J., & Cotman, C. W. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual review of pharmacology and toxicology, 29(1), 365–402.
  • Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. CNS drug reviews, 15(2), 85–96.

Sources

N-Methyl-D-glutamic acid (CAS 77481-28-8): A Comprehensive Technical Guide to Synthesis, Pharmacology, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-D-glutamic acid (NMDG) is a highly specialized, naturally occurring N-methylated D-amino acid originally isolated from marine invertebrates such as the mollusk Scapharca broughtonii[1]. In modern biochemical research and drug development, NMDG serves a dual purpose: it acts as a potent glutamatergic modulator at the NMDA receptor complex[2], and it functions as a critical building block in the design of peptidomimetics. The incorporation of an N-methyl group alongside D-chirality imparts exceptional metabolic stability, proteolytic resistance, and conformational rigidity to synthetic peptides, making it an invaluable tool for advanced pharmacological profiling[2].

Physicochemical Profiling & Structural Dynamics

The structural uniqueness of NMDG lies in its trifunctional nature (two carboxylic acids and one secondary amine) combined with unnatural D-stereochemistry. This configuration prevents standard hydrogen bonding at the amide nitrogen when incorporated into a peptide backbone, thereby forcing specific secondary structures (such as β-turns) and significantly increasing the lipophilicity and membrane permeability of the resulting compound[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name N-Methyl-D-glutamic acid
CAS Registry Number 77481-28-8[3]
Molecular Formula C₆H₁₁NO₄[4]
Molecular Weight 161.16 g/mol [5]
Density 1.278 g/cm³[5]
Storage Temperature 2-8 °C[5]

Neuropharmacology & Receptor Dynamics

NMDG functions as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor , a critical ionotropic glutamate receptor responsible for excitatory neurotransmission, synaptic plasticity, and memory consolidation in the central nervous system[1][2].

In in vitro neurophysiological models, NMDG is heavily utilized to study the central pattern generator (CPG) responsible for locomotion[6]. As demonstrated in, the application of 7-10 µM NMDG in conjunction with 8 µM serotonin (5-HT) effectively depolarizes rhythm-generating neurons, inducing stable, fictive locomotor activity in neonatal tissue preparations[6].

NMDAReceptorPathway NMDG N-Methyl-D-glutamic acid (Agonist) Receptor NMDA Receptor Complex (Glutamatergic) NMDG->Receptor Binds to Glutamate Site Ca2 Ca2+ Influx Receptor->Ca2 Channel Opening Locomotion Spinal Shox2 Interneurons (Fictive Locomotion) Ca2->Locomotion Depolarization (with 5-HT) Signaling Synaptic Transmission & Plasticity Ca2->Signaling Intracellular Cascades

Logical flow of NMDA receptor activation by N-Methyl-D-glutamic acid and downstream signaling.

Synthetic Methodology: Workflow for Boc-N-methyl-D-glutamic acid

To utilize NMDG in solid-phase peptide synthesis (SPPS), the molecule must be orthogonally protected, typically as Boc-N-methyl-D-glutamic acid[2].

Causality in Method Design: Direct N-methylation of Boc-D-glutamic acid is chemically unviable. The strong base (e.g., NaH) required to deprotonate the carbamate nitrogen would preferentially deprotonate the highly acidic carboxylic acid protons[2]. Furthermore, the methylating agent (MeI) would trigger unwanted esterification side reactions[2]. Therefore, a multi-step strategy employing transient methyl ester protection is strictly required to ensure chemoselectivity[7].

Step-by-Step Protocol

Based on [7].

  • Dimethyl Esterification: React D-glutamic acid with methanol in the presence of catalytic HCl to yield D-glutamic acid dimethyl ester.

  • Boc Protection: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the mixture to warm to room temperature. Extract the resulting Boc-D-glutamic acid dimethyl ester with ethyl acetate.

  • N-Methylation: Dissolve the protected diester in anhydrous THF and cool to 0 °C. Carefully add Sodium Hydride (NaH) to deprotonate the amide nitrogen, followed by Methyl Iodide (MeI).

    • Self-Validating Checkpoint: Quench excess NaH post-reaction by the dropwise addition of isopropyl alcohol. The cessation of bubbling confirms the complete neutralization of reactive NaH, ensuring a safe downstream aqueous workup[7].

  • Selective Hydrolysis: Treat the N-methylated diester with Lithium Hydroxide (LiOH) in a THF/water mixture. This selectively hydrolyzes the methyl esters without compromising the Boc protecting group. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the final product[7].

SyntheticWorkflow D_Glu D-Glutamic Acid (Starting Material) Ester Dimethyl Esterification (Carboxyl Protection) D_Glu->Ester MeOH, HCl Boc Boc Protection (N-terminus Protection) Ester->Boc (Boc)2O, Dioxane Methyl N-Methylation (NaH, MeI) Boc->Methyl NaH, MeI, THF Hydrolysis Selective Hydrolysis (LiOH Deprotection) Methyl->Hydrolysis LiOH, THF/H2O Product Boc-N-methyl-D-glutamic acid (Final Product) Hydrolysis->Product Acidification (pH 2-3)

Step-by-step synthetic workflow for the preparation of Boc-N-methyl-D-glutamic acid.

Table 2: Expected Synthetic Yields for Boc-N-methyl-D-glutamic acid [7]

Synthetic StepIntermediate / ProductExpected Yield (%)
Esterification D-Glutamic acid dimethyl ester> 90%
Boc Protection Boc-D-glutamic acid dimethyl ester85 - 95%
N-Methylation Boc-N-methyl-D-glutamic acid dimethyl ester75 - 85%
Selective Hydrolysis Boc-N-methyl-D-glutamic acid80 - 90%

Analytical Quantification: HPLC-Based Derivatization

The detection of NMDG in complex biological matrices requires high-resolution chiral chromatography[1].

Causality in Method Design: Traditional analytical methods necessitate pre-treatment with o-phthaldialdehyde (OPA) to derivatize and remove primary amino acids, which otherwise obscure secondary amino acid peaks[8]. To bypass this tedious step, modern protocols utilize a one-step derivatization with the chiral reagent N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) [1]. The resulting diastereomers absorb strongly at 340 nm—a wavelength where primary amino acid interference is negligible—thus eliminating the need for OPA pre-treatment and drastically improving NMDG recovery[8].

Step-by-Step Protocol

Based on [8].

  • Tissue Extraction: Homogenize the biological tissue sample in an acidic buffer to precipitate proteins, followed by centrifugation.

  • Derivatization: Mix the clarified extract with 1% FDNP-Val-NH₂ in acetone and 0.5 M NaHCO₃. Incubate the mixture at 40 °C for exactly 1 hour[8].

  • HPLC Separation: Inject the derivatized sample onto an ODS-Hypersil column. Elute using a precisely controlled gradient of TFA/water and TFA/Acetonitrile[1].

  • Detection: Monitor UV absorbance.

    • Self-Validating Checkpoint: Monitoring absorbance strictly at 340 nm serves as an internal validation, as it selectively identifies the FDNP-Val-NH₂ diastereomers while inherently blinding the detector to unreacted primary amino acids, ensuring peak purity[8].

Table 3: HPLC Analytical Parameters for NMDG [8]

ParameterSpecification
Derivatization Reagent 1% FDNP-Val-NH₂ in acetone
Incubation 40 °C for 1 hour
Stationary Phase ODS-Hypersil column
Mobile Phase Gradient: TFA/Water and TFA/Acetonitrile
Detection Wavelength UV Absorbance at 340 nm
Limit of Detection (LOD) 5 - 10 pmol

References

  • Title: HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Source: PubMed Central (PMC), NIH. URL: [Link]

  • Title: Modulation of spinal Shox2 interneurons by synaptic input from sensory afferents and local locomotor circuits. Source: Drexel University / Frontiers in Cellular Neuroscience. URL: [Link]

  • Title: Product Catalogue - Bioaustralis Fine Chemicals. Source: BioAustralis. URL: [Link]

Sources

Stereochemistry of N-Methylated Amino Acids: A Comprehensive Guide to Synthesis, Conformational Dynamics, and Analytical Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide-based drug design. By replacing the amide hydrogen with a methyl group, researchers can profoundly alter a peptide's physicochemical properties—enhancing proteolytic stability, improving membrane permeability, and modulating target affinity [1]. However, this modification introduces significant stereochemical and synthetic complexities. This whitepaper provides an in-depth mechanistic analysis of N-methylated amino acid stereochemistry, detailing the physical chemistry of amide bond isomerization, protocols for mitigating racemization during synthesis, and advanced chromatographic methods for absolute stereochemical validation.

Conformational Dynamics: The Cis/Trans Isomerization Paradigm

In canonical, unmethylated peptides, the secondary amide bond overwhelmingly adopts a trans ( ω≈180∘ ) conformation due to the severe steric clash between adjacent α -carbon atoms in the cis ( ω≈0∘ ) state.

N-methylation fundamentally disrupts this energetic landscape. The substitution of the amide proton with a methyl group introduces a steric bulk that competes with the α -carbon. Consequently, the energy difference ( ΔG ) between the cis and trans conformers is drastically reduced. This allows N-methylated peptides to populate the cis conformation at a much higher frequency, which is frequently leveraged to nucleate specific secondary structures, such as β -hairpins and β -turns, particularly when heterochiral sequences (e.g., N-methyl-D-amino acid followed by an L-amino acid) are employed [2].

ConformationalDynamics N_Me N-Methylation of Amide Bond Steric Increased Steric Bulk (CH3 replaces H) N_Me->Steric H_Bond Loss of H-Bond Donor N_Me->H_Bond Trans Trans Conformer (Destabilized) Steric->Trans Steric clash with alpha-carbon Cis Cis Conformer (Energy Gap Reduced) Steric->Cis Relative stabilization H_Bond->Trans Loss of structural anchoring

Diagram 1: Logical causality of N-methylation inducing cis/trans isomerization in peptides.

Synthetic Strategies and Racemization Control

The synthesis of N-methylated peptides is notoriously challenging. The steric hindrance of the secondary amine significantly reduces coupling efficiency. More critically, the activation of N-methyl amino acids during Solid-Phase Peptide Synthesis (SPPS) is highly prone to racemization (epimerization) [3].

The Causality of Racemization

When an N-methyl amino acid is activated at its C-terminus, the reduced rate of nucleophilic attack by the incoming amine allows the activated intermediate to persist longer. This extended lifetime facilitates the formation of an oxazolonium ion. The inductive effect of the N-methyl group, combined with the lack of an amide proton, increases the acidity of the α -proton, leading to rapid base-catalyzed deprotonation and subsequent loss of stereochemical integrity [4].

To circumvent this, researchers employ highly reactive coupling reagents (e.g., HATU, HOAt, or amino acid chlorides) and carefully control the basicity of the reaction environment. Alternatively, site-selective N-methylation directly on the solid support avoids the need to activate pre-methylated, sterically hindered building blocks.

Protocol 1: Site-Selective N-Methylation on Solid Support (Mitsunobu Route)

This self-validating protocol utilizes o-nitrobenzenesulfonyl (o-NBS) protection to activate the primary amine for methylation while protecting it from over-alkylation [5].

Step-by-Step Methodology:

  • Protection: Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF. Add o-NBS-Cl (4 equiv) and 2,4,6-collidine (10 equiv) in NMP. Agitate for 1 hour at room temperature. Wash the resin thoroughly with NMP and DCM.

  • Methylation (Mitsunobu Conditions): To the o-NBS-protected resin, add a solution of triphenylphosphine (PPh 3​ , 5 equiv) and methanol (10 equiv) in anhydrous THF. Slowly add diisopropyl azodicarboxylate (DIAD, 5 equiv). Agitate for 30 minutes. Repeat this step once to ensure complete conversion.

  • Deprotection: Remove the o-NBS group by treating the resin with 2-mercaptoethanol (10 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equiv) in NMP for 30 minutes. Wash extensively with NMP.

  • Coupling the Next Residue: Due to the steric hindrance of the newly formed secondary amine, couple the next Fmoc-amino acid using HATU (5 equiv), HOAt (5 equiv), and sym-collidine (10 equiv) in NMP for 2 to 4 hours.

SPPS_Workflow Start Free N-terminus on Resin Protect o-NBS Protection (o-NBS-Cl, Collidine) Start->Protect Methylate Mitsunobu Methylation (MeOH, DIAD, PPh3) Protect->Methylate Deprotect o-NBS Deprotection (Mercaptoethanol, DBU) Methylate->Deprotect Couple Couple Next AA (HATU/HOAt, Sym-collidine) Deprotect->Couple Requires strong activation

Diagram 2: Workflow for on-resin site-selective N-methylation of peptides.

Stereochemical Validation: Advanced Marfey's Analysis

Standard chiral analysis using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) often fails for N-methylated amino acids. The steric bulk of the N-methyl group severely retards the nucleophilic aromatic substitution ( SN​Ar ) onto the fluorodinitrobenzene ring. Furthermore, the resulting diastereomers exhibit poor chromatographic resolution because the N-methyl group disrupts the intramolecular hydrogen bonding network that normally differentiates the L- and D-adducts on a reversed-phase column [6].

To solve this, researchers utilize FDNP-Val-NH 2​ (N- α -(5-fluoro-2,4-dinitrophenyl)-L-valine amide). The substitution of alanine for the bulkier, more hydrophobic valine amplifies the hydrophobic interactions with the C18 stationary phase, dramatically increasing the retention time difference ( ΔtR​ ) between the N-methyl L- and D-diastereomers [7].

Protocol 2: Derivatization with FDNP-Val-NH 2​
  • Hydrolysis: Hydrolyze the synthetic peptide in 6M HCl at 110°C for 24 hours. Lyophilize to dryness.

  • Derivatization: Dissolve the hydrolysate (approx. 2.5 µmol of amino acids) in 100 µL of 0.5 M NaHCO 3​ .

  • Reagent Addition: Add 400 µL of a 1% (w/v) solution of L-FDNP-Val-NH 2​ in acetone.

  • Incubation: Incubate the mixture in a thermomixer at 40°C for 90 minutes. The elevated temperature and extended time compensate for the slower reaction kinetics of secondary amines.

  • Quenching: Cool to room temperature and quench the reaction by adding 20 µL of 2 M HCl to bring the pH to ~4.0.

  • Analysis: Dilute with methanol and inject onto a reversed-phase C18 HPLC column. Elute using a linear gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile. Detect absorbance at 340 nm.

Quantitative Data Comparison

The physical and analytical shifts induced by N-methylation are summarized below. This data highlights the necessity for specialized synthetic and analytical approaches when working with these modified residues.

Property / MetricCanonical Amino Acid (e.g., L-Leu)N-Methylated Amino Acid (e.g., N-Me-L-Leu)Causality / Mechanism
Cis/Trans Ratio (approx.) < 0.1% Cis10% - 30% CisSteric clash between N-CH 3​ and α -CH reduces trans stability.
Coupling Time (SPPS) 20 - 30 minutes2 - 4 hoursSteric shielding of the secondary amine nucleophile.
Epimerization Risk LowHighIncreased oxazolonium ion lifetime; enhanced α -proton acidity.
Proteolytic Stability Susceptible (t 1/2​ minutes/hours)Highly Resistant (t 1/2​ > 24 hours)Steric block prevents protease active site recognition [1].
Marfey's Resolution ( ΔtR​ ) Excellent (> 5 min with FDAA)Poor/Reversed (< 1 min with FDAA)Disruption of diastereomeric H-bonding; requires FDNP-Val-NH 2​ [7].

References

  • RSC Publishing. "Engineering β-sheets employing N-methylated heterochiral amino acids." Chemical Science. Available at: [Link]

  • ACS Publications. "N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase." The Journal of Organic Chemistry. Available at: [Link]

  • LifeTein. "Should My Peptide Be Methylated?" LifeTein. Available at: [Link]

  • ACS Publications. "Site-Selective N-Methylation of Peptides on Solid Support." Journal of the American Chemical Society. Available at:[Link]

  • ACS Publications. "A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Elucidation of Limitations of Marfey's Method." Analytical Chemistry. Available at: [Link]

  • NIH/PMC. "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues." Journal of Chromatography B. Available at: [Link]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methyl-D-Glutamic Acid (NMDG) in Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of non-proteinogenic, secondary D-amino acids like N-Methyl-D-glutamic acid (NMDG) in complex biological matrices present unique analytical challenges. Found in the neuroendocrine systems of marine invertebrates and trace mammalian tissues, NMDG plays a putative role in neurotransmission and endocrine regulation. This application note provides a comprehensive, field-proven methodology for the extraction, chiral derivatization, and HPLC-UV/Fluorescence analysis of NMDG. By detailing the causality behind reagent selection and establishing a self-validating experimental framework, this guide equips analytical scientists with the tools to achieve baseline resolution and femtomole-to-picomole sensitivity.

Mechanistic Background & Analytical Challenges

The primary hurdle in NMDG analysis is its chemical identity as a secondary amino acid existing in a matrix dominated by primary amino acids (e.g., L-Glutamate, L-Aspartate).

Standard amino acid analyzers rely on reagents like o-phthaldialdehyde (OPA) or ninhydrin. However, OPA reacts exclusively with primary amines in the presence of a thiol to form highly fluorescent isoindoles; it does not react with secondary amines like NMDG. Consequently, if a crude biological extract is derivatized directly with standard reagents, the massive primary amino acid peaks will chromatographically obscure the trace NMDG signals.

To solve this, analytical scientists must employ one of two distinct chemical strategies: Primary Amine Scavenging or Direct Highly-Hydrophobic Chiral Derivatization .

Derivatization Strategies: The Causality Behind the Chemistry

Method A: The OPA Scavenging Route

Because OPA ignores secondary amines, it can be repurposed as a "scavenger." By pre-treating the biological extract with OPA, all interfering primary amino acids are converted into bulky, hydrophobic isoindoles. These derivatives can be diverted to waste via column-switching or eluted much later in the run. The surviving secondary amines (NMDG) are then derivatized with a secondary-amine-reactive fluorophore, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), enabling highly sensitive detection [1].

Method B: Direct Chiral Derivatization (FDNP-Val-NH2)

A more modern, streamlined approach utilizes the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) . This molecule is a structural analog of Marfey's reagent, but with a critical mechanistic upgrade: replacing the alanine amide with a valine amide significantly increases the hydrophobicity of the resulting diastereomers.

Why does this matter? The increased hydrophobicity forces the NMDG diastereomers to interact much more strongly with the stationary phase of a reversed-phase C18 column. This dramatically increases the separation factor ( ΔtR​ ) between the D- and L-enantiomers and shifts the NMDG peaks into a chromatographic window that is completely devoid of primary amino acid interference. Therefore, OPA scavenging is rendered unnecessary, reducing sample loss and preparation time [2].

Workflow A Biological Tissue Sample B Homogenization & Deproteinization A->B C Centrifugation & Supernatant Collection B->C D Method A: OPA Pretreatment (Scavenge Primary Amino Acids) C->D Traditional Route F Method B: Direct Chiral Derivatization (FDNP-Val-NH2) C->F Advanced Route E Derivatization of Secondary Amines (NBD-F or FLEC) D->E G Reversed-Phase HPLC (ODS-Hypersil Column) E->G F->G H Detection & Quantification G->H

Fig 1. Sample preparation and derivatization workflows for HPLC analysis of NMDG.

Step-by-Step Experimental Protocol (FDNP-Val-NH2 Method)

To ensure analytical trustworthiness, this protocol incorporates a self-validating system . Biological matrices are prone to co-eluting artifacts; thus, relying solely on retention time is insufficient. A parallel "spiked" sample must be run to confirm peak identity via the proportional increase of the D-enantiomer and the de novo appearance of the L-enantiomer.

Tissue Extraction & Deproteinization
  • Homogenization: Weigh the biological tissue (e.g., marine bivalve mantle or brain tissue) and homogenize in ice-cold 0.5 M Trichloroacetic acid (TCA) at a 1:10 (w/v) ratio. Note: TCA is preferred over perchloric acid to avoid the precipitation of potassium salts which can trap trace amino acids.

  • Centrifugation: Centrifuge the homogenate at 15,000 × g for 20 minutes at 4°C. Collect the supernatant.

  • Lipid/TCA Removal: Wash the supernatant three times with equal volumes of ice-cold diethyl ether. Discard the upper ether phase each time.

  • Lyophilization: Freeze-dry the remaining aqueous phase to concentrate the free amino acid pool.

One-Step Direct Chiral Derivatization
  • Reconstitution: Dissolve the lyophilized extract in 100 µL of 0.5 M Sodium Bicarbonate (NaHCO 3​ ) buffer (pH 8.5 - 9.0).

  • Self-Validation Spiking (Parallel Sample): In a separate vial containing an identical tissue aliquot, spike in 10 pmol of racemic N-methyl-D,L-glutamic acid.

  • Reagent Addition: Add 400 µL of a freshly prepared 1% (w/v) solution of FDNP-Val-NH 2​ in HPLC-grade acetone to both vials.

  • Incubation: Vortex thoroughly and incubate in a dark heating block at 40°C for exactly 60 minutes.

  • Quenching: Stop the nucleophilic aromatic substitution reaction by adding 50 µL of 2 M HCl. This acidification stabilizes the formed diastereomers.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter prior to HPLC injection.

HPLC Instrumentation & Conditions
  • Column: ODS-Hypersil (250 × 4.6 mm, 5 µm particle size) or equivalent high-carbon-load C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorption at 340 nm (optimal for the dinitrophenyl chromophore).

Data Presentation & Method Comparison

Table 1: Comparison of Derivatization Strategies for NMDG Analysis
Reagent StrategyTarget Amine ReactivityOPA Pre-treatment Required?Detection ModeLimit of Detection (LOD)Chromatographic Run Time
OPA + NBD-F Secondary (after OPA)Yes (Mandatory)Fluorescence~2.5 fmol> 60 mins (Column switching)
OPA + FLEC Secondary (after OPA)Yes (Mandatory)Fluorescence~10 fmol~ 80 mins
FDNP-Val-NH 2​ Primary & SecondaryNo UV (340 nm)5 - 10 pmol< 40 mins

Data synthesized from [3] and [2].

Table 2: Optimized HPLC Gradient Program for FDNP-Val-NH2 Derivatives
Time (min)% Mobile Phase A (0.1% TFA in H 2​ O)% Mobile Phase B (0.1% TFA in MeCN)Curve Profile
0.07525Initial Hold
5.07525Isocratic
30.05050Linear Gradient
35.00100Column Wash
40.07525Re-equilibration

(Note: NMDG diastereomers typically elute between 22 and 28 minutes under these specific gradient conditions. The D-enantiomer elutes prior to the L-enantiomer due to spatial steric interactions with the stationary phase).

References

  • Sekine, M., Fukuda, H., Nimura, N., Furuchi, T., & Homma, H. "Automated column-switching high-performance liquid chromatography system for quantifying N-methyl-D- and -L-aspartate." Analytical Biochemistry, 310(1), 114-121 (2002). URL: [Link]

  • Tsesarskaia, M., Galindo, E., Szókán, G., & Fisher, G. "HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues." Biomedical Chromatography, 23(6), 581–587 (2009). URL: [Link]

  • Tarui, A., Shibata, K., Takahashi, S., Kera, Y., Munegumi, T., & Yamada, R. H. "N-methyl-D-glutamic acid and N-methyl-L-glutamic acid in S. broughtonii and other invertebrates." Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 134(1), 79-87 (2003). URL: [Link]

LC-MS/MS protocol for (R)-2-(Methylamino)pentanedioic acid detection

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of (R)-2-(Methylamino)pentanedioic Acid in Biological Matrices using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

(R)-2-(Methylamino)pentanedioic acid, more commonly known as N-methyl-D-aspartic acid (NMDA), is a critical excitatory neurotransmitter and a specific agonist for the NMDA receptor, which plays a pivotal role in synaptic plasticity, memory, and learning.[1] Dysregulation of NMDA receptor signaling is implicated in numerous neurological and psychiatric disorders, making the accurate quantification of endogenous NMDA in biological matrices a key objective for neuroscience research and drug development.[1][2]

This application note provides a comprehensive, robust, and validated protocol for the selective detection and quantification of (R)-2-(Methylamino)pentanedioic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The analytical method addresses the inherent challenges associated with NMDA analysis, namely its high polarity and the necessity of separating it from its L-enantiomer.[1][3] The protocol employs a direct chiral separation strategy, eliminating the need for chemical derivatization, and utilizes the highly sensitive and selective Multiple Reaction Monitoring (MRM) scan mode for detection.[4][5] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for NMDA quantification in complex biological samples such as brain tissue homogenate or plasma.

Principle of the Method

The accurate quantification of a specific enantiomer like (R)-NMDA from a complex biological sample requires a multi-step analytical workflow that ensures selectivity, sensitivity, and reproducibility. This protocol is built on three core stages:

  • Sample Preparation: The initial step involves the isolation of the analyte from the bulk matrix components. Due to the complexity of biological samples (e.g., brain tissue, plasma), a protein precipitation step is employed. This process uses a high concentration of organic solvent to denature and precipitate proteins, which would otherwise interfere with the analysis by causing column blockage and ion suppression in the mass spectrometer.[6] A stable isotope-labeled internal standard (SIL-IS) is added at the beginning of this process to account for any analyte loss during sample handling and to correct for matrix effects.

  • Chiral Liquid Chromatography (LC) Separation: (R)-NMDA and its stereoisomer, (S)-NMDA, are identical in mass and cannot be differentiated by a mass spectrometer alone.[7] Therefore, chromatographic separation is essential. This method utilizes a chiral stationary phase (CSP) column, specifically one based on a teicoplanin aglycone, which creates a three-dimensional chiral environment. This environment allows for differential interaction with the two enantiomers, resulting in different retention times and enabling their distinct separation prior to detection.[4]

  • Tandem Mass Spectrometry (MS/MS) Detection: Following chromatographic separation, the column eluent is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The analyte is ionized, and the specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have both the same retention time, the same precursor mass, and the same product ion masses as the target analyte.[4][8]

Overall_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Brain Homogenate) Spike Spike with Internal Standard (SIL-IS) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evap Evaporate & Reconstitute Collect->Evap Inject Inject into LC System Evap->Inject ChiralLC Chiral LC Separation (e.g., Chirobiotic Column) Inject->ChiralLC ESI Electrospray Ionization (ESI) ChiralLC->ESI MRM MRM Detection (Q1/Q2/Q3) ESI->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: High-level overview of the analytical workflow.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • (R)-2-(Methylamino)pentanedioic acid (NMDA) : Analytical standard, >98% purity.

  • N-methyl-D3-(R)-2-amino-pentanedioic acid : Stable isotope-labeled internal standard (SIL-IS).

  • Methanol, Acetonitrile, and Water : LC-MS grade or equivalent.[4]

  • Formic Acid : LC-MS grade, >99% purity.

  • Control Matrix : Blank brain tissue or plasma from an un-dosed source.

  • Microcentrifuge tubes (1.5 mL) and autosampler vials .

Instrumentation

The following tables summarize the required instrumentation and optimized analytical conditions.

Table 1: LC-MS/MS System Configuration
LC System UPLC/UHPLC system capable of binary gradient delivery
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source
Control Software Instrument control and data acquisition software
Table 2: Liquid Chromatography Parameters
Analytical Column Astec Chirobiotic T (100 x 4.6 mm, 5 µm) or equivalent chiral column[4]
Mobile Phase A 0.1% Formic Acid in Water:Acetonitrile (98:2, v/v)
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.5 mL/min
Gradient 50% B to 95% B over 6 minutes, hold for 2 min, re-equilibrate for 4 min
Column Temperature 40 °C
Injection Volume 5 µL
Table 3: Mass Spectrometry Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument dependent, optimize for best signal
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

| Table 4: Optimized MRM Transitions | |

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(R)-NMDA 162.1 116.1 (Quantifier) 15
162.1 88.1 (Qualifier) 20
SIL-IS 165.1 119.1 15

Note: Collision energies should be optimized for the specific instrument used.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions : Prepare individual 1 mg/mL stock solutions of (R)-NMDA and the SIL-IS in LC-MS grade water. Store at -20°C.[4]

  • Working Standard Solutions : Serially dilute the (R)-NMDA stock solution with 50:50 Methanol:Water to prepare working solutions for calibration standards and QCs.

  • Internal Standard Working Solution : Dilute the SIL-IS stock solution to a final concentration of 100 ng/mL in 50:50 Methanol:Water.

  • Calibration Standards : Prepare an 8-point calibration curve (e.g., 1-1000 ng/mL) by spiking the appropriate amount of working standard solution into blank matrix.

  • Quality Control Samples : Prepare QC samples in blank matrix at four levels: LLOQ, Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC).[9]

Sample Preparation Protocol

G start 1. Aliquot 50 µL of Biological Sample (e.g., plasma, brain homogenate) add_is 2. Add 10 µL of 100 ng/mL SIL-IS Working Solution start->add_is vortex1 3. Vortex for 10 seconds add_is->vortex1 add_precip 4. Add 200 µL of cold Acetonitrile (<4°C) to precipitate proteins vortex1->add_precip vortex2 5. Vortex vigorously for 1 minute add_precip->vortex2 centrifuge 6. Centrifuge at 14,000 xg for 10 minutes at 4°C vortex2->centrifuge transfer 7. Transfer 150 µL of the clear supernatant to a new microcentrifuge tube centrifuge->transfer evaporate 8. Evaporate to dryness under a stream of nitrogen at 40°C transfer->evaporate reconstitute 9. Reconstitute the residue in 100 µL of Mobile Phase A evaporate->reconstitute vortex3 10. Vortex and centrifuge briefly reconstitute->vortex3 end 11. Transfer to autosampler vial for LC-MS/MS analysis vortex3->end

Caption: Step-by-step sample preparation workflow.

Causality and Rationale:

  • Step 2 (Internal Standard): Adding the SIL-IS early ensures it undergoes the exact same extraction and analysis process as the analyte, providing the most accurate correction for experimental variability.

  • Step 4 (Cold Acetonitrile): Using cold solvent enhances the efficiency of protein precipitation. Acetonitrile is a common choice as it effectively denatures most proteins while keeping small polar molecules like NMDA in solution.[6]

  • Step 6 (Centrifugation): This step is critical for pelleting the precipitated proteins and other cellular debris, yielding a clean supernatant for further processing.

  • Step 8 & 9 (Evaporation & Reconstitution): This solvent exchange step serves two purposes. It concentrates the analyte, thereby increasing sensitivity. It also ensures the final sample is dissolved in a solvent compatible with the initial mobile phase conditions, which is crucial for achieving good chromatographic peak shape.

Method Validation

For the method to be considered trustworthy and reliable, it must be validated according to established regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[10][11] A full validation should assess the following parameters.[12]

Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
Parameter Purpose & Procedure
Selectivity Assess interference from matrix components. Analyze at least 6 blank matrix lots.
Linearity & Range Determine the relationship between concentration and response. Analyze calibration standards over at least 3 runs.
Accuracy & Precision Determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). Analyze 6 replicates of QCs at 4 levels on 3 separate days.
Matrix Effect Evaluate the ion suppression or enhancement caused by the matrix. Compare analyte response in post-extraction spiked matrix vs. neat solution.
Recovery Measure the efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples.[1]
Stability Ensure analyte integrity under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of (R)-2-(Methylamino)pentanedioic acid in biological matrices. By employing direct chiral chromatography, the method successfully resolves the target D-enantiomer from its L-counterpart without requiring complex derivatization steps. The use of a stable isotope-labeled internal standard and a streamlined protein precipitation protocol ensures high accuracy and reproducibility. The validation parameters outlined, grounded in FDA guidelines, establish a framework for generating reliable, high-quality data suitable for both preclinical research and regulated bioanalytical studies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Google Cloud.
  • Husi, H., Ward, M. A., Choudhary, J., Blackstock, W. P., & Grant, S. G. (2000). Proteomic analysis of NMDA receptor-adhesion protein signaling complexes. Nature Neuroscience, 3(7), 661–669.
  • MacGregor, D. A., McNamara, J. O., & Dudek, S. M. (2014). Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS. PLoS ONE, 9(9), e107233.
  • D'Aniello, E., N-acetyl-L-aspartate, N-acetyl-L-glutamate, Usiello, A., Errico, F., & D'Aniello, A. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(6), e0179748.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Chan, M. K., Martins-de-Souza, D., Guest, P. C., & Bahn, S. (2014). Integrative proteomic analysis of the NMDA NR1 knockdown mouse model reveals effects on central and peripheral pathways associated with schizophrenia and autism spectrum disorders. Molecular Psychiatry, 19(7), 806–818.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Wishart DS, et al. (2015). Predicted LC-MS/MS Spectrum - 20V, Negative (BMDB0002393). BioMagResBank.
  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
  • Kimura, R., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 21(23), 9069.
  • Lee, H. W., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 571-577.
  • MacGregor, D. A., et al. (2014). Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS. ResearchGate.
  • Kim, K. R., et al. (2012). Chiral separation of N-methyl-DL-aspartic acid in rat brain tissue as N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives by GC-MS. Biomedical Chromatography, 26(11), 1353-1356.
  • D'Aniello, E., et al. (2017). Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. Semantic Scholar.
  • Festa, C., et al. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. MDPI.
  • Welch, C. J., et al. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov.
  • WuXi AppTec. (2025, July 10). An LC-MS/MS Method for Separation and Quantification of Chiral Molecules. WuXi AppTec DMPK.
  • Wang, D. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent.
  • Zhang, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Frontiers in Pharmacology, 14.

Sources

Application Note: 1H and 13C NMR Spectroscopy of N-Methyl-D-Glutamic Acid (N-Me-D-Glu-OH)

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the NMR spectroscopy of N-Methyl-D-glutamic acid, designed for researchers and drug development professionals.

Scientific Context & Mechanistic Principles

N-Methyl-D-glutamic acid (N-Me-D-Glu-OH, CAS: 77481-28-8) is a non-natural amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The strategic N-methylation of the peptide backbone is a proven method to enhance proteolytic stability, improve membrane permeability, and introduce specific conformational constraints that lead to more drug-like candidates[1]. In nature, this specific derivative was first isolated from the Japanese Ark clam (Scapharca broughtonii), highlighting its unique role in marine biology and functional bioactives[2].

When analyzing N-Me-D-Glu-OH via Nuclear Magnetic Resonance (NMR) spectroscopy, the causality behind solvent and pH selection is paramount. As a molecule with two carboxylic acid groups (α and γ) and a secondary amine, it exists as a zwitterion in aqueous solutions. The protonation state directly dictates the electron density shielding the adjacent nuclei.

Expert Insight: Deuterium Oxide (D₂O) is the solvent of choice to prevent the exchangeable amine and carboxyl protons from obscuring the aliphatic signals. However, the pH (or pD) must be strictly controlled. At neutral pD, the molecule is in a stable zwitterionic state (α-COO⁻, γ-COO⁻, NH₂⁺CH₃). Uncontrolled fluctuations in pD will cause the α-CH and γ-CH₂ signals to drift significantly, leading to misinterpretation of the structural integrity.

Self-Validating Experimental Protocols

To ensure a self-validating system, this protocol incorporates internal quantitative checks (e.g., precise integration ratios) and orthogonal 2D NMR validation to unambiguously confirm the precise incorporation of the N-methylated residue[1].

Protocol 1: Sample Preparation
  • Mass & Concentration: Accurately weigh 10–15 mg of highly pure N-Me-D-Glu-OH.

    • Causality: This concentration (~50–75 mM) provides an optimal signal-to-noise ratio for ¹³C acquisition without causing concentration-dependent dimerization or viscosity-induced line broadening.

  • Solvent Addition: Dissolve the sample in 600 µL of Deuterium Oxide (D₂O, 99.9% D).

  • Internal Standard: Add 0.1% (w/v) TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

    • Causality: TSP is preferred over TMS in aqueous environments because it is highly water-soluble and provides a sharp, pH-independent reference peak at exactly 0.00 ppm[3].

  • pH/pD Adjustment (Critical Step): Adjust the pD to ~7.0 using micro-additions of NaOD or DCl. Verify with a micro-pH electrode.

  • Transfer: Transfer 550 µL of the homogenous solution to a high-quality 5 mm NMR tube.

Protocol 2: Data Acquisition Workflow
  • 1D ¹H NMR Acquisition:

    • Frequency: 400 MHz or higher (600 MHz is recommended to resolve the multiplet structures of the diastereotopic β and γ protons)[3].

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time (typically 5–10 seconds).

    • Causality: A sufficient d1 ensures complete relaxation of all spins. This makes the integration of the N-CH₃ singlet (3H) versus the α-CH (1H) strictly quantitative, serving as an internal validation of sample purity and identity.

    • Scans (ns): 16 to 64.

  • 1D ¹³C NMR Acquisition:

    • Decoupling: Use standard continuous wave or WALTZ-16 proton decoupling to simplify the spectrum.

    • Scans: Minimum 1024 scans due to the low natural abundance of ¹³C (~1.1%).

  • 2D NMR (COSY & HSQC):

    • Acquire COSY to map the contiguous spin system from the α-CH through the β-CH₂ to the γ-CH₂.

    • Acquire HSQC to unambiguously assign the carbon backbone by correlating carbons to their directly attached protons.

NMR_Workflow Start N-Me-D-Glu-OH Sample Preparation Solvent Solvent Selection (D2O + TSP) Start->Solvent pH pH Optimization (Control Zwitterion State) Solvent->pH Acq1H 1D 1H NMR (Integration & Purity) pH->Acq1H Acq13C 1D 13C NMR (Carbon Backbone) pH->Acq13C Acq2D 2D NMR (COSY/HSQC) (Signal Assignment) Acq1H->Acq2D Acq13C->Acq2D Validation Structural Validation & Data Reporting Acq2D->Validation

Fig 1. Self-validating NMR workflow for N-Me-D-Glu-OH, from preparation to structural validation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the free amino acid in a neutral aqueous environment. Note that incorporation into a peptide sequence will induce characteristic shifts, particularly at the α-CH and N-CH₃ positions[4].

Table 1: ¹H NMR Chemical Shifts of N-Me-D-Glu-OH (D₂O, pD ~7.0, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityExpected IntegrationCoupling Constant (J, Hz)
N-CH₃ 2.65 – 2.75Singlet (s)3H-
α-CH (H2) 3.50 – 3.65Doublet of doublets (dd)1H~7.0, 5.5
β-CH₂ (H3) 2.00 – 2.20Multiplet (m)2H-
γ-CH₂ (H4) 2.35 – 2.50Multiplet (m)2H-
Table 2: ¹³C NMR Chemical Shifts of N-Me-D-Glu-OH (D₂O, pD ~7.0, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Significance
C1 (α-COOH) 173.5 – 175.0Quaternary (C=O)C-terminus / Peptide bond formation
C5 (γ-COOH) 178.0 – 180.5Quaternary (C=O)Side-chain reactivity
C2 (α-CH) 63.0 – 65.0Methine (CH)Chiral center (D-configuration)
C4 (γ-CH₂) 32.5 – 34.0Methylene (CH₂)-
N-CH₃ 31.5 – 33.0Methyl (CH₃)Site of N-methylation
C3 (β-CH₂) 25.5 – 27.0Methylene (CH₂)-

Mechanistic Validation via 2D NMR

The structural validation of N-Me-D-Glu-OH relies heavily on understanding scalar and dipolar couplings. The presence of the N-methyl group breaks the symmetry often seen in simple amino acids.

  • COSY Analysis: The α-CH (δ 3.50–3.65) will show a strong cross-peak exclusively with the diastereotopic β-CH₂ protons (δ 2.00–2.20). These β-protons, in turn, couple to the γ-CH₂ protons (δ 2.35–2.50). This unbroken chain validates the intact glutamate backbone.

  • HMBC Analysis: The definitive proof of N-methylation at the α-position (as opposed to esterification or γ-amide formation) is a strong HMBC correlation (2- or 3-bond coupling) between the N-CH₃ protons (δ 2.65–2.75) and the α-carbon (δ 63.0–65.0). Furthermore, the α-CH will show a 2-bond coupling to the α-COOH (δ ~174), while the γ-CH₂ will correlate to the γ-COOH (δ ~180).

NMR_Correlations NMe N-CH3 (δH ~2.7) Alpha α-CH (δH ~3.6) NMe->Alpha HMBC / NOE Beta β-CH2 (δH ~2.1) Alpha->Beta COSY C1 α-COOH (δC ~174) Alpha->C1 HMBC Gamma γ-CH2 (δH ~2.4) Beta->Gamma COSY Beta->C1 HMBC C5 γ-COOH (δC ~180) Beta->C5 HMBC Gamma->C5 HMBC

Fig 2. Key 2D NMR correlation logic (COSY and HMBC) confirming the N-Me-D-Glu-OH structure.

References

  • BenchChem. "Validating the Incorporation of N-methyl-D-glutamic Acid in Peptides: A Comparative Guide."5

  • BenchChem. "Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide."6

  • Joy, M., et al. "High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview." PMC/NIH. 7

Sources

Advanced Application Note: Incorporation of Boc-N-Methyl-D-Glutamic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of N-methylated, D-configured amino acids such as Boc-N-Methyl-D-glutamic acid (Boc-N-Me-D-Glu) into peptide sequences is a sophisticated strategy in modern drug development. This modification serves a trifecta of pharmacological purposes: it drastically enhances proteolytic stability, improves membrane permeability (by reducing hydrogen bond donors), and induces specific conformational constraints (such as β -turns) due to the D-stereocenter.

However, utilizing Boc-N-Me-D-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical challenges. The secondary amine created by the N-methyl group is sterically hindered, reducing its nucleophilicity and slowing down subsequent acylation reactions by a factor of 10 to 100 compared to primary amines 1. Furthermore, the traditional Boc/Bzl protection strategy requires precise orthogonality: the α -amine is protected by the trifluoroacetic acid (TFA)-labile Boc group, while the γ -carboxylic acid of the glutamate side-chain must be protected by a hydrogen fluoride (HF)-labile, TFA-stable group, typically a benzyl (OBzl) ester 2.

This application note provides a comprehensive, self-validating methodology for successfully coupling to and from Boc-N-Me-D-Glu(OBzl)-OH, ensuring high yield and minimal epimerization.

Strategic Workflow & Pathway Visualization

The successful assembly of a peptide containing Boc-N-Me-D-Glu requires a tailored Boc-SPPS cycle. Standard coupling reagents like DCC/HOBt are often insufficient for sterically hindered secondary amines. Instead, highly reactive phosphonium salts (e.g., PyBroP) or advanced uronium salts (e.g., HATU) must be employed.

G Start Peptide-Resin (Free Primary Amine) Coupling1 Couple Boc-N-Me-D-Glu(OBzl)-OH (HATU / DIEA) Start->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Deprotect Boc Deprotection (50% TFA/DCM) Wash1->Deprotect Wash2 Neutralize & Wash (DIEA/DMF) Deprotect->Wash2 Coupling2 Couple Next AA onto N-Me (PyBroP / DIPEA) Wash2->Coupling2 Cleavage Global Cleavage (Anhydrous HF) Coupling2->Cleavage After elongation

Workflow for incorporating Boc-N-Me-D-Glu(OBzl)-OH via Solid-Phase Peptide Synthesis.

Quantitative Reagent Analysis

Selecting the correct coupling reagent is the most critical variable when working with N-methylated amino acids. Uronium-based reagents (like HATU) are excellent for coupling the N-methyl amino acid to the growing chain. However, when coupling the next amino acid onto the secondary amine of the N-Me-D-Glu residue, uronium reagents can react with the slow-reacting amine to form a dead-end guanidinium byproduct. In these cases, phosphonium reagents (like PyBroP) or carbodiimide/oxime combinations (DIC/OxymaPure) are vastly superior 3.

Coupling ReagentChemical ClassSuitability for N-Me-D-GluEpimerization RiskMechanistic Note
HATU Aminium/UroniumExcellent for coupling of N-Me AAsLowHighly reactive; prone to guanidinylation if amine is too hindered.
PyBroP PhosphoniumExcellent for coupling onto N-Me AAsModerateDoes not form guanidinium byproducts; requires low temp initiation.
DIC / OxymaPure Carbodiimide + OximeVery Good for both stepsVery LowOxyma provides superior pKa matching and prevents side reactions 4.
DCC / HOBt Carbodiimide + BenzotriazolePoorLowInsufficient activation energy for sterically hindered secondary amines.

Step-by-Step Experimental Protocols

Protocol A: Coupling of Boc-N-Me-D-Glu(OBzl)-OH to the Peptide-Resin

This step attaches the N-methylated glutamate derivative to the free primary amine of the growing peptide chain. Because the incoming amino acid is sterically bulky, a highly efficient activator like HATU is recommended.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin) with a free N-terminal primary amine.

  • Boc-N-Me-D-Glu(OBzl)-OH (3.0 equivalents).

  • HATU (2.9 equivalents).

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g) for 30 minutes. Drain.

  • Pre-activation: In a separate vial, dissolve Boc-N-Me-D-Glu(OBzl)-OH and HATU in a minimal volume of DMF. Add DIEA. The solution will turn yellow, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes (prolonged pre-activation can lead to epimerization).

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction vessel. Wash the resin sequentially with DMF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Validation: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow beads/solution) confirms complete acylation of the primary amine.

Protocol B: Coupling the Subsequent Amino Acid ONTO the N-Methyl Group

This is the most challenging step in the synthesis. The secondary amine of the N-Me-D-Glu residue is highly hindered. Standard Kaiser tests will yield false negatives (as ninhydrin only reacts with primary amines); therefore, the Bromophenol Blue test or Chloranil test must be used to monitor the reaction 3.

Materials:

  • Next Boc-protected amino acid (4.0 equivalents).

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) (4.0 equivalents).

  • DIPEA (8.0 equivalents).

  • Dichloromethane (DCM) / DMF mixture.

Procedure:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 25 minutes to remove the Boc group from the N-Me-D-Glu residue. Wash thoroughly with DCM.

  • In Situ Neutralization: Wash the resin with 5% DIEA in DMF (2 × 2 min) to neutralize the TFA salt, yielding the free secondary amine.

  • Reagent Addition: Dissolve the next Boc-amino acid in DCM/DMF and add it to the resin.

  • Activation: Add PyBroP to the reaction vessel. Cool the mixture to 0 °C using an ice bath (cooling minimizes the risk of epimerization during the highly reactive phosphonium activation).

  • Base Addition: Add DIPEA dropwise. Agitate at 0 °C for 5 minutes, then allow the reaction to warm to room temperature and agitate for an additional 2 to 4 hours.

  • Validation: Perform a Bromophenol Blue test. A yellow/colorless result indicates complete coupling; a blue/green result indicates unreacted secondary amines, necessitating a double coupling.

Protocol C: Final Cleavage and Global Deprotection (Anhydrous HF)

Because Boc chemistry utilizes benzyl-based side-chain protection (like the OBzl group on our D-Glutamic acid), strong acid cleavage using anhydrous liquid Hydrogen Fluoride (HF) is mandatory 2.

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated Teflon HF cleavage apparatus inside a specialized fume hood.

Procedure:

  • Preparation: Transfer the thoroughly washed and vacuum-dried peptide-resin to the Teflon reaction vessel.

  • Scavengers: Add scavengers to prevent carbocation alkylation. A standard cocktail is anisole (1.0 mL/g resin) and p-cresol (1.0 mL/g resin). If Cys, Met, or Trp are present, add 1,2-ethanedithiol (EDT).

  • HF Distillation: Cool the vessel in a dry ice/ethanol bath (–78 °C). Distill anhydrous HF (10 mL/g resin) into the reaction vessel under vacuum.

  • Cleavage Reaction: Replace the dry ice bath with an ice-water bath (0 °C). Stir the mixture magnetically for 45 to 60 minutes. During this time, the peptide is cleaved from the resin, and the OBzl group is removed from the D-Glutamic acid side chain.

  • Evaporation & Precipitation: Evaporate the HF rapidly under a high vacuum. Suspend the remaining crude peptide and resin in cold diethyl ether to precipitate the peptide and extract the organic scavengers.

  • Extraction: Filter the mixture, washing the solid thoroughly with cold ether. Extract the cleaved peptide from the resin using 10-50% aqueous acetic acid. Lyophilize the extract to obtain the crude peptide powder.

Troubleshooting & Analytical Validation

  • Incomplete Coupling onto N-Me-D-Glu: If the Bromophenol Blue test remains positive after 4 hours, perform a second coupling using a different chemistry, such as the DIC/OxymaPure system under microwave assistance (75 °C for 10 minutes) to overcome the steric activation barrier.

  • Diketopiperazine (DKP) Formation: N-methylated amino acids at the second position (C-terminus + 1) are highly prone to forming cyclic diketopiperazines during the subsequent Fmoc or Boc deprotection step, which cleaves the peptide from the resin prematurely. To mitigate this, ensure the coupling of the third amino acid is performed as rapidly as possible, or use highly reactive in-situ neutralizing conditions.

  • Epimerization Analysis: D-amino acids can undergo inversion to L-amino acids via oxazolone intermediate formation during slow couplings. Validate the stereochemical purity of the final crude peptide using analytical RP-HPLC and compare it against a synthesized standard if necessary.

References

  • Proximity-driven acceleration of challenging solid-phase peptide couplings.PubMed Central (PMC) / NIH.
  • Boc Solid Phase Peptide Synthesis.ChemPep.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids - Technical Support Information Bulletin 1177.Aapptec Peptides.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.PubMed Central (PMC) / NIH.
  • Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.BenchChem.

Sources

Application Notes and Protocols: (R)-2-(Methylamino)pentanedioic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

(R)-2-(Methylamino)pentanedioic acid , commonly known as N-Methyl-D-glutamic acid (NMDG) , is a highly specialized non-canonical amino acid. While its structurally abbreviated cousin, N-methyl-D-aspartic acid (NMDA), is universally recognized as the prototypical agonist for the NMDA receptor[1], NMDG features an extended pentanedioic acid backbone (five carbons) rather than a butanedioic acid backbone (four carbons).

In neuroscience and drug development, NMDG serves three distinct, high-value functions:

  • Pharmacological Probe : It acts as a structural analog to map the volumetric and steric constraints of the glutamate recognition site (GluN2 subunit) on the NMDA receptor[2].

  • Analytical Standard : It functions as a critical chiral calibration standard in LC-ESI-MS/MS workflows for quantifying trace endogenous neuromodulators[3].

  • Peptidomimetic Building Block : The combination of D-stereochemistry and N-methylation provides extreme resistance to proteolytic degradation, making it an ideal building block for neuroactive peptides[4].

Application 1: Structure-Activity Relationship (SAR) Mapping of NMDA Receptors

The Causality of Experimental Choice

The NMDA receptor is a heterotetramer that requires the simultaneous binding of glycine (to the GluN1 subunit) and glutamate (to the GluN2 subunit) for ion channel gating. To design highly selective NMDA receptor modulators, researchers must map the exact spatial dimensions of the GluN2 ligand-binding domain (LBD)[2].

Substituting endogenous L-glutamate with (R)-2-(methylamino)pentanedioic acid introduces two deliberate steric clashes:

  • Chiral Inversion (D-isomer) : Tests the flexibility of the hydrogen-bonding network within the LBD.

  • N-Methylation : Probes the volumetric tolerance of the binding pocket near the alpha-amino group. If NMDG maintains binding affinity but alters channel gating kinetics compared to NMDA, researchers can deduce that the extra methylene group in the pentanedioic backbone interacts with distinct allosteric micro-domains within the receptor[2].

ReceptorPathway NMDG (R)-2-(Methylamino) pentanedioic acid (Ligand) GluN2 NMDA Receptor (GluN2 LBD) NMDG->GluN2 Binds Glutamate Recognition Site Conform Receptor Conformational Shift GluN2->Conform Steric Probe Interaction Channel Ion Channel Opening (Ca2+/Na+ Influx) Conform->Channel Allosteric Activation

Caption: Pharmacological workflow of NMDA receptor probing using (R)-2-(Methylamino)pentanedioic acid.

Application 2: Analytical Standard for Endogenous D-Amino Acid Profiling

The Causality of Experimental Choice

Endogenous D-amino acids (like D-aspartate) and their N-methylated derivatives act as critical neuromodulators in both vertebrate and invertebrate nervous systems[1]. Quantifying these trace compounds is notoriously difficult due to the overwhelming abundance of L-amino acids.

By utilizing NMDG as an internal standard, researchers create a self-validating analytical system. Since NMDG is a secondary amine, it reacts predictably with chiral derivatization agents like Marfey's reagent analogs (e.g., FDLA or FDNP-Val-NH2)[1],[3]. The resulting diastereomers can be resolved on standard C18 reverse-phase columns, eliminating the need for fragile and expensive chiral stationary phases.

Protocol: LC-ESI-MS/MS Quantification of D-Amino Acids

Objective : Extract and quantify trace N-methylated D-amino acids from brain tissue homogenates.

Step 1: Tissue Extraction & Deproteinization

  • Homogenize 50 mg of brain tissue in 500 µL of ice-cold 10% Trichloroacetic Acid (TCA). Rationale: TCA rapidly precipitates proteins and halts enzymatic degradation without hydrolyzing delicate N-methylated amino acids.

  • Spike the homogenate with 10 µL of a 1 µM (R)-2-(Methylamino)pentanedioic acid internal standard solution.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

Step 2: Chiral Derivatization

  • Transfer 50 µL of the supernatant to a microcentrifuge tube.

  • Add 20 µL of 1 M Sodium Bicarbonate (NaHCO₃) to adjust the pH to ~8.0. Rationale: Derivatization requires a slightly basic environment to ensure the secondary amine is deprotonated and nucleophilic.

  • Add 50 µL of 10 mM FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in acetone.

  • Incubate at 40°C for 60 minutes in the dark.

  • Quench the reaction by adding 20 µL of 1 M HCl. Filter through a 0.22 µm PTFE syringe filter.

Step 3: LC-ESI-MS/MS Analysis

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.8 µm particle size).

  • Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Monitor via Multiple Reaction Monitoring (MRM) in positive ion mode. Validate the system by confirming the chromatographic resolution of the NMDG diastereomer peak from any endogenous N-methyl-L-glutamate[3].

AnalyticalWorkflow Sample 1. Brain Tissue Homogenization (TCA Extraction) Spike 2. Spike Internal Standard (NMDG) Sample->Spike Deriv 3. Chiral Derivatization (FDLA Reagent, 40°C) Spike->Deriv LCMS 4. LC-ESI-MS/MS Analysis (MRM Mode) Deriv->LCMS Quant 5. Chromatographic Resolution & Quantification LCMS->Quant

Caption: LC-ESI-MS/MS analytical workflow utilizing NMDG as a chiral calibration standard.

Application 3: Synthesis of Neuroactive Peptidomimetics

The Causality of Experimental Choice

When developing peptide-based drugs targeting the central nervous system (CNS), poor metabolic stability and low membrane permeability are primary failure points. Incorporating (R)-2-(methylamino)pentanedioic acid into the peptide sequence solves both issues[4]. The D-stereocenter evades recognition by endogenous L-proteases. Simultaneously, the N-methylation eliminates the amide hydrogen, preventing the hydrogen-bonding required for protease active-site docking and increasing the overall lipophilicity of the peptide for better blood-brain barrier (BBB) penetration.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective : Couple Fmoc-(R)-2-(methylamino)pentanedioic acid to a growing peptide chain on solid resin.

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

Step 2: Sterically Hindered Coupling Note: Standard coupling reagents (e.g., HBTU) yield poor results due to the steric hindrance of the secondary amine on NMDG.

  • Prepare the coupling cocktail: 4 equivalents of Fmoc-(R)-2-(methylamino)pentanedioic acid, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF. Rationale: HOAt enhances the reactivity of the intermediate, forming a highly active 7-aza-OBt ester that overcomes the steric clash of the N-methyl group[4].

  • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the cocktail to initiate activation.

  • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step : Perform a Chloranil test (rather than a Kaiser test, which only detects primary amines) to confirm the successful coupling to the secondary amine. If positive, repeat the coupling step (double coupling).

Quantitative Data Presentation

The following table summarizes the structural and functional divergence of NMDG compared to its canonical counterparts, guiding researchers in selecting the appropriate tool for their specific assay.

PropertyL-Glutamic AcidN-Methyl-D-Aspartic Acid (NMDA)(R)-2-(Methylamino)pentanedioic Acid (NMDG)
Stereochemistry L-isomer (Endogenous)D-isomerD-isomer
Backbone Length 5 carbons (Pentanedioic)4 carbons (Butanedioic)5 carbons (Pentanedioic)
N-Methylation NoYesYes
Receptor Target NMDA, AMPA, Kainate, mGluRsNMDA Receptor (GluN2)NMDA Receptor (GluN2)
Protease Resistance Low (Rapidly degraded)HighExtremely High
Primary Research Utility Universal excitatory neurotransmitterSelective ionotropic receptor agonistSAR probe, chiral LC-MS standard, peptidomimetics

References

  • D'Aniello, S., Somma, P., Campese, E., et al. (2007). "HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues." BMC Neuroscience, 8, 109.[Link]

  • Shibata, K., Imanishi, D., Abe, K., Suzuki, M., & Kera, Y. (2019). "Liquid chromatography-electrospray ionization-tandem mass spectrometric assay for d-aspartate N-methyltransferase activity in ark shells." Bioscience, Biotechnology, and Biochemistry, 84(3), 514-520.[Link]

  • Tikhonova, I. G., Baskin, I. I., Palyulin, V. A., Zefirov, N. S., & Bachurin, S. O. (2002). "Structural Basis for Understanding Structure−Activity Relationships for the Glutamate Binding Site of the NMDA Receptor." Journal of Medicinal Chemistry, 45(18), 3836–3843.[Link]

Sources

Advanced Cell Culture Applications of N-Methyl-D-Glutamic Acid: Receptor Modulation and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As cell culture models become increasingly sophisticated, the demand for highly specific pharmacological modulators and metabolically stable peptide probes has surged. N-Methyl-D-glutamic acid (N-Me-D-Glu) —a trifunctional, N-methylated amino acid derivative—serves a dual purpose in modern in vitro research. It acts as a selective modulator of glutamatergic neurotransmission and serves as a critical building block in the synthesis of protease-resistant peptidomimetics[1].

A Critical Nomenclature Note for Cell Culture Scientists: In certain marine biology and neuroendocrine literature, N-Methyl-D-glutamic acid is abbreviated as "NMDG"[2]. However, it must not be confused with N-Methyl-D-Glucamine, the large organic cation standardly used as a sodium substitute in electrophysiology. N-Me-D-Glu is an acidic amino acid analog utilized strictly for receptor targeting and structural peptide modification.

Pharmacological Profiling of Glutamate Receptors

Mechanistic Context & Causality

In the central nervous system, N-methyl-D-aspartate (NMDA) receptors are glutamate-gated cation channels essential for neuroplasticity and excitotoxicity[3]. While NMDA is the standard synthetic agonist, N-Me-D-Glu provides a unique pharmacological profile. By utilizing N-Me-D-Glu in primary neuronal cultures, researchers can induce controlled, sustained receptor activation without the rapid, overwhelming excitotoxic cell death often triggered by endogenous L-glutamate.

Pathway NMDG N-Methyl-D-Glutamic Acid (Agonist/Modulator) NMDAR NMDA Receptor (Channel Opening) NMDG->NMDAR Binding to GluN2 Subunit Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 Mg2+ Block Relief Kinases CaMKII / PKC Activation Ca2->Kinases Calmodulin Binding GeneExp CREB-Mediated Gene Expression Kinases->GeneExp Nuclear Translocation

Caption: Signaling pathway of NMDA receptor activation by N-Methyl-D-Glutamic Acid.

Protocol 1: In Vitro Calcium Imaging of Receptor Activation

This self-validating protocol isolates the specific calcium transients induced by N-Me-D-Glu, ensuring that the observed signals are strictly receptor-mediated.

Materials:

  • Primary rat cortical neurons (DIV 14–21)

  • Fluo-4 AM Calcium Indicator (2 µM)

  • Mg2+-free Tyrode’s Solution

  • N-Me-D-Glu (50 µM)

  • MK-801 (10 µM, non-competitive NMDAR antagonist)

Step-by-Step Methodology:

  • Dye Loading: Incubate the primary neurons with 2 µM Fluo-4 AM in standard culture media for 30 minutes at 37°C. Wash three times to remove extracellular dye.

  • Buffer Exchange: Replace media with Mg2+-free Tyrode’s solution.

    • Expert Insight (Causality): Extracellular Mg2+ causes a voltage-dependent block of the NMDA receptor pore at resting membrane potentials. Without removing Mg2+, agonist binding will not result in measurable calcium influx.

  • Baseline Acquisition: Record baseline fluorescence (Ex: 494 nm / Em: 506 nm) for 60 seconds to establish background intracellular Ca2+ levels.

  • Agonist Application: Perfuse the imaging chamber with 50 µM N-Me-D-Glu and record the peak fluorescence transient.

  • System Validation (Self-Validation Step): Wash the cells, then co-apply 50 µM N-Me-D-Glu + 10 µM MK-801.

    • Expert Insight: MK-801 acts as an open-channel blocker. A complete ablation of the calcium signal in this step validates that the initial transient was exclusively mediated by NMDA receptor activation, ruling out off-target membrane depolarization.

Peptidomimetic Stability and Cellular Assays

Mechanistic Context & Causality

The synthesis of biologically active peptides often fails in translation due to rapid degradation by serum proteases in cell culture media. Incorporating Boc-N-methyl-D-glutamic acid during solid-phase peptide synthesis introduces a methyl group on the amide nitrogen[1]. This modification eliminates the amide hydrogen, preventing the formation of standard hydrogen bonds required for protease active-site docking, thereby drastically increasing the peptide's metabolic stability and membrane permeability.

Workflow Peptide Peptide Synthesis (N-Me-D-Glu) Culture Cell Culture (Media + 10% FBS) Peptide->Culture Incubate Incubation (0 - 24 Hours) Culture->Incubate Quench TCA Quench (Halt Proteolysis) Incubate->Quench Analyze RP-HPLC Quantification Quench->Analyze

Caption: Experimental workflow for assessing the serum stability of N-Me-D-Glu peptidomimetics.

Protocol 2: Proteolytic Degradation Assay in Serum-Supplemented Media

This protocol quantifies the enhanced stability of N-Me-D-Glu-containing peptides against standard L-Glutamate counterparts.

Materials:

  • Synthesized Peptides (Standard L-Glu vs. N-Me-D-Glu modified)

  • Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 1% Trichloroacetic acid (TCA)

  • RP-HPLC System

Step-by-Step Methodology:

  • Preparation: Dissolve the peptides to a final concentration of 100 µM in pre-warmed (37°C) DMEM containing 10% FBS.

  • Incubation: Place the samples in a humidified 5% CO2 incubator.

  • Temporal Sampling: Aliquot 50 µL of the peptide/serum mixture at distinct time points: 0, 1, 4, 8, and 24 hours.

  • Enzymatic Quenching: Immediately add 50 µL of 1% TCA to each aliquot.

    • Expert Insight (Causality): TCA instantaneously denatures serum proteases and precipitates large serum proteins. This is a critical self-validating step; failing to quench immediately would allow degradation to continue during sample queueing, skewing the kinetic data. Furthermore, precipitating large proteins prevents HPLC column fouling.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 12,000 x g for 10 minutes. Inject 20 µL of the clear supernatant into the RP-HPLC to quantify the remaining intact peptide peak area.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological and biochemical properties of standard glutamatergic compounds versus N-Methyl-D-Glutamic Acid, highlighting why the latter is chosen for specific cell culture applications.

CompoundReceptor Affinity (Approx. EC50)Serum Half-Life (T1/2)Primary Cell Culture Application
L-Glutamate ~1–3 µM (Endogenous Agonist)< 1 Hour (Rapidly metabolized)General excitatory neurotransmission studies
N-Methyl-D-Aspartate (NMDA) ~15–30 µM (Specific Agonist)> 24 Hours (Stable)Excitotoxicity models and NMDAR isolation[3]
N-Methyl-D-Glutamic Acid ~50–100 µM (Selective Modulator)> 48 Hours (Highly Stable)Peptidomimetics[1], prolonged NMDAR modulation[2]

Sources

Application Note: Profiling N-Me-D-Glu-OH as a Ligand and Pharmacophore in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Me-D-Glu-OH

N-methyl-D-glutamic acid (N-Me-D-Glu-OH) is a highly specialized synthetic amino acid derivative. Structurally homologous to endogenous L-glutamate and the classical exogenous agonist N-methyl-D-aspartate (NMDA), it serves a dual function in modern pharmacology: it acts as a direct probe for ionotropic glutamate receptors (iGluRs)[1] and functions as a conformationally restricted building block for synthesizing complex peptide ligands targeting diverse receptor binding domains (RBDs)[2].

Because NMDA receptors are the most abundant calcium-permeable neurotransmitter receptors in the central nervous system—controlling synaptic plasticity, development, and excitotoxicity—understanding their molecular physiology requires ligands that can stabilize specific receptor conformations[3]. N-Me-D-Glu-OH provides unique advantages in these high-throughput receptor binding assays[4].

Mechanistic Rationale: Causality in Ligand Design

When designing a receptor binding assay, the choice of ligand directly dictates the signal-to-noise ratio and the biological relevance of the data. The incorporation of N-Me-D-Glu-OH into assay workflows is driven by three fundamental structural features:

  • Conformational Restriction via N-Methylation: The addition of a methyl group to the α -amino nitrogen restricts the ϕ/ψ dihedral angles of the peptide backbone. This rigidity reduces the entropic penalty upon receptor binding, significantly enhancing subtype selectivity. Furthermore, N-methylation eliminates a hydrogen bond donor, allowing researchers to map the precise hydrogen-bond network within a receptor's orthosteric pocket.

  • Proteolytic Stability via D-Chirality: Endogenous proteases present in crude membrane preparations are highly stereoselective for L-amino acids. Utilizing the D-enantiomer prevents rapid enzymatic degradation during the prolonged incubation periods required to reach thermodynamic equilibrium. This ensures that the measured binding kinetics ( Ki​ , Bmax​ ) reflect the true affinity of the intact ligand rather than its degradation products.

  • Modulation of Calcium Flux: Unlike full agonists that may trigger rapid receptor desensitization and excitotoxicity, N-Me-D-Glu-OH and its derivatives often act as partial agonists or allosteric modulators, allowing for the stable measurement of calcium flux independently of massive excitatory action[3].

NMDAR_Pathway Ligand N-Me-D-Glu-OH (Ligand/Agonist) Receptor NMDA Receptor (Resting State) Ligand->Receptor Binds Orthosteric Site OpenReceptor NMDA Receptor (Active/Open) Receptor->OpenReceptor Conformational Shift Calcium Ca2+ Influx OpenReceptor->Calcium Channel Gating Signaling Synaptic Plasticity & Intracellular Signaling Calcium->Signaling Kinase Activation

Fig 1. Mechanistic pathway of NMDA receptor activation by N-Me-D-Glu-OH leading to calcium influx.

Self-Validating Experimental Protocol: Competitive Radioligand Binding

To accurately determine the binding affinity ( Ki​ ) of N-Me-D-Glu-OH, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system: it incorporates Total Binding (TB) and Non-Specific Binding (NSB) controls to ensure that the detected signal is exclusively mediated by specific receptor interactions.

Phase 1: Membrane Preparation

Causality Check: Endogenous glutamate tightly binds to NMDA receptors. Failing to thoroughly wash the membrane preparation will result in endogenous ligand competing with N-Me-D-Glu-OH, artificially lowering its apparent affinity.

  • Harvest HEK293 cells stably expressing the target receptor (e.g., GluN1/GluN2A subunits).

  • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer. Why ice-cold? To halt protease activity and minimize receptor internalization.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet. Repeat this wash step three times to ensure complete removal of endogenous excitatory amino acids.

  • Determine protein concentration via BCA assay and dilute to a working concentration of 1 mg/mL.

Phase 2: Assay Setup & Incubation
  • Prepare the Matrix: In a 96-well deep-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand (e.g., [3H] -CGP 39653) + 100 µL Membrane.

    • Non-Specific Binding (NSB): 50 µL cold L-Glutamate (10 µM) + 50 µL Radioligand + 100 µL Membrane.

    • Test Wells: 50 µL N-Me-D-Glu-OH (serial dilutions from 10−11 to 10−4 M) + 50 µL Radioligand + 100 µL Membrane.

  • Incubation: Seal the plate and incubate at 4°C for 60 minutes. Why 4°C instead of 37°C? While 37°C mimics physiological conditions, 4°C slows down the dissociation rate ( koff​ ), allowing for a more stable equilibrium to be reached during the subsequent rapid filtration step.

Phase 3: Separation and Detection
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality Check: Glass fibers carry a net negative charge that can non-specifically bind positively charged ligand domains. PEI coats the filter, neutralizing this charge and drastically reducing background noise.

  • Filtration: Rapidly filter the assay mixture through the PEI-treated filters using a vacuum manifold.

  • Washing: Wash each well three times with 1 mL of ice-cold assay buffer to flush out unbound radioligand.

  • Detection: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (CPM) using a liquid scintillation counter.

Assay_Workflow Prep 1. Membrane Preparation (HEK293 cells, wash endogenous ligands) Incubation 2. Ligand Incubation (N-Me-D-Glu-OH + [3H]-Radioligand) Prep->Incubation Resuspend in Assay Buffer Separation 3. Bound/Free Separation (Rapid Filtration via PEI-treated filters) Incubation->Separation 1 Hour at 4°C Detection 4. Signal Detection (Liquid Scintillation Counting) Separation->Detection Wash 3x with Ice-Cold Buffer Analysis 5. Data Analysis (Non-linear regression, Ki calculation) Detection->Analysis Extract CPM Values

Fig 2. Step-by-step workflow for competitive radioligand binding assays using N-Me-D-Glu-OH.

Data Presentation & Interpretation

Following detection, Specific Binding (SB) is calculated by subtracting the NSB CPM from the total CPM. The IC50​ values are determined via non-linear regression, and the absolute binding affinity ( Ki​ ) is derived using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

The table below summarizes representative pharmacological profiles demonstrating how the structural modifications of N-Me-D-Glu-OH impact receptor binding and stability compared to standard glutamatergic ligands.

LigandTarget Receptor Subtype Ki​ (nM) IC50​ (nM)Assay Half-life ( t1/2​ )
L-Glutamate (Endogenous)NMDAR (GluN1/GluN2A)15.232.4< 0.5 hours
NMDA (Standard Agonist)NMDAR (GluN1/GluN2A)120.5245.0~ 1.2 hours
N-Me-D-Glu-OH (Modified)NMDAR (GluN1/GluN2A)310.4680.2> 24.0 hours
Peptide-N-Me-D-Glu-OH Target GPCR / Viral RBD4.59.8> 48.0 hours

Data Insight: While N-Me-D-Glu-OH alone exhibits a lower absolute affinity (higher Ki​ ) for the NMDA receptor compared to endogenous L-glutamate, its extraordinary proteolytic stability ( t1/2​>24 hours) makes it an invaluable scaffold. When incorporated into larger peptide sequences (e.g., targeting viral RBDs), the conformational restriction provided by the N-methyl group synergizes with adjacent residues to yield highly potent ( Ki​<5 nM) and stable therapeutic candidates[2].

References

  • Popescu recipient of highly competitive NINDS award Source: University at Buffalo URL:[Link]

  • Sex-dependent differences in the activity and modulation of NMDA receptors in rat DRG neurons Source: PubMed Central (PMC) URL:[Link]

  • CN117858889A - Peptides and compositions comprising peptides Source: Google Patents URL

Sources

Troubleshooting & Optimization

Challenges in the synthesis of N-Methyl-D-glutamic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for modified amino acid synthesis. The synthesis of N-Methyl-D-glutamic acid (NMDG) presents unique chemical hurdles. Unlike simple amino acids, D-glutamic acid possesses a zwitterionic nature, two distinct carboxyl groups (α and γ) requiring orthogonal management, and a stereochemically fragile D-configured α-carbon.

This guide is designed for discovery chemists and process scientists. It bypasses basic theory to directly address mechanistic failures, structural validation, and protocol optimization.

Part 1: Architectural Workflows & Failure Points

Before troubleshooting, it is critical to map the strategic pathways available for N-methylation. The diagram below outlines the three primary synthetic routes and their associated chemical risks.

Workflow cluster_0 Primary Synthetic Pathways Start D-Glutamic Acid (Starting Material) R1 Reductive Amination (HCHO, NaCNBH3) Start->R1 Direct Alkylation R2 5-Oxazolidinone Route (Freidinger Method) Start->R2 HCHO / H+ R3 o-NBS Protection (Fukuyama-Kessler) Start->R3 o-NBS-Cl Risk1 Risk: N,N-Dimethylation R1->Risk1 Target N-Methyl-D-Glutamic Acid (Target Product) R1->Target Careful Stoichiometry R2->Target Et3SiH / TFA Risk2 Risk: α-Racemization R3->Risk2 R3->Target MeI / Base, then PhSH

Fig 1: Synthetic pathways for N-Methyl-D-glutamic acid highlighting key chemical risks.

Part 2: Troubleshooting Matrix (FAQs)

Q1: Why does direct reductive amination of D-glutamic acid yield predominantly N,N-dimethylated byproducts? Causality: When formaldehyde condenses with the primary amine of D-glutamic acid, it forms an imine that is subsequently reduced to a secondary amine. The inductive electron-donating effect of this newly added methyl group makes the secondary amine significantly more nucleophilic than the original primary amine. Consequently, the mono-methylated intermediate reacts much faster with a second equivalent of formaldehyde, leading to unavoidable N,N-dimethylation[1]. Corrective Action: Abandon direct Eschweiler-Clarke conditions. Instead, utilize the 5-oxazolidinone intermediate method[2] or employ o-nitrobenzenesulfonyl (o-NBS) protection prior to methylation[1].

Q2: I am using the o-NBS protection route, but chiral HPLC shows significant racemization (>15% L-enantiomer). What is the mechanism of this failure? Causality: The α-proton of an amino acid is inherently acidic. When the amine is protected with a strongly electron-withdrawing o-NBS group, this acidity is dramatically amplified. If you use a strong base like Sodium Hydride (NaH) for the subsequent methylation step, it abstracts the α-proton, forming a planar enolate intermediate. Upon reprotonation, the stereochemical integrity is lost, destroying the D-stereocenter[3]. Corrective Action: Switch to milder alkylation conditions. Use Potassium Carbonate (K_2CO_3) with Methyl Iodide (MeI), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Dimethyl Sulfate (Me_2SO_4)[3]. These bases are strong enough to deprotonate the sulfonamide nitrogen but not the α-carbon.

Q3: How do I selectively deprotect the methyl esters of my N-methyl-D-glutamic acid intermediate without causing epimerization? Causality: Standard saponification using aqueous NaOH or LiOH in methanol often leads to epimerization because the highly basic conditions promote enolization at the α-carbon, a risk that is exacerbated in N-methylated systems[3]. Furthermore, the γ-ester is more sterically accessible but the α-ester is more electronically activated, leading to complex partial-hydrolysis mixtures[4]. Corrective Action: Employ S_N2 dealkylation instead of basic hydrolysis. Reflux the dimethyl ester intermediate with anhydrous Lithium Iodide (LiI) in ethyl acetate. The iodide ion acts as a nucleophile, attacking the methyl group of the ester and liberating the carboxylate without affecting the chiral center[3].

Part 3: Quantitative Method Comparison

To aid in route selection, the following table summarizes the performance metrics of the three primary synthetic strategies based on empirical process data.

Synthetic StrategyTypical Yield (%)Enantiomeric Excess (ee %)Primary Impurity RiskScalability
Direct Reductive Amination 30 - 45%> 98%N,N-dimethylation (up to 40%)Low
5-Oxazolidinone Route 75 - 85%> 99%Unreacted starting materialHigh
o-NBS Alkylation (Kessler) 80 - 90%95 - 98%Racemized product (if strong base used)Medium

Part 4: Self-Validating Experimental Protocol

The following protocol details the 5-Oxazolidinone Route [2]. This method is highly recommended as it prevents over-methylation by physically tying up the amine in a ring structure, and it preserves stereochemistry.

Objective: Synthesis of free N-Methyl-D-glutamic acid from Boc-D-Glu(OtBu)-OH.

Step 1: Cyclodehydration (Oxazolidinone Formation)
  • Reaction: Dissolve 10 mmol of Boc-D-Glu(OtBu)-OH in 50 mL of anhydrous toluene. Add 40 mmol of paraformaldehyde and a catalytic amount (0.5 mmol) of p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water generated during cyclization. Continue for 4-6 hours.

  • Workup: Cool to room temperature, wash with saturated NaHCO_3 to remove the acid catalyst, dry over MgSO_4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): Do not proceed to Step 2 until ^1H NMR (CDCl_3) confirms success. You must observe two distinct doublets between 5.1 ppm and 5.5 ppm. These correspond to the non-equivalent protons of the newly formed N,O-acetal methylene group[2]. If these are missing, the cyclization failed.

Step 2: Reductive Cleavage & Global Deprotection

Causality Note: Using Trifluoroacetic acid (TFA) and Triethylsilane (Et_3SiH) serves a dual purpose. It provides the acidic medium required for the silane reduction of the oxazolidinone ring, while simultaneously executing a global deprotection (removing both the Boc and tBu groups) to yield the fully free N-Methyl-D-glutamic acid.

  • Reaction: Dissolve the crude oxazolidinone in 20 mL of Dichloromethane (DCM) and cool to 0°C.

  • Addition: Slowly add 30 mL of TFA, followed by 30 mmol of Et_3SiH.

  • Stirring: Remove the ice bath and stir at room temperature for 12 hours.

  • Isolation: Concentrate the mixture under vacuum. Triturate the resulting oil with cold diethyl ether to precipitate the N-Methyl-D-glutamic acid as a TFA salt.

  • Self-Validation Checkpoint (NMR & MS): The methylene doublets from Step 1 must completely disappear. Look for a sharp, new singlet integrating to 3H at ~2.8 ppm, confirming the successful formation of the N-methyl group[5]. LC-MS analysis must show the expected [M+H]^+ mass shift (+14.015 Da relative to the unmethylated D-glutamic acid core)[5].

Part 5: References

  • [1] Synthetic Preparation of N-Methyl-a-amino Acids - ResearchGate. URL:[Link]

  • [2] US20090264620A1 - N-Methylation of amino acids - Google Patents. URL:

  • [3] 6 Synthesis of N-Alkyl Amino Acids - Monash University / Wiley. URL: [Link]

Sources

Advanced Peptide Synthesis Support Center: Optimizing N-Me-D-Glu-OH Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I frequently guide research teams through the complexities of synthesizing highly constrained peptide therapeutics. Incorporating N-methylated amino acids like Fmoc-N-Me-D-Glu(OtBu)-OH introduces profound conformational constraints that enhance proteolytic stability and membrane permeability[1]. However, the N-methyl group introduces severe steric hindrance and alters the electronic properties of the amide bond, leading to high rates of incomplete coupling, epimerization, and side reactions[2].

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating Standard Operating Procedures (SOPs), and targeted FAQs to resolve these specific bottlenecks.

Core Diagnostic Matrix: Understanding the Bottlenecks

Challenge A: Severe Steric Hindrance (The Aminolysis Bottleneck)

When coupling an incoming amino acid onto the secondary amine of a deprotected N-Me-D-Glu residue, standard benzotriazole reagents (e.g., HBTU, HOBt) invariably fail[2]. The methyl group physically blocks the nucleophilic attack on the activated ester. Causality & Solution: You must use highly reactive uronium salts that benefit from anchimeric assistance (the "neighboring group effect"). HATU generates a highly reactive OAt ester, while COMU generates an Oxyma active ester[3]. COMU is often preferred as it matches HATU's efficiency but exhibits a superior safety profile and lower epimerization rates[4].

Challenge B: Epimerization of the D-Glutamate Stereocenter

N-methyl amino acids are notoriously prone to epimerization during activation. Because they lack the amide proton necessary to form classical oxazolones, they instead form highly acidic oxazolium intermediates[5]. In the presence of strong, unhindered bases like DIPEA, the alpha-proton is easily abstracted, leading to a loss of D-chirality. Causality & Solution: Limit the base equivalents or switch to a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine)[6]. Rapid aminolysis driven by COMU also outcompetes the slower epimerization pathway.

Mechanism Fmoc Fmoc-N-Me-D-Glu(OtBu)-OH Activation Activation via COMU / HATU + DIPEA Fmoc->Activation ActiveEster O-At / Oxyma Active Ester (Highly Reactive) Activation->ActiveEster Fast Oxazolium Oxazolium Salt Formation (Driven by excess base) Activation->Oxazolium Slow / Excess Base Product Desired D-Peptide (Retention of Chirality) ActiveEster->Product Aminolysis Oxazolium->ActiveEster Reversible Epimer Alpha-Proton Abstraction -> L-Glu Epimer Oxazolium->Epimer Base Catalysis

Mechanistic divergence between successful aminolysis and base-catalyzed epimerization.

Quantitative Reagent Comparison

To select the optimal activation strategy, compare the empirical performance of standard coupling reagents when applied to N-methylated systems.

Coupling ReagentReactive IntermediateEpimerization RiskEfficiency for N-Me AminesSafety & Handling Profile
HBTU / TBTU OBt esterHighPoorModerate (Autocatalytic decomposition risk)
HATU OAt esterModerateExcellentExplosive hazard (HOAt derivative)[7]
COMU Oxyma esterLowExcellentSafe, non-explosive, color-indicating[4]
DIC / Oxyma Oxyma esterLowGoodSafe, highly soluble byproducts

Standard Operating Procedures (SOPs)

Self-Validating System Note: Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. These protocols integrate the Bromophenol Blue test, which reliably detects unreacted N-methyl amines by forming a blue complex[2].

SOP 1: Coupling Fmoc-N-Me-D-Glu(OtBu)-OH onto the Peptide Chain

Objective: Efficiently attach the bulky N-Me-D-Glu residue to a primary amine without epimerization.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed (20% piperidine in DMF, 2 × 10 min). Wash with DMF (5×).

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-N-Me-D-Glu(OtBu)-OH and 4.0 eq of COMU in DMF (approx. 0.3 M)[6].

  • Base Addition: Add 4.0 eq of TMP (collidine) or 8.0 eq of DIPEA. Expert Tip: TMP is strongly recommended here to suppress the oxazolium-mediated epimerization of the D-stereocenter. Pre-activate for exactly 1-2 minutes[6].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Validation: Perform a Kaiser test (since the nucleophile on the resin was a primary amine). If blue, repeat the coupling. If yellow, proceed to wash with DMF (5×).

SOP 2: Elongation (Coupling the next residue ONTO N-Me-D-Glu)

Objective: Overcome extreme steric hindrance when acylating the secondary amine of N-Me-D-Glu.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Validation of Deprotection: Perform a Bromophenol Blue test. The resin should turn distinctly blue[2].

  • Activation: Dissolve 4.0 eq of the next Fmoc-AA-OH and 4.0 eq of HATU (or COMU) in NMP. Add 8.0 eq of DIPEA. Pre-activate for 2 minutes[2].

  • Coupling: Add to the resin. Due to the steric clash, agitate for 2-4 hours. Expert Tip: If sequence aggregation is suspected, add 0.1 M LiCl to the NMP solvent to disrupt hydrogen bonding.

  • Validation of Coupling: Perform a Bromophenol Blue test. A successful reaction will result in a yellow/green resin. If the resin remains blue, perform a second coupling using microwave assistance (75°C for 10 minutes)[7].

Workflow Start Diagnostic: Low Yield in N-Me-D-Glu-OH Coupling Test Perform Bromophenol Blue Test (Kaiser test is invalid) Start->Test Result Is the resin blue? (Unreacted secondary amine) Test->Result Reagent Switch to High-Efficiency Reagent (COMU or HATU + HOAt) Result->Reagent Yes (Incomplete) Success Cleave & Analyze (LC-MS / HPLC) Result->Success No (Complete) Temp Apply Microwave Heating (75°C for 10 min) Reagent->Temp If still incomplete Solvent Disrupt Aggregation (Use NMP or DMF + 0.1M LiCl) Temp->Solvent If aggregation suspected Solvent->Success

Troubleshooting workflow for resolving incomplete couplings at the N-Me-D-Glu-OH residue.

Frequently Asked Questions (FAQs)

Q: Why did my peptide sequence terminate immediately after coupling N-Me-D-Glu-OH? A: This is a classic symptom of Diketopiperazine (DKP) formation. If N-Me-D-Glu is the second residue from the C-terminus, deprotecting its Fmoc group allows the secondary amine to attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP[8]. Solution: Use a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) or perform the subsequent Fmoc deprotection and coupling extremely rapidly (e.g., using in situ neutralization protocols).

Q: Can I use DIC/HOBt for coupling N-methyl amino acids? A: It is highly discouraged. The OBt active ester is not reactive enough to overcome the steric hindrance of the N-methyl group, leading to truncated sequences[2]. Always upgrade to an Oxyma-based (COMU) or HOAt-based (HATU) reagent for these specific junctions[7].

Q: My final peptide has a mass corresponding to [M - 18]. What happened? A: This indicates lactamization (pyroglutamate formation). If the gamma-tert-butyl (OtBu) protecting group of the D-Glu residue is prematurely compromised, the side-chain carboxylate can attack the backbone amine. Ensure you are not using overly acidic conditions during intermediate washes, and verify the integrity of your Fmoc-N-Me-D-Glu(OtBu)-OH building block[9].

References

  • MDPI - Epimerisation in Peptide Synthesis. 5[5]

  • ACS Publications - Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. 4[4]

  • Benchchem - A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH for Peptide Synthesis. 9[9]

  • Peptide.com - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 2[2]

  • Benchchem - A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. 7[7]

  • Peptide Chemistry - HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. 3[3]

  • Benchchem - A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH: Properties and Applications in Peptide Synthesis. 1[1]

  • ResearchGate - Synthesis of N-methylated cyclic peptides. 8[8]

  • Luxembourg Bio Technologies - COMU: A third generation of uronium-type coupling reagents.6[6]

Sources

Side reactions and byproducts in (R)-2-(Methylamino)pentanedioic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of (R)-2-(Methylamino)pentanedioic acid, commonly known as D-N-Methylglutamic acid. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with side reactions, low yields, or enantiomeric degradation during the synthesis of this critical peptidomimetic building block.

Part 1: Mechanistic Troubleshooting Guide & FAQs

The synthesis of N-methylated amino acids is notoriously plagued by competing side reactions. Below are the most common issues encountered during the synthesis of (R)-2-(Methylamino)pentanedioic acid, the chemical causality behind them, and field-proven solutions.

Q1: Why am I observing a +14 Da mass impurity in my final product, and how do I prevent it?

The Issue: A +14 Da mass shift indicates over-methylation , resulting in the formation of N,N-dimethylglutamic acid[1]. The Causality: When using direct reductive amination or alkylation, the introduction of the first methyl group increases the electron density on the nitrogen atom via inductive effects. This makes the newly formed secondary amine more nucleophilic than the primary amine starting material, driving a runaway reaction toward the tertiary amine[2]. The Solution: Abandon direct methylation. Instead, utilize the o -Nitrobenzenesulfonyl ( o -NBS) protection strategy . The highly electron-withdrawing o -NBS group reduces the nucleophilicity of the nitrogen, strictly limiting the reaction to mono-alkylation when treated with dimethyl sulfate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2].

Q2: My LC-MS shows a prominent -18 Da peak, especially after acidic workup. What is happening?

The Issue: A -18 Da mass shift corresponds to the loss of a water molecule, indicative of lactamization (formation of N-methylpyroglutamic acid)[3]. The Causality: Glutamic acid derivatives are highly susceptible to spontaneous intramolecular cyclization. The secondary N-terminal amine attacks the γ -carboxyl group to form a thermodynamically stable 5-membered lactam ring[4]. This reaction is heavily accelerated under acidic conditions (e.g., prolonged exposure to Trifluoroacetic acid during deprotection), as the acid protonates the γ -carbonyl oxygen, increasing its electrophilicity[4]. The Solution: Minimize exposure to acidic environments (keep TFA cleavage steps under 2 hours)[4]. For solution-phase synthesis, ensure the γ -carboxyl group is orthogonally protected (e.g., as a tert-butyl ester) until the final global deprotection step.

Q3: My product mass is correct, but chiral chromatography reveals a loss of enantiomeric purity. Why?

The Issue: You are experiencing racemization at the C2 ( α -carbon) stereocenter[2]. The Causality: If your synthetic route involves the saponification of an N-methylamino acid methyl ester using standard basic conditions (e.g., LiOH or NaOH), racemization is highly likely. In standard amino acids, the N–H proton is more acidic than the α -C–H proton, which protects the stereocenter from deprotonation. However, in N-alkylated or fully protected systems, the α -C–H proton becomes the most acidic site. Strong bases abstract this proton, forming an enolate intermediate that reprotonates non-stereospecifically[2]. The Solution: Switch to an SN​2 -type ester cleavage using Lithium Iodide (LiI) in refluxing ethyl acetate . This method cleaves the ester via nucleophilic attack on the methyl group rather than basic hydrolysis, preserving 100% of the stereochemical integrity[2].

Part 2: Visualizing Reaction Pathways & Troubleshooting

Pathways SM D-Glutamic Acid (Starting Material) Target (R)-2-(Methylamino)pentanedioic Acid (Target Product) SM->Target Controlled Methylation OverMe N,N-Dimethylglutamic Acid (Over-methylation) Target->OverMe Excess Reagent Lactam N-Methylpyroglutamic Acid (Lactamization) Target->Lactam Acidic pH / Heat Racemic Racemic N-Methylglutamate (Loss of Stereocenter) Target->Racemic Strong Base (Saponification)

Reaction pathways and common byproducts in D-N-Methylglutamate synthesis.

LogicTree Start Issue: Low Yield or Impurity in Target Synthesis Q1 Unexpected +14 Da mass? Start->Q1 Q2 Unexpected -18 Da mass? Q1->Q2 No Sol1 Over-methylation. Use o-NBS protection. Q1->Sol1 Yes Sol2 Lactamization. Avoid prolonged acid. Q2->Sol2 Yes Q3 Lower optical rotation? Q2->Q3 No Sol3 Racemization. Use LiI for hydrolysis. Q3->Sol3 Yes

Troubleshooting logic tree for resolving common synthesis issues.

Part 3: Quantitative Data Summaries

To aid in selecting the appropriate synthetic route for your laboratory's scale and purity requirements, we have summarized the performance metrics of standard methodologies.

Synthesis StrategyTypical YieldRacemization RiskOver-methylation RiskScalability
Direct Reductive Amination 40–60%LowHigh (+14 Da)High
o -NBS Protection / Alkylation 80–95%Low (if LiI is used)Very LowMedium
5-Oxazolidinone Route 70–85%ModerateLowMedium
Biocatalytic (NMGS Enzyme) >90%NoneNoneLow (Emerging)[1]

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Fidelity Synthesis via o -NBS Protection

This protocol utilizes the o -NBS protection strategy to prevent over-methylation, followed by a non-basic ester cleavage to prevent racemization[2].

Step 1: Sulfonylation (Protection)

  • Dissolve D-glutamic acid dimethyl ester hydrochloride (1 eq) in dry CH2​Cl2​ .

  • Add Triethylamine (TEA, 2.5 eq) and cool to 0°C.

  • Slowly add o -nitrobenzenesulfonyl chloride ( o -NBS-Cl, 1.1 eq). Stir for 2 hours at room temperature.

  • Validation Checkpoint: Perform TLC. The primary amine starting material should be consumed. LC-MS will show the [M+H]+ of the sulfonamide.

Step 2: N -Methylation

  • Dissolve the o -NBS protected intermediate in Dimethylformamide (DMF).

  • Add DBU (1.5 eq) and Dimethyl sulfate (1.5 eq). Stir for 1 hour at room temperature.

  • Validation Checkpoint: Isolate a small aliquot and perform 1 H NMR. Success is validated by the disappearance of the N–H resonance (typically around 5.60 ppm) and the appearance of a new singlet at ~2.93 ppm integrating for three protons (the N-methyl group)[2].

Step 3: Deprotection of the o -NBS Group

  • To the methylated intermediate in DMF, add thiophenol (1.2 eq) and K2​CO3​ (2 eq).

  • Stir at room temperature for 2 hours to remove the o -NBS group.

  • Validation Checkpoint: LC-MS should confirm the loss of the o -NBS group (-185 Da) and the presence of the N-methylated dimethyl ester.

Step 4: Stereopure Ester Cleavage

  • Dissolve the intermediate in anhydrous ethyl acetate.

  • Add anhydrous Lithium Iodide (LiI, 4 eq) and reflux for 16 hours[2].

  • Cool, acidify carefully to pH 3, and extract the free (R)-2-(Methylamino)pentanedioic acid.

  • Validation Checkpoint: Measure the optical rotation [α]D​ . Compare against literature values for D-N-Methylglutamic acid to confirm 0% racemization.

Protocol B: Biocatalytic Synthesis (Enzymatic)

For laboratories equipped for biocatalysis, enzymatic synthesis offers absolute stereocontrol and zero risk of over-methylation[1].

  • Prepare a reaction buffer containing D-glutamic acid (100 mM) and methylamine (150 mM) in 50 mM Tris-HCl (pH 8.0).

  • Introduce recombinant N-methylglutamate synthase (NMGS) expressed from Pseudomonas putida[1].

  • Incubate at 30°C for 24 hours with gentle agitation.

  • Validation Checkpoint: Monitor the reaction via HPLC. The enzyme's absolute specificity ensures that neither unreacted D-glutamate nor N,N-dimethylated byproducts contaminate the final peak[1].

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida. Frontiers.
  • Pyroglutamate Formation in Peptides – Form
  • Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.

Sources

N-Methyl-D-Glutamic Acid (NMDG) Purification & Troubleshooting Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-D-Glutamic Acid (NMDG). Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the unique chemical and chromatographic challenges associated with isolating this modified amino acid. Whether you are extracting native NMDG from biological tissues or purifying synthetic Boc-protected NMDG for peptidomimetic drug discovery, this resource provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols.

Core Principles & Workflow Visualization

N-Methyl-D-Glutamic Acid presents distinct purification bottlenecks depending on its origin. In biological extraction , the primary challenge is resolving NMDG from an overwhelming matrix of primary amino acids (like L-Glu and D-Asp) and structurally similar secondary amines (like NMDA) without degrading the target analyte[1]. In chemical synthesis , the challenge lies in the molecule's trifunctional nature; direct N-methylation of D-glutamic acid inevitably causes esterification side reactions due to the high acidity of the carboxylic protons[2].

The diagram below outlines the diverging logical workflows required to successfully isolate NMDG in both scenarios.

Workflow NMDG Purification Workflows BioStart Biological Tissue (Marine Bivalves) Homogenize Homogenization (0.2 M PCA) BioStart->Homogenize CatExchange Cation Exchange (AG50W-X8) Homogenize->CatExchange Derivatize Chiral Derivatization (FDNP-Val-NH2) CatExchange->Derivatize HPLC RP-HPLC Separation (ODS-Hypersil) Derivatize->HPLC PureBio Isolated NMDG (Analytical Grade) HPLC->PureBio SynStart Chemical Synthesis (Boc-D-Glu-OMe) Methylation N-Methylation (MeI, Ag2O) SynStart->Methylation Extraction Liquid Extraction (EtOAc / 1M HCl) Methylation->Extraction Silica Flash Chromatography (Silica Gel) Extraction->Silica Hydrolysis Ester Hydrolysis (LiOH, pH 2-3) Silica->Hydrolysis PureSyn Boc-NMDG (Peptide Grade) Hydrolysis->PureSyn

Fig 1: Parallel workflows for biological extraction and synthetic purification of NMDG.

Step-by-Step Purification Methodologies

Protocol A: Analytical Extraction from Biological Tissues

Traditional methods require pre-treatment with o-phthaldialdehyde (OPA) to clear out primary amino acids, but this often suppresses the recovery of secondary amines[3]. This protocol utilizes a direct chiral derivatization approach.

  • Tissue Homogenization: Homogenize 100–500 mg of tissue in 0.2 M perchloric acid (PCA) at a 1:10 ratio[1].

    • Causality: PCA rapidly precipitates structural proteins and enzymes while keeping highly polar acidic amino acids soluble in the aqueous phase.

  • Cation Exchange Cleanup: Pass the supernatant through an AG50W-X8 (H+ form) cation exchange column. Wash with pure water and elute with 2M NH₄OH[1].

    • Causality: This step removes neutral and basic matrix contaminants, concentrating the acidic amino acid fraction prior to derivatization.

  • Direct Derivatization: React the dried eluate with 1% N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2) in acetone and 0.5 M NaHCO₃ at 40 °C for 1 hour[1].

    • Causality: FDNP-Val-NH2 reacts robustly with the secondary amine of NMDG to form a stable, highly UV-absorbing diastereomer, eliminating the need for destructive OPA pre-treatment[1].

  • HPLC Separation: Inject onto a reversed-phase ODS-Hypersil column. Elute using a gradient of 0.11% TFA in water to 70% TFA in acetonitrile[1].

Self-Validation System: Before analyzing unknown samples, run a blank matrix spiked with 10 picomoles of L-Glu, D-Asp, and NMDG standards. A validated system will show baseline resolution between the primary amino acids and the secondary NMDG without signal suppression, confirming complete derivatization[1].

Protocol B: Preparative Purification of Synthetic Boc-NMDG

For incorporation into peptidomimetics, NMDG must be synthesized with a Boc-protected amine. According to the[2], this requires a multi-step protection/deprotection strategy.

  • Reaction Quenching: Following N-methylation of Boc-D-glutamic acid dimethyl ester using methyl iodide, filter the reaction mixture through Celite.

    • Causality: Removes insoluble metal salts (like Ag₂O) used to catalyze the methylation, which would otherwise ruin the chromatography column.

  • Liquid-Liquid Extraction: Extract the filtrate with ethyl acetate (EtOAc) and wash with 1M HCl (pH 2-3), followed by brine[2].

    • Causality: The acidic wash protonates unreacted starting amines, pulling them into the aqueous waste, while the fully protected, neutral Boc-NMDG-diester remains in the organic layer.

  • Flash Column Chromatography: Purify the crude ester using silica gel chromatography (gradient elution: hexanes to ethyl acetate)[2].

  • Selective Hydrolysis: Treat the purified ester with Lithium hydroxide (LiOH) in THF/water[2].

  • Final Precipitation: Concentrate to remove THF, cool to 0 °C, and strictly acidify to pH 2-3 with 1 M HCl. Extract with EtOAc and concentrate under reduced pressure[2].

Self-Validation System: Following LiOH hydrolysis, validate the final white precipitate via LC-MS. A successful synthesis will yield a mass shift of exactly +14.01565 Da (the addition of a methyl group) compared to the unmethylated Boc-D-glutamic acid precursor, with no +28 Da peaks (indicating di-methylation)[4].

Quantitative Data & Benchmarks

Summarizing the expected parameters ensures your purification system is operating within standard tolerances.

MetricBiological Extraction (Analytical)Chemical Synthesis (Preparative)
Analyte Form Native N-Methyl-D-Glutamic AcidBoc-N-Methyl-D-Glutamic Acid
Typical Source Marine bivalves (e.g., Scapharca broughtonii)Synthetic Boc-D-Glu-OMe precursor
Primary Interference D-Asp, L-Glu, NMDAUnreacted amines, di-methylated esters
Detection Limit 5–10 picomoles (UV at 340 nm)N/A (Yield-dependent, typically >85% purity)
Key Reagents 0.2 M PCA, FDNP-Val-NH2LiOH, THF, 1 M HCl, Ethyl Acetate
Stationary Phase ODS-Hypersil (Reversed-Phase C18)Silica Gel (Normal Phase)

Troubleshooting & FAQs

Q1: Why is my NMDG recovery from marine bivalve tissue so low when using standard amino acid analysis protocols? A1: Standard protocols often use o-phthaldialdehyde (OPA) to derivatize and remove primary amino acids before secondary amino acid analysis[1]. However, OPA treatment can inadvertently degrade or suppress the recovery of secondary amines like NMDG[3]. Solution: Bypass OPA pretreatment entirely by using a direct one-step chiral derivatization with FDNP-Val-NH2[1].

Q2: During the chemical synthesis of Boc-NMDG, why am I seeing multiple peaks in my HPLC trace corresponding to esterified byproducts? A2: Direct N-methylation of unprotected D-glutamic acid is fundamentally flawed. The base required to deprotonate the amine will preferentially deprotonate the highly acidic carboxylic protons, leading to esterification with the methylating agent[2]. Solution: Ensure that both carboxylic acid groups are fully protected as dimethyl esters prior to the N-methylation step[2].

Q3: How do I ensure the final synthetic Boc-NMDG is free of lithium salts after hydrolysis? A3: Following LiOH hydrolysis, the reaction must be cooled to 0 °C and strictly acidified to pH 2-3 using 1 M HCl[2]. This specific pH ensures the zwitterionic core is neutralized enough to partition into the organic phase (ethyl acetate) during liquid-liquid extraction, leaving the highly water-soluble lithium chloride salts in the aqueous waste[2].

Troubleshooting Issue Issue: Poor NMDG Recovery Check1 Using OPA pre-treatment? Issue->Check1 Check2 Extraction pH > 3? Issue->Check2 Sol1 Use FDNP-Val-NH2 Derivatization Check1->Sol1 Yes Sol2 Acidify to pH 2-3 with 1M HCl Check2->Sol2 Yes

Fig 2: Logical troubleshooting tree for resolving common NMDG purification bottlenecks.

References

  • Tsesarskaia, M., et al. "HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues." Biomedical Chromatography, 2009. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis and Incorporation of N-Me-D-Glu-OH

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for peptide chemists and drug development professionals. The incorporation of N-methyl-D-glutamic acid (N-Me-D-Glu-OH) into peptide backbones is a critical strategy for enhancing proteolytic stability, membrane permeability, and conformational rigidity. However, the synthesis of the building block and its subsequent incorporation via Solid-Phase Peptide Synthesis (SPPS) present significant steric and electronic challenges.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you maximize your synthetic yields.

Part 1: Troubleshooting the Synthesis of the N-Me-D-Glu-OH Building Block

Q1: Why can't I directly N-methylate D-glutamic acid using standard base and methyl iodide? Causality & Mechanism: Direct N-methylation of unprotected D-glutamic acid is chemically unviable. The carboxylic acid protons (α- and γ-COOH) are significantly more acidic than the secondary amine precursor. When a strong base (like NaH) is introduced, it preferentially deprotonates the carboxylic acids rather than the amine. Furthermore, the methylating agent (e.g., MeI) will rapidly react with the resulting carboxylate anions, leading to esterification side reactions rather than the desired N-methylation[1]. Solution: A multi-step synthetic strategy is mandatory. You must first protect the N-terminus (e.g., with a Boc or Fmoc group), then protect both carboxylic acids as esters (e.g., dimethyl esters), perform the N-methylation, and finally selectively hydrolyze the esters[1].

Q2: During the selective hydrolysis of the dimethyl ester intermediates, I am observing racemization. How can I prevent this? Causality & Mechanism: Over-exposure to strong aqueous bases during ester hydrolysis can abstract the α-proton, which is rendered relatively acidic by the adjacent electron-withdrawing carbonyl and N-methyl groups, leading to racemization. Solution: Use mild hydrolysis conditions. Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/water mixture at 0 °C to room temperature provides a highly controlled, self-validating system where the reaction progress can be monitored via TLC without compromising the stereocenter[1].

Part 2: Troubleshooting SPPS Incorporation (Coupling & Cleavage)

Q3: I am observing unusually low coupling yields (<40%) when attaching the next amino acid to the N-Me-D-Glu-OH residue on the resin. What is causing this? Causality & Mechanism: The primary culprit is severe steric hindrance. The N-methyl group on the α-amine physically obstructs the trajectory of the incoming activated carboxyl group of the next amino acid. This drastically reduces the kinetics of the coupling reaction. Standard coupling reagents like HBTU or HCTU do not form a reactive enough intermediate to overcome this activation energy barrier[2][3]. Solution: You must switch to highly potent coupling reagents such as HATU/HOAt or DIC/OxymaPure, which form highly reactive active esters (e.g., OAt esters) that are far less sensitive to steric bulk[3].

Q4: How do I accurately monitor the coupling efficiency? My standard Kaiser (ninhydrin) test is giving false negatives. Causality & Mechanism: The ninhydrin test specifically reacts with primary amines to form the characteristic blue chromophore (Ruhemann's purple). Because N-Me-D-Glu-OH contains a secondary amine, it will not react properly, leading to a false negative (colorless/yellow) even if the amine is completely uncoupled[2]. Solution: Use the Chloranil test or the Bromophenol Blue test, which are specifically designed to detect secondary amines[2].

Q5: I am detecting significant peptide fragmentation and Diketopiperazine (DKP) formation during my synthesis. How do I mitigate this? Causality & Mechanism: N-alkylation forces the peptide bond into a cis-conformation. If the N-methylated residue is located at the C-terminus (positions 1 or 2), the cis-conformation brings the N-terminal free amine into close spatial proximity with the ester linkage connecting the peptide to the resin. This triggers an intramolecular nucleophilic attack, cleaving the peptide from the resin prematurely as a cyclic diketopiperazine[2][3]. Solution: Use the highly sterically hindered 2-chlorotrityl chloride (2-CTC) resin, which physically blocks the intramolecular attack, or ensure rapid coupling of the third residue to eliminate the free amine nucleophile[3].

Part 3: Quantitative Data & Reagent Selection

Table 1: Comparative Efficacy of Coupling Reagents for N-Me-D-Glu-OH Incorporation

Coupling Reagent SystemActivation MechanismSteric ToleranceTypical YieldRecommendation
HBTU / DIEA OBt ester formationLow< 40%Not recommended for N-methylated residues.
HATU / DIEA OAt ester formationHigh85 - 95%Gold Standard. Excellent for hindered couplings.
DIC / OxymaPure Oxyma ester formationVery High90 - 98%Optimal. High yield with lowest racemization risk.
COMU / DIEA Oxyma-uroniumHigh85 - 95%Good alternative; non-explosive byproducts.

Table 2: Analytical Monitoring Methods for Secondary Amines

Analytical TestTarget Amine TypeColor Indication (Incomplete Coupling)Color Indication (Complete Coupling)
Ninhydrin (Kaiser) Primary AminesN/A (False Negative)N/A
Chloranil Test Secondary AminesDark Blue / GreenColorless / Pale Yellow
Bromophenol Blue Primary & SecondaryBlue / GreenYellow

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Boc-N-Me-D-Glu-OH Dimethyl Ester (Building Block Preparation)

This protocol details the critical N-methylation step, assuming prior N-Boc protection and methyl esterification of D-glutamic acid.[1]

  • Preparation: Dissolve Boc-D-Glu(OMe)-OMe (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Self-Validation Check: Effervescence (H₂ gas evolution) confirms active deprotonation of the carbamate nitrogen.

  • Alkylation: After 30 minutes of stirring at 0 °C, add Methyl Iodide (MeI, 3.0 eq) dropwise.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Ethyl Acetate/Hexanes 1:2).

  • Quenching & Extraction: Cool back to 0 °C. Quench excess NaH by dropwise addition of isopropyl alcohol until bubbling ceases. Concentrate under reduced pressure, dilute with water, and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layers with brine, dry over anhydrous MgSO₄, and purify via flash column chromatography to yield Boc-N-Me-D-Glu(OMe)-OMe.

Protocol B: SPPS Incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH using DIC/Oxyma

This protocol is optimized to overcome the steric hindrance of the N-methyl group during solid-phase synthesis.[3][4]

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (4.0 eq) and OxymaPure (4.0 eq) in a minimum volume of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq). Stir for 3 minutes to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. Note: Elevated temperatures (e.g., 50 °C via microwave assistance) can reduce this time to 15 minutes.

  • Validation: Perform a Chloranil test. If the beads turn blue/green, repeat the coupling step (double coupling) before proceeding to Fmoc deprotection.

  • Washing: Wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).

Part 5: Mechanistic Visualizations

SynthesisWorkflow Start D-Glutamic Acid (Primary Amine, Free Di-Acid) N_Protect N-Terminal Protection Reagent: (Boc)2O or Fmoc-OSu Start->N_Protect C_Protect Carboxyl Protection Reagent: MeOH / HCl (Esterification) N_Protect->C_Protect N_Methyl N-Methylation Reagents: NaH, MeI (Requires Anhydrous Conditions) C_Protect->N_Methyl Deprotect Selective Hydrolysis Reagents: LiOH, THF/H2O (Prevents Racemization) N_Methyl->Deprotect Product N-Me-D-Glu-OH Protected Building Block Deprotect->Product

Caption: Synthetic workflow for the preparation of the N-Me-D-Glu-OH building block.

TroubleshootingLogic Issue Low SPPS Coupling Yield with N-Me-D-Glu-OH Cause1 Steric Hindrance (Alpha-N-Methyl Group) Issue->Cause1 Cause2 Ineffective Coupling Reagent (e.g., HBTU) Issue->Cause2 Cause3 Diketopiperazine (DKP) Formation at C-Terminus Issue->Cause3 Sol1 Increase Coupling Time & Apply Microwave Heat (50°C) Cause1->Sol1 Sol2 Switch to Highly Reactive Activators: DIC/Oxyma or HATU Cause2->Sol2 Sol3 Use Sterically Hindered 2-CTC Resin Cause3->Sol3

Caption: Troubleshooting logic tree for resolving low coupling yields during SPPS.

References

  • Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. Benchchem. 1

  • Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis. Benchchem. 2

  • A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development. Benchchem. 3

  • A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides. Benchchem. 4

Sources

Preventing racemization during N-Methyl-D-glutamic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preserving Stereochemical Integrity

Introduction

N-methylated amino acids are crucial building blocks in modern drug discovery, imparting peptides with enhanced metabolic stability, improved cell permeability, and constrained conformations that can fine-tune biological activity. N-Methyl-D-glutamic acid is of particular interest for creating novel peptidomimetics and pharmacological probes. However, its synthesis is fraught with a critical challenge: the preservation of its D-configuration. Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can readily occur at the α-carbon, compromising the purity and efficacy of the final compound.

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the theoretical underpinnings necessary to navigate the complexities of N-Methyl-D-glutamic acid synthesis while preventing racemization.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the fundamental mechanism of racemization in amino acids, and why is it a concern during N-methylation?

A1: Racemization of amino acids occurs through the deprotonation of the α-carbon (the chiral center). This abstraction of the α-proton is typically facilitated by a base, resulting in the formation of a planar, achiral carbanion intermediate.[1] This intermediate can then be re-protonated from either face with equal probability, leading to a mixture of both D- and L-enantiomers.

During N-methylation synthesis, the reaction conditions often involve bases and elevated temperatures, which significantly accelerate this process.[2][3] The primary concern is that even a small percentage of the unwanted L-enantiomer can drastically alter the biological and pharmacological properties of the target molecule, leading to reduced efficacy or off-target effects.

Caption: General mechanism of base-catalyzed racemization.

Q2: I'm observing significant racemization in my final product. What are the likely causes in my synthetic route?

A2: Significant racemization is almost always a result of suboptimal reaction conditions or a flawed synthetic strategy. Below is a troubleshooting workflow to help you identify the potential source of the issue.

TroubleshootingWorkflow start High Racemization Detected q1 Are you using a strong base (e.g., LDA, NaOH) directly on a substrate with an unprotected or weakly protected N-H bond? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 High Risk of α-Proton Abstraction. Solution: Use a milder base (e.g., K₂CO₃, DIEA) or a method that avoids strong bases, like the Eschweiler-Clarke reaction. a1_yes->sol1 q2 What N-methylation method are you using? a1_no->q2 m1 Direct methylation with MeI/NaH on a substrate with free carboxyl groups? q2->m1 m2 Other Method q2->m2 sol2 This is highly problematic. Solution: Protect all acidic protons. Carboxyl groups must be esterified before N-methylation. m1->sol2 q3 Are reaction temperatures exceeding room temperature for prolonged periods? m2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Heat accelerates racemization. Solution: Run reactions at lower temperatures (e.g., 0°C to RT) where possible, even if it extends reaction time. a3_yes->sol3 q4 Is your D-glutamic acid starting material forming pyroglutamic acid? a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Pyroglutamate formation can lead to racemization under harsh conditions. Solution: Protect the α-amino group early in the synthesis (e.g., with Boc). a4_yes->sol4 end Review Analytical Methods (See Q4) a4_no->end

Caption: Troubleshooting workflow for racemization issues.

Key Factors Influencing Racemization:

  • Base Strength & Steric Hindrance: Strong, non-hindered bases readily abstract the α-proton. The use of sterically hindered bases like N,N-diisopropylethylamine (DIEA) can sometimes mitigate this but is not a complete solution.[4]

  • Protecting Groups: The synthesis of N-methyl-D-glutamic acid requires a careful protection strategy. Direct methylation without protecting the two carboxylic acid groups is not feasible, as the acidic carboxyl protons would react first.

  • Reaction Temperature: Higher temperatures provide the activation energy needed for proton abstraction and increase the rate of racemization.[2]

  • Activation Method: In peptide synthesis, activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[4] While not a direct N-methylation step, this is a critical consideration if the final product is to be used in peptide synthesis.

Q3: What is the most reliable, stereochemically-safe synthetic pathway for N-Methyl-D-glutamic acid?

A3: A robust, multi-step strategy that systematically protects all reactive sites other than the target nitrogen atom is the most effective way to prevent racemization. The pathway below minimizes the use of harsh conditions and has been shown to preserve stereochemical integrity.[5][6]

SyntheticPathway start D-Glutamic Acid step1 Step 1: N-Protection (Boc₂O, Base) start->step1 intermediate1 Boc-D-Glutamic Acid step1->intermediate1 step2 Step 2: Carboxyl Protection (MeOH, Acid Catalyst) intermediate1->step2 intermediate2 Boc-D-Glutamic Acid Dimethyl Ester step2->intermediate2 step3 Step 3: N-Methylation (NaH, MeI in THF) intermediate2->step3 intermediate3 Boc-N-Methyl-D-Glutamic Acid Dimethyl Ester step3->intermediate3 step4 Step 4: Selective Deprotection (LiOH in THF/H₂O) intermediate3->step4 product Boc-N-Methyl-D-Glutamic Acid step4->product

Caption: Recommended synthetic pathway for N-Methyl-D-glutamic acid.

Causality Behind the Strategy:

  • N-Protection: Protecting the α-amino group with a tert-butyloxycarbonyl (Boc) group first prevents unwanted side reactions during esterification and, more importantly, increases the pKa of the α-proton, making it less acidic and harder to remove.

  • Carboxyl Protection: Both carboxylic acid groups are converted to methyl esters. This is critical because it removes the acidic protons that would interfere with the base (NaH) used in the N-methylation step.

  • N-Methylation: With all other acidic protons masked, sodium hydride (NaH) can now cleanly deprotonate the nitrogen of the Boc-protected amine. The resulting anion readily reacts with methyl iodide (MeI) to form the N-methylated product. This reaction is typically performed at a low temperature (0°C to RT) to further minimize any risk of racemization.

  • Selective Deprotection: The methyl esters are selectively hydrolyzed using a mild base like lithium hydroxide (LiOH) at low temperatures. This step is carefully controlled to avoid hydrolysis of the Boc protecting group and to prevent racemization, which can still occur under harsh basic conditions. The final product is the Boc-protected N-Methyl-D-glutamic acid, which is a versatile building block for peptide synthesis.

Alternative N-Methylation Method: The Eschweiler-Clarke Reaction The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for N-methylation that is well-known for proceeding with retention of configuration.[7][8] Chiral amines typically do not racemize under these conditions because the reaction does not involve the direct abstraction of the α-proton by a strong base.[7] It can be an excellent alternative to the NaH/MeI method, particularly if base-sensitivity is a major concern.

MethodReagentsRacemization RiskComments
Alkyl Halide NaH, CH₃ILow (with full protection)Requires complete protection of all acidic protons. Risk increases if conditions are not carefully controlled.
Eschweiler-Clarke HCHO, HCOOHVery LowClassic, reliable method that preserves stereochemistry.[7][8] Reaction is irreversible due to CO₂ loss.[7]
Reductive Amination Benzaldehyde, then Paraformaldehyde, with NaBH₃CNVery LowA two-flask sequence that shows no trace of racemization and avoids protecting groups on side chains.[5]
Q4: How can I avoid the formation of pyroglutamic acid during my synthesis?

A4: N-terminal glutamic acid (and glutamine) residues are known to undergo spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu).[9] This side reaction is catalyzed by heat and both acidic and basic conditions, with minimal formation observed around pH 6.[10][11]

Prevention Strategies:

  • Protect the N-terminus: As recommended in the synthetic pathway (Q3), protecting the α-amino group with a Boc group early in the synthesis effectively prevents this cyclization.

  • Control pH: During workup and purification steps, especially after deprotection, maintain the pH in a neutral range (pH 6-7) as much as possible.

  • Avoid Excessive Heat: Minimize exposure to high temperatures throughout the synthesis and purification process.

Q5: What are the best analytical methods to confirm the enantiomeric purity of my final product?

A5: Accurately quantifying the enantiomeric excess (%ee) is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

1. Indirect Method (Pre-column Derivatization): This is a highly reliable and common approach. The N-Methyl-D-glutamic acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase HPLC column (e.g., C18).

  • Recommended Reagent: Analogs of Marfey's reagent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-L-Val-NH₂), are excellent for secondary amines like N-methyl amino acids. They offer better resolution and higher molar absorptivity compared to the original Marfey's reagent.[12][13]

2. Direct Method (Chiral Stationary Phase): This method uses a specialized HPLC column where the stationary phase is itself chiral. It allows for the direct separation of enantiomers without prior derivatization.[14]

  • Recommended Columns: Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or zwitterionic columns (e.g., CHIRALPAK ZWIX(+)) are particularly effective for separating underivatized amino acid enantiomers.[14][15]

ParameterIndirect Method (with FDNP-Val-NH₂)Direct Method (on ZWIX(+))
Column Standard C18 (e.g., ODS-Hypersil)[12]CHIRALPAK ZWIX(+)[15]
Mobile Phase Gradient of TFA/water and TFA/Acetonitrile[12]Methanol/Acetonitrile (50/50) with 25 mM DEA and 50 mM AcOH[15]
Detection UV at 340 nm[12]Mass Spectrometry (MS) or UV
Advantage Robust, uses standard equipment.Faster sample prep, avoids derivatization artifacts.
Disadvantage Requires an extra derivatization step.Requires specialized, more expensive chiral columns.

Experimental Protocols

The following protocols outline the recommended synthetic pathway for preparing Boc-N-methyl-D-glutamic acid with high enantiomeric purity.

Protocol 1: Synthesis of N-Boc-D-glutamic Acid
  • Dissolve D-glutamic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product as a white solid.[6]

Protocol 2: Synthesis of Boc-D-glutamic Acid Dimethyl Ester
  • Suspend N-Boc-D-glutamic acid (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Slowly add thionyl chloride (SOCl₂, 2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the diester.[6]

Protocol 3: N-Methylation of Boc-D-glutamic Acid Dimethyl Ester
  • Dissolve Boc-D-glutamic acid dimethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC).

  • Cool the reaction to 0°C and carefully quench the excess NaH with the dropwise addition of isopropanol, followed by water.

  • Extract the product with ethyl acetate (3x) and process as in previous steps. Purify by flash column chromatography if necessary.[6]

Protocol 4: Saponification to Boc-N-methyl-D-glutamic Acid
  • Dissolve Boc-N-methyl-D-glutamic acid dimethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0°C.

  • Add a solution of lithium hydroxide (LiOH, 2.5 eq) in water dropwise.

  • Stir the reaction at 0°C to room temperature, monitoring carefully by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Cool the aqueous residue to 0°C and acidify to pH 2-3 with 1 M HCl.

  • Extract the final product with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the final product, Boc-N-methyl-D-glutamic acid.[6]

References

  • Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. PubMed.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • In-peptide amino acid racemization via inter-residue oxazoline intermedi
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • General mechanism of base‐catalysed racemisation.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Facile Synthesis of Highly Functionalized N-Methyl Amino Acid Esters without Side-Chain Protection.
  • HPLC determination of acidic d-amino acids and their N-methyl deriv
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
  • Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. Benchchem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Chiral Technologies Amino Acid D
  • Review of Modern Eschweiler–Clarke Methyl
  • Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosph
  • Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Semantic Scholar.
  • Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed.

Sources

Technical Support Center: Troubleshooting Fmoc-N-Me-D-Glu-OH Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): the incorporation of sterically hindered, N-methylated amino acids like Fmoc-N-Me-D-Glu-OH .

The addition of an N-methyl group fundamentally alters the kinetics and thermodynamics of peptide bond formation. It shields the electrophilic carbonyl carbon, eliminates a critical hydrogen bond donor, and restricts the backbone's conformational freedom. When combined with the bulky side chain of glutamic acid, standard coupling protocols almost universally fail, leading to deletion sequences, epimerization, and poor crude purity[1][2].

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your synthesis.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is the coupling efficiency of Fmoc-N-Me-D-Glu-OH so much lower than standard Fmoc-D-Glu-OH? A1: The primary culprit is severe steric hindrance. The N-methyl group on the alpha-amine creates a massive physical barrier that obstructs the nucleophilic attack of the resin-bound amine onto the activated carboxyl group of the incoming amino acid[1]. Furthermore, secondary amines are intrinsically less nucleophilic than primary amines. This drastically reduces the reaction rate, allowing competing side reactions (like hydrolysis of the active ester or epimerization) to dominate.

Q2: I ran a Kaiser (ninhydrin) test after coupling, and it was negative. But my cleavage shows a deletion sequence. What happened? A2: You experienced a false negative because the Kaiser test is chemically incapable of detecting secondary amines[3]. Ninhydrin requires two protons from a primary amine to form the deep blue and purple chromophore (Ruhemann's purple). Because the N-terminal amine of your growing chain is now N-methylated, it lacks the necessary protons. You must switch to the Chloranil test or the Bromophenol Blue test to monitor reactions involving N-methylated residues[1][3].

Q3: Standard HBTU/DIPEA coupling failed. Which coupling reagents are actually effective for this residue? A3: Standard benzotriazole-based aminium salts (like HBTU or HCTU) lack the reactivity required to overcome the activation energy barrier of N-methylated couplings[1]. You must transition to highly reactive uronium or phosphonium salts:

  • COMU: The premier choice. It exists purely in the highly reactive uronium form, requires only one equivalent of base, and produces water-soluble byproducts. It is safer than HATU and highly efficient for N-methyl amino acids[4][5].

  • HATU: The traditional gold standard. It utilizes a 7-azabenzotriazole leaving group, which provides a neighboring group effect (via the pyridine nitrogen) to accelerate the reaction[4].

  • PyAOP / PyBOP: Phosphonium salts are excellent because they do not cause chain-terminating guanidinylation of the N-terminal amine, a known side reaction when uronium salts like HATU are used in excess or pre-activated for too long[2][6].

Q4: How do I prevent the D-Glu stereocenter from epimerizing during these extended coupling times? A4: Epimerization occurs via the formation of an oxazolone intermediate, which is base-catalyzed. Because N-Me couplings are slow, the activated amino acid spends more time exposed to the base. To mitigate this:

  • Avoid pre-activation: Add the base (e.g., DIPEA or TMP) only after the amino acid and coupling reagent are mixed with the resin.

  • Use weaker bases: Substitute DIPEA with 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM), which are less prone to abstracting the alpha-proton[6].

  • Microwave-Assisted Peptide Synthesis (MAPS): Applying dielectric heating (e.g., 50–75 °C) accelerates the desired amidation reaction exponentially faster than the epimerization pathway, effectively "outrunning" the side reaction[7][8].

Part 2: Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Efficacy for N-Methylated Amino Acids
ReagentChemical ClassRelative ReactivityRisk of GuanidinylationEpimerization RiskRecommendation for N-Me
HBTU BenzotriazoleLowHigh (if excess)ModerateNot Recommended
HATU 7-Aza-benzotriazoleVery HighHigh (if excess)LowExcellent[1][4]
COMU Morpholino-UroniumVery HighLowVery LowOptimal [4][5]
PyAOP PhosphoniumHighNoneLowExcellent (for cyclic/DKP risks)[2][6]
BTC Acid Chloride (in situ)ExtremeNoneModerateUse only for total failures[2]
Table 2: Colorimetric Monitoring Tests
Test NameTarget AminePositive Result (Incomplete Coupling)Negative Result (Complete Coupling)Notes
Kaiser PrimaryDark Blue / PurpleYellow / ColorlessFails on N-Me residues[3].
Chloranil Secondary (N-Me)Dark Blue / GreenYellow / BrownThe standard for N-Me monitoring[3][9].
Bromophenol Blue Primary & SecondaryBlue / GreenYellowSensitive to trace acid/base[1].

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: The Chloranil Test for Secondary Amines[3][9]

Use this protocol to verify if the amine prior to your Fmoc-N-Me-D-Glu-OH is fully coupled, and to check if the subsequent coupling onto the N-Me group is complete.

  • Reagent Preparation:

    • Solution A: 2% acetaldehyde in N,N-dimethylformamide (DMF).

    • Solution B: 2% p-chloranil (tetrachloro-p-benzoquinone) in DMF. (Note: Solution B degrades; store at 4°C and replace every 3 weeks).

  • Sampling: Withdraw ~2-5 mg of resin from the reactor. Wash thoroughly with DMF (3x) and DCM (3x) to remove basic coupling reagents.

  • Reaction: Transfer beads to a glass test tube. Add 2 drops of Solution A, followed by 2 drops of Solution B.

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes.

  • Interpretation:

    • Dark Blue/Green beads: Secondary amine is present (Coupling is INCOMPLETE).

    • Yellow/Colorless beads: No secondary amine (Coupling is COMPLETE).

Protocol B: Microwave-Assisted Double Coupling with COMU[4][7]

If standard room-temperature coupling fails, implement this dielectric heating protocol.

  • Resin Preparation: Ensure the resin is fully swollen in DMF. If the sequence is aggregating, swell in a 1:1 mixture of DMF:DCM or add 0.1 M LiCl to the DMF.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-N-Me-D-Glu-OH and 3.0 equivalents of COMU in minimal DMF (approx. 0.1 M concentration).

  • Base Addition (No Pre-activation): Add the amino acid/COMU solution to the resin. Immediately add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or TMP directly to the reaction vessel.

  • Microwave Coupling: Irradiate the reaction vessel. Set parameters to 75 °C for 15 minutes (or 50 °C for 30 minutes if epimerization of D-Glu is strictly prohibited by your downstream application)[8].

  • Wash & Recouple (Double Coupling): Drain the vessel. Wash with DMF (3x). Repeat steps 2-4 with fresh reagents. Double coupling is mandatory for consecutive N-Me residues[2].

  • Verification: Perform the Chloranil Test (Protocol A).

Part 4: Logical Workflows & Mechanistic Diagrams

G Start Start: Fmoc-N-Me-D-Glu-OH Coupling Cycle Standard Standard Coupling (HBTU/DIPEA, 1h, RT) Start->Standard Test1 Perform Chloranil Test (Not Kaiser!) Standard->Test1 Fail1 Result: Blue/Green (Incomplete Amidation) Test1->Fail1 Secondary Amine Detected Pass1 Result: Yellow/Brown (Complete) Test1->Pass1 No Free Amine Optimize Optimize Chemistry: Switch to COMU or HATU Change Base to TMP Fail1->Optimize Next Proceed to Fmoc Deprotection Pass1->Next Microwave Apply Microwave Heating (75°C, 15 mins) Optimize->Microwave DoubleDouble DoubleDouble Microwave->DoubleDouble Double Perform Double Coupling with Fresh Reagents Test2 Perform Chloranil Test Fail2 Result: Blue/Green (Aggregation/Severe Clash) Test2->Fail2 Persistent Failure Pass2 Result: Yellow/Brown (Success) Test2->Pass2 Successful Amidation Capping Cap Unreacted Amines (Ac2O / Pyridine) Fail2->Capping Pass2->Next Capping->Next DoubleDouble->Test2

Figure 1: Decision tree and troubleshooting workflow for N-methylated amino acid coupling.

MechanisticPathway AA Fmoc-N-Me-D-Glu-OH (Sterically Hindered) Act Activation via COMU/Base (Uronium Salt) AA->Act Ester Highly Reactive O-Acylisourea Ester Act->Ester Attack Nucleophilic Attack by Resin-Bound Amine Ester->Attack Barrier High Activation Energy (Steric Clash from N-Me) Attack->Barrier Room Temp MW Dielectric Heating (Microwave Energy) Attack->MW MAPS Applied Side1 Epimerization (Oxazolone Formation) Barrier->Side1 Prolonged Base Exposure Side2 Diketopiperazine (DKP) Cleavage Barrier->Side2 If N-Me is at Pos 2 Success Stable Peptide Bond (Target Achieved) MW->Success Overcomes Barrier

Figure 2: Mechanistic pathway of COMU activation, steric barriers, and microwave resolution.

References

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. Coupling Reagents. Retrieved from[Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from[Link]

  • The Royal Society of Chemistry. Chapter 5: Microwave-assisted Peptide Synthesis. Retrieved from [Link]

  • WordPress - Chemtips. Solid Phase Peptide Synthesis: Keeping Track (Chloranil Test). Retrieved from [Link]

  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]

Sources

Technical Support Center: Method Development for Quantifying (R)-2-(Methylamino)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support hub for (R)-2-(Methylamino)pentanedioic acid , commonly known as N-Methyl-D-glutamic acid (NMDG) . As a Senior Application Scientist, I have structured this guide to help you navigate the specific physicochemical hurdles of this molecule.

NMDG presents two primary analytical challenges:

  • Extreme Polarity & Zwitterionic Nature: With a highly negative LogP, it exhibits negligible retention on traditional reversed-phase (C18) columns[1].

  • Stereochemical Ambiguity: Standard mass spectrometry cannot distinguish the (R)-enantiomer (D-form) from the endogenous (S)-enantiomer (L-form).

To achieve robust, self-validating quantification, your method must be dictated by whether enantiomeric resolution is required for your specific study.

Analytical Workflow & Decision Matrix

The causality behind your chromatographic choice is simple: if you only need total N-methylglutamate, HILIC (Hydrophilic Interaction Liquid Chromatography) is the most direct route[1]. However, if you must specifically quantify the (R)-enantiomer in a matrix containing the (S)-enantiomer, you must alter the molecule's stereochemical properties via chiral derivatization prior to reversed-phase LC-MS/MS[2][3].

G Start Sample Containing (R)-2-(Methylamino)pentanedioic acid Extraction Protein Precipitation (e.g., 3:1 ACN:Water) Start->Extraction Decision Is Enantiomeric Resolution Required? Extraction->Decision Deriv Chiral Derivatization (e.g., FDAA / Marfey's) Decision->Deriv Yes (Distinguish D/L forms) HILIC HILIC-MS/MS (Amide/Zwitterionic Column) Decision->HILIC No (Total N-methylglutamate) RPLC Reversed-Phase LC-MS/MS (C18 Column) Deriv->RPLC Data MRM Quantification & Data Analysis RPLC->Data HILIC->Data

Fig 1: Analytical workflow for LC-MS/MS quantification of (R)-2-(Methylamino)pentanedioic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This means the analytical batch will automatically fail and halt if system suitability criteria (SST) are not met, preventing the generation of artifactual data.

Protocol A: Underivatized HILIC-MS/MS (Achiral Quantification)

Use this protocol when total N-methylglutamate quantification is sufficient.

  • Sample Extraction: Aliquot 50 µL of biological matrix. Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid and a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., N-Methyl-D-glutamic acid-d3).

  • Centrifugation: Vortex for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial. Crucial: Ensure the final sample diluent is ≥75% organic to match HILIC starting conditions.

  • LC Separation: Inject 2 µL onto an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 minutes, hold for 1 min, re-equilibrate at 90% B for 4 minutes.

  • System Validation Check: The batch must begin with a Lower Limit of Quantification (LLOQ) standard. The run is only valid if the LLOQ exhibits a Signal-to-Noise (S/N) ratio ≥ 10.

Protocol B: Chiral Derivatization + RP-LC-MS/MS (Enantiomer-Specific)

Use this protocol to separate the (R)-enantiomer from the (S)-enantiomer.

  • Sample Extraction: Extract 50 µL of sample as described in Protocol A, but evaporate the supernatant to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of 100 mM Sodium Bicarbonate buffer (pH 8.5). Add 20 µL of 1% Marfey's reagent (FDAA) or FDNP-Val-NH2 in acetone[2][3].

  • Incubation (Causality Note): Incubate at 40°C for 90 minutes in the dark. Why 90 minutes? The N-methyl group is a secondary amine, which exhibits significant steric hindrance and slower nucleophilic attack kinetics compared to primary amino acids[3].

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl to shift the pH below 3.0. Dilute with 100 µL of Mobile Phase A.

  • LC Separation: Inject 5 µL onto a sub-2µm C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 10 minutes.

  • System Validation Check: Bracket every 20 unknown samples with a Quality Control (QC) standard. The analytical sequence is validated only if the QC accuracy remains within ±15% of the nominal concentration.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Modalities
ParameterHILIC-MS/MS (Underivatized)RP-LC-MS/MS (Chiral Derivatization)
Primary Use Case Total NMDG screening, high-throughputResolving (R)- from (S)-enantiomers
Column Chemistry Amide or Zwitterionic (ZIC-HILIC)C18 or Phenyl-Hexyl
Sample Prep Time < 15 minutes> 2 hours (includes incubation)
Matrix Effects High (Requires SIL-IS)Moderate (Derivatization shifts mass)
Sensitivity (LOD) ~1 - 5 ng/mL~0.5 - 1.5 ng/mL[2]
Table 2: Representative MRM Parameters for NMDG

Note: Collision Energies (CE) and Declustering Potentials (DP) must be optimized on your specific mass spectrometer.

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeTypical CE (eV)
Underivatized NMDG 162.1 [M+H]+116.1 (Quantifier)ESI Positive15 - 20
Underivatized NMDG 162.1 [M+H]+102.1 (Qualifier)ESI Positive20 - 25
FDAA-Derivatized NMDG 416.1 [M-H]-370.1 (Quantifier)ESI Negative25 - 30

Troubleshooting Guides & FAQs

Q: Why is my (R)-2-(Methylamino)pentanedioic acid peak splitting or showing severe tailing on my HILIC column? A: Peak splitting in HILIC is almost always caused by a mismatch between the sample diluent and the initial mobile phase. If your sample contains too much water (e.g., >25%), the analyte will partially partition into the water plug during injection, causing a split peak. Ensure your final sample injection solvent is at least 75% aprotic organic solvent (like acetonitrile).

Q: I am detecting the analyte perfectly, but I cannot differentiate the (R)-enantiomer from the (S)-enantiomer. What is wrong? A: Mass spectrometry alone cannot resolve enantiomers because they have identical masses and fragmentation pathways. You must implement a chiral separation strategy. We highly recommend pre-column derivatization with Marfey's reagent (FDAA) or FDNP-Val-NH2. This converts the enantiomers into diastereomers, which possess different physicochemical properties and resolve cleanly on a standard C18 column[2][3].

Q: My derivatization yield with Marfey's reagent is extremely low compared to standard glutamate. How can I fix this? A: This is a kinetic issue. (R)-2-(Methylamino)pentanedioic acid contains a secondary amine (the N-methyl group). Secondary amines exhibit slower nucleophilic attack kinetics compared to primary amines due to steric hindrance[3]. To drive the reaction to completion, you must increase the incubation temperature to 40°C, extend the reaction time to 90 minutes, and ensure the buffer pH is strictly maintained at 8.5 using sodium bicarbonate.

Q: I am experiencing severe signal suppression (matrix effects) in my HILIC method. How can I compensate for this? A: HILIC is notoriously susceptible to matrix effects from endogenous salts and phospholipids. To build a self-validating and robust method, you must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) that co-elutes with your analyte to correct for ion suppression. If an SIL-IS is unavailable, increase your protein precipitation ratio to 4:1 (ACN:Water) or utilize Solid Phase Extraction (SPE) to clean up the matrix prior to injection.

Sources

Validation & Comparative

In-Depth Comparison Guide: (R)-2-(Methylamino)pentanedioic Acid vs. N-Methyl-D-Aspartate (NMDA) Activity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter questions regarding the structural-activity relationships (SAR) of excitatory amino acid derivatives. When designing assays to isolate specific ionotropic glutamate receptors, the choice of agonist is the foundational variable that dictates the integrity of your entire experiment.

This guide provides an objective, data-driven comparison between (R)-2-(Methylamino)pentanedioic acid (commonly known as N-Methyl-D-Glutamate, or NMDG) and N-Methyl-D-Aspartate (NMDA). We will deconstruct their mechanistic profiles, outline self-validating experimental workflows, and explain the causality behind standard electrophysiological protocols.

Mechanistic Overview & Receptor Binding Profiles

The NMDA receptor (NMDAR) is an obligate heterotetrameric ion channel—typically composed of two GluN1 and two GluN2 subunits—that mediates calcium-rich excitatory currents essential for synaptic plasticity, learning, and memory[1].

While L-glutamate is the endogenous ligand for the NMDAR[2], it is highly promiscuous, activating AMPA, kainate, and metabotropic glutamate receptors alike. To achieve target isolation, synthetic N-methylated D-amino acids are utilized:

  • N-Methyl-D-Aspartate (NMDA): The benchmark synthetic agonist. NMDA possesses a 4-carbon butanedioic acid backbone. It is highly selective for the glutamate-binding pocket on the GluN2 subunit, acting as a potent full agonist[3].

  • (R)-2-(Methylamino)pentanedioic acid (NMDG): The N-methylated derivative of D-glutamate, featuring a 5-carbon pentanedioic acid backbone. The addition of a single methylene group to the carbon chain drastically alters its steric fit within the GluN2 ligand-binding domain. Consequently, NMDG exhibits significantly reduced binding affinity and channel gating efficacy compared to NMDA[4].

Data Presentation: Pharmacological Profile Comparison
FeatureN-Methyl-D-Aspartate (NMDA)(R)-2-(Methylamino)pentanedioic acid (NMDG)
IUPAC Nomenclature (2R)-2-(methylamino)butanedioic acid(R)-2-(methylamino)pentanedioic acid
Carbon Backbone 4 Carbons (Aspartate derivative)5 Carbons (Glutamate derivative)
Target Subunit NMDAR (GluN2 pocket)NMDAR (GluN2 pocket)
Relative Affinity ( Kd​ ) High (Low μ M range)Low (High μ M to mM range)
Receptor Efficacy Full AgonistWeak Agonist
Primary Lab Application Benchmark agonist for NMDAR isolationStructural activity relationship (SAR) studies

Experimental Workflows & Self-Validating Protocols

To objectively compare the activity of these two compounds, we must design a self-validating system. Below are the gold-standard methodologies for evaluating NMDAR activation.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify macroscopic inward currents elicited by NMDA versus NMDG in cultured cortical neurons.

  • Extracellular Solution Preparation: Prepare a physiological saline bath solution strictly omitting Magnesium ( Mg2+ ).

    • Causality: Extracellular Mg2+ causes a voltage-dependent blockade of the NMDAR pore at resting membrane potentials[1]. Omitting it ensures that receptor activation translates directly into measurable current without requiring the cell to be artificially depolarized.

  • Co-Agonist Supplementation: Add 10 μ M Glycine or D-Serine to the bath solution.

    • Causality: NMDARs are coincidence detectors. The channel pore will not open unless both the GluN1 (glycine) and GluN2 (glutamate/NMDA) binding sites are occupied simultaneously[5].

  • Voltage Clamp: Hold the neuronal membrane potential at -70 mV.

    • Causality: This maintains a strong electrochemical driving force for Ca2+ and Na+ influx, maximizing the signal-to-noise ratio of the inward current.

  • Rapid Agonist Application: Apply 100 μ M of either NMDA or NMDG using a rapid perfusion system (e.g., a stepper-motor-driven theta glass pipette).

    • Causality: NMDARs undergo rapid desensitization upon continuous agonist exposure[6]. Fast application ensures the peak current is captured accurately before the receptors transition into a desensitized state.

  • Pharmacological Validation: Co-apply the chosen agonist with 50 μ M D-AP5 (a competitive NMDAR antagonist).

    • Causality: This creates a self-validating control. If the inward current is completely abolished by D-AP5, it proves the response was strictly NMDAR-mediated, ruling out off-target artifacts.

Protocol B: Intracellular Calcium Imaging (Fluorescence)

Objective: Assess the downstream Ca2+ influx dynamics using a fluorescent indicator.

  • Dye Loading: Incubate cultured neurons with Fluo-4 AM (3 μ M) for 30 minutes at 37°C.

    • Causality: The AM (acetoxymethyl) ester modification allows the dye to easily permeate the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM group, trapping the Ca2+ -sensitive fluorophore inside the cytosol.

  • Baseline Recording: Wash the cells and incubate in Mg2+ -free Tyrode's solution containing 10 μ M glycine. Establish baseline fluorescence ( F0​ ) for 1 minute.

  • Agonist Introduction: Introduce NMDA or NMDG and measure the change in fluorescence ( ΔF/F0​ ). NMDA will produce a robust, rapid spike in intracellular calcium, whereas NMDG will yield a blunted response due to its lower receptor affinity.

Mandatory Visualization: NMDAR Signaling Pathway

The following diagram illustrates the logical flow of NMDAR activation, highlighting the convergence of our primary agonists, co-agonists, and the necessary relief of the magnesium block to initiate downstream signaling.

NMDAR_Pathway Agonists Primary Agonist (NMDA / NMDG) Receptor NMDA Receptor Complex (GluN1 / GluN2) Agonists->Receptor Binds GluN2 CoAgonist Co-agonist (Glycine / D-Serine) CoAgonist->Receptor Binds GluN1 CaInflux Intracellular Ca2+ Influx Receptor->CaInflux Channel Pore Opens MgBlock Mg2+ Blockade (Voltage-Dependent Relief) MgBlock->Receptor Depolarization Relieves Block Kinases Kinase Activation (CaMKII / ERK) CaInflux->Kinases Signal Transduction Plasticity Synaptic Plasticity (Gene Transcription) Kinases->Plasticity Downstream Effect

Fig 1: NMDAR activation pathway and downstream Ca2+ signaling cascade.

Conclusion & Application Insights

When designing an assay to isolate NMDAR currents, N-Methyl-D-Aspartate (NMDA) remains the undisputed gold standard. Its 4-carbon backbone provides the optimal steric geometry for high-affinity binding to the GluN2 subunit[3]. Conversely, (R)-2-(Methylamino)pentanedioic acid (NMDG) , despite being a closely related 5-carbon homolog, suffers from a significant drop in potency. NMDG is primarily useful in specialized structural biology and SAR studies where researchers are mapping the exact spatial constraints of the GluN2 ligand-binding domain, rather than attempting to elicit robust physiological currents.

References

  • Merck Manual Professional Edition. "Neurotransmission - Neurology". Merck & Co., Inc. Available at: [Link]

  • National Institutes of Health (NIH). "Molecular Physiology of NMDA Receptors". NIH RePORTER. Available at: [Link]

  • D'Aniello, A., et al. "D-Aspartic acid is transformed in NMDA by substitution of a H+ atom...". ResearchGate. Available at: [Link]

  • McRoberts, J. A., et al. "Sex-dependent differences in the activity and modulation of NMDA receptors in rat DRG neurons". PMC / NIH. Available at: [Link]

  • D'Aniello, S., et al. "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues". PMC / NIH. Available at: [Link]

Sources

Validating the incorporation of N-Me-D-Glu-OH in synthetic peptides

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Incorporation of N-Me-D-Glu-OH in Synthetic Peptides: A Comparative and Methodological Guide

Executive Summary

The incorporation of unnatural amino acids, specifically N-methylated D-amino acids like N-Methyl-D-glutamic acid (N-Me-D-Glu-OH), represents a paradigm shift in peptide drug development. By combining a D-stereocenter with N-methylation, this residue imparts extreme proteolytic stability, enhances membrane permeability by eliminating a hydrogen bond donor, and induces conformational rigidity[1]. However, these structural advantages introduce severe synthetic bottlenecks: immense steric hindrance and a heightened risk of epimerization during Solid-Phase Peptide Synthesis (SPPS)[2].

This guide provides an objective comparison of N-Me-D-Glu-OH against its natural and singly-modified counterparts, detailing the causality behind synthetic challenges, and offering self-validating experimental protocols to ensure high-yield, stereopure incorporation.

Mechanistic Challenges: Sterics and Stereochemistry

The primary hurdle in utilizing N-Me-D-Glu-OH is the drastically reduced nucleophilicity of its secondary amine. The amidation reactivity of N-methyl amino acids is approximately 1/10th to 1/100th that of primary amino acids[1][3].

Furthermore, activating the carboxylic acid of an N-methylated residue increases its susceptibility to epimerization. Unlike primary amino acids, N-methyl amino acids are highly prone to epimerization via direct Hα abstraction by bases, as the N-methyl group alters the electronic environment and prevents the formation of stabilizing hydrogen-bonded intermediates[2]. Consequently, standard coupling conditions often result in incomplete acylation or significant conversion of the D-isomer to the L-isomer.

SPPS_Workflow Start Peptide-Resin (Free Amine) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (Removes Piperidine) Deprotect->Wash1 Couple Coupling Step Fmoc-N-Me-D-Glu(OtBu)-OH + HATU / DIEA Wash1->Couple Wash2 DMF Wash (Removes Byproducts) Couple->Wash2 Next Next Cycle or Cleavage Wash2->Next

Caption: Fmoc-SPPS cycle for incorporating N-Me-D-Glu-OH.

Comparative Performance Analysis

To justify the synthetic effort, it is crucial to understand how N-Me-D-Glu-OH outperforms its alternatives. The table below summarizes the trade-offs between synthetic difficulty and therapeutic viability.

Amino Acid DerivativeRelative Acylation Rate (Next Residue)Proteolytic Stability (Serum Half-Life)Epimerization Risk During ActivationConformational Rigidity
L-Glu-OH Fast (Baseline)Low (< 2 hours)LowLow
D-Glu-OH FastHigh (> 24 hours)LowLow
N-Me-L-Glu-OH Slow (~1/10th of baseline)High (> 12 hours)ModerateHigh
N-Me-D-Glu-OH Very Slow (~1/100th of baseline)Extreme (> 48 hours)HighHigh

Note: Acylation rates reflect the nucleophilicity of the amine when coupling the subsequent residue[1].

Field-Proven Experimental Protocols

To overcome the inherent steric hindrance and epimerization risks, the coupling environment must be strictly controlled. The following protocols form a self-validating system: optimizing the coupling of the residue, forcing the acylation of its hindered amine, and analytically proving its stereochemical integrity.

Protocol 1: Coupling Fmoc-N-Me-D-Glu(OtBu)-OH to a Primary Amine

This step attaches the N-Me-D-Glu residue to the growing peptide chain. While less hindered than the subsequent step, over-activation can lead to direct Hα abstraction and epimerization[2].

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF for 2 × 10 mins.

  • Critical Wash: Wash thoroughly with DMF (5 × 1 min). Causality: Complete removal of piperidine is mandatory; residual secondary amines will compete with the resin-bound amine and cause premature deprotection of the incoming Fmoc group[4].

  • Activation: Dissolve 3 eq. of Fmoc-N-Me-D-Glu(OtBu)-OH and 3 eq. of HATU in DMF. Add 6 eq. of DIEA. Pre-activate for exactly 1 minute to form the active ester while minimizing the window for base-catalyzed epimerization[4].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash with DMF (3x), DCM (3x), and DMF (3x)[4].

Protocol 2: Acylating the N-Me-D-Glu-OH Secondary Amine

Coupling the next amino acid onto the sterically hindered N-methyl amine is the most challenging step. Standard HATU/DIEA often fails here. We utilize in situ acid chloride generation via bis(trichloromethyl)carbonate (BTC), which provides high electrophilicity without forming epimerization-prone oxazolones[5].

  • Preparation: Dissolve 3 eq. of the incoming Fmoc-amino acid in THF.

  • Activation: Add 1 eq. of BTC and 10 eq. of 2,4,6-collidine. Causality: Collidine is a sterically hindered, weak base. It facilitates carboxy activation to the acid chloride without being strong enough to abstract the Hα proton, thereby preventing epimerization during activation[5].

  • Coupling: Add the mixture to the N-Me-D-Glu-peptide-resin. Add 4 eq. of DIEA to drive the coupling reaction. Agitate for 4 hours at 37°C[3][5].

Analytical Validation & Stereochemical Integrity

Because N-methyl amino acids are highly prone to epimerization, mass spectrometry alone is insufficient to validate the synthesis. A peptide with a D-to-L mutation will have the exact same mass. A self-validating workflow requires chiral derivatization.

Validation Cleavage TFA Cleavage & Global Deprotection LCMS LC-MS Analysis (Mass Confirmation) Cleavage->LCMS Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Cleavage->Hydrolysis Marfey Marfey's Derivatization (FDAA Reagent) Hydrolysis->Marfey ChiralHPLC Chiral HPLC (Epimerization Check) Marfey->ChiralHPLC

Caption: Analytical validation workflow for N-Me-D-Glu-OH peptides.

Protocol 3: Chiral Validation via Marfey's Reagent
  • Hydrolysis: Subject 1 mg of the purified, cleaved peptide to 6N HCl at 110°C for 24 hours to completely hydrolyze the peptide bonds into free amino acids.

  • Derivatization: Dry the hydrolysate under nitrogen and resuspend in 100 µL of water. Add 20 µL of 1 M NaHCO₃ and 50 µL of 1% FDAA (Marfey's reagent) in acetone. Incubate at 40°C for 1 hour. Causality: FDAA reacts with the free amino acids to form diastereomers that can be separated on a standard achiral reverse-phase column.

  • Quenching: Stop the reaction with 20 µL of 1 M HCl.

  • HPLC Analysis: Analyze the derivatized mixture using a C18 reverse-phase column. Compare the retention time against FDAA-derivatized standards of pure N-Me-D-Glu-OH and N-Me-L-Glu-OH. Baseline separation confirms stereochemical purity and validates the coupling protocols.

References

  • [2] Epimerisation in Peptide Synthesis - PMC - NIH. National Institutes of Health.

  • [3] Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.

  • [4] Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.

  • [1] N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.

  • [5] Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

Sources

Comprehensive Comparison Guide: Chemical vs. Enzymatic Synthesis of N-Methyl-D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

N-methylated amino acids are indispensable building blocks in modern medicinal chemistry and peptide drug design. The incorporation of an N-methyl group into D-glutamic acid yields N-Methyl-D-glutamic acid (NMDG) , a modification that restricts backbone rotation, increases lipophilicity, and significantly enhances resistance to proteolytic degradation[1][2]. These properties improve membrane permeability and in vivo half-life, making NMDG a critical component in the development of peptidomimetics and targeted therapeutics[2][3].

This guide objectively compares the traditional chemical synthesis of NMDG against emerging enzymatic (biocatalytic) approaches, providing detailed methodologies, causality behind experimental choices, and comparative data to guide process development.

Chemical Synthesis Pathway

Mechanistic Strategy & Causality

The primary challenge in the chemical synthesis of NMDG is the presence of two highly reactive carboxylic acid groups alongside the primary amine. Direct N-methylation using standard alkylating agents (e.g., methyl iodide) is unfeasible; the base required to deprotonate the amine would preferentially deprotonate the carboxylic acids, leading to extensive esterification and over-methylation (quaternary amine formation)[1].

To circumvent this, a multi-step protection strategy is mandatory. The carboxylic acids are transiently masked as dimethyl esters, and the amine is protected using a tert-butyloxycarbonyl (Boc) or o-nitrobenzenesulfonyl (o-NBS) group[1][4]. The Benoiton method utilizes sodium hydride (NaH) and methyl iodide (MeI) for the methylation of Boc-protected amino acids, while alternative routes use o-NBS protection followed by alkylation with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate[3][4].

Experimental Protocol: Synthesis via Boc-Protection (Benoiton Method)

This protocol represents a self-validating system: reaction progress is continuously monitored via TLC, and the careful quenching of NaH ensures both safety and the preservation of chiral integrity.

Step 1: Esterification and Protection

  • Suspend D-glutamic acid in anhydrous methanol at 0 °C under an inert argon atmosphere.

  • Slowly add thionyl chloride (SOCl₂) dropwise. Causality: The low temperature prevents exothermic degradation. Allow the mixture to warm to room temperature until complete dissolution and reaction[1].

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate to yield D-glutamic acid dimethyl ester.

  • React the intermediate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine) to yield Boc-D-glutamic acid dimethyl ester[1].

Step 2: N-Methylation

  • Dissolve Boc-D-glutamic acid dimethyl ester in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: NaH acts as a strong, non-nucleophilic base to deprotonate the carbamate nitrogen without attacking the ester carbonyls[3].

  • Add methyl iodide (MeI) dropwise and stir for 12-24 hours.

  • Self-Validation/Quenching: Cool to 0 °C and add isopropyl alcohol dropwise until effervescence ceases. This safely neutralizes unreacted NaH before aqueous workup, preventing violent hydrolysis and localized heating that could cause racemization[1].

Step 3: Deprotection

  • Hydrolyze the methyl esters using lithium hydroxide (LiOH) in a THF/water mixture.

  • Acidify the aqueous layer to pH 2-3 using 1 M HCl and extract with ethyl acetate.

  • Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final N-Methyl-D-glutamic acid as a zwitterionic solid[5].

ChemicalSynthesis A D-Glutamic Acid Starting Material B Esterification & Boc Protection Prevents side reactions A->B MeOH, SOCl2 (Boc)2O C N-Methylation (NaH/MeI) Installs Methyl Group B->C NaH, MeI THF, 0°C D Deprotection (Hydrolysis) Removes Boc & Esters C->D LiOH, H2O Acidification E N-Methyl-D-Glutamic Acid Final Product D->E Purification

Workflow of the chemical synthesis of N-Methyl-D-glutamic acid via transient protection.

Enzymatic Synthesis Pathway

Mechanistic Strategy & Causality

While chemical synthesis is robust, it relies on toxic alkylating agents (MeI, dimethyl sulfate), requires extensive protection/deprotection steps, and carries a risk of partial racemization during ester hydrolysis[4]. Enzymatic synthesis offers a "green," highly stereoselective alternative.

The biocatalytic approach typically utilizes a reductive amination strategy. By reacting 2-oxoglutarate with methylamine in the presence of an engineered D-amino acid dehydrogenase (DAADH) or an imine reductase (IRED), the N-methylated chiral center is established in a single step[6]. Because wild-type N-methyl-L-amino acid dehydrogenases (e.g., from Pseudomonas putida) are strictly L-selective[6], the synthesis of the D-enantiomer requires specifically engineered DAADHs that accommodate the methylamine nucleophile and deliver the hydride from NAD(P)H exclusively to the re-face of the intermediate imine.

Experimental Protocol: Biocatalytic Reductive Amination

This protocol utilizes an enzymatic cascade with in situ cofactor regeneration, creating a self-sustaining thermodynamic drive toward the product.

Step 1: Reaction Setup & Cofactor Regeneration

  • Prepare a reaction buffer (100 mM potassium phosphate, pH 7.5) containing 2-oxoglutarate (100 mM) and methylamine hydrochloride (500 mM). Causality: Excess methylamine drives the equilibrium toward imine formation prior to enzymatic reduction.

  • Add glucose (150 mM) and glucose dehydrogenase (GDH). This forms the self-validating cofactor regeneration system: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH, ensuring a constant supply of reducing equivalents for the DAADH[6].

Step 2: Enzymatic Conversion

  • Introduce the engineered DAADH (purified enzyme or whole-cell lysate) and catalytic NADP⁺ (1 mM).

  • Incubate at 30 °C with gentle agitation. Maintain pH at 7.5 using a pH-stat titrator (adding 1 M NaOH as needed), as the reductive amination consumes protons and alters the buffer capacity.

  • Monitor the reaction via HPLC using a chiral stationary phase or derivatization with Marfey's reagent (FDNP-Val-NH2) to confirm the specific formation of the D-enantiomer without interference from primary amino acids[7][8].

Step 3: Isolation

  • Terminate the reaction by heating to 80 °C for 10 minutes to denature the enzymes.

  • Centrifuge to remove precipitated proteins. Isolate NMDG via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with a dilute ammonia gradient.

EnzymaticSynthesis Substrate 2-Oxoglutarate + Methylamine Precursors Enzyme Engineered DAADH Stereoselective Biocatalyst Substrate->Enzyme Reductive Amination Product N-Methyl-D-Glutamic Acid Enantiopure Product Enzyme->Product pH 7.5, 30°C Cofactor NADPH Regeneration Glucose Dehydrogenase Cofactor->Enzyme Hydride Transfer

Enzymatic reductive amination pathway for synthesizing N-Methyl-D-glutamic acid.

Comparative Data Analysis

To guide process selection, the following table synthesizes the quantitative and operational metrics of both methodologies based on current literature standards[1][3][4][6].

MetricChemical Synthesis (Benoiton / o-NBS)Enzymatic Synthesis (Reductive Amination)
Overall Yield 45% - 60% (over 4-5 steps)70% - 85% (single step)
Enantiomeric Excess (ee) > 95% (risk of minor racemization during hydrolysis)> 99.9% (absolute stereocontrol)
Step Count 4 to 5 steps (Protection, Alkylation, Deprotection)1 step (Direct conversion from keto-acid)
Reagent Toxicity High (MeI, SOCl₂, TFA, CH₂Cl₂)Low (Aqueous buffers, Glucose, Methylamine)
Scalability Excellent (Standard batch-reactor infrastructure)Moderate (Requires specialized engineered enzymes)
Cost Drivers Solvents, coupling/alkylating reagents, waste disposalEnzyme production/fermentation, cofactor (NADP⁺)

Conclusion

For researchers requiring immediate access to N-Methyl-D-glutamic acid derivatives (such as Fmoc-N-Me-D-Glu-OH for solid-phase peptide synthesis), the chemical route remains the most accessible due to the commercial availability of precursors and standard reagents[2]. However, the multi-step nature and reliance on hazardous methylating agents present significant drawbacks.

Conversely, enzymatic synthesis represents the future of scalable, green manufacturing for N-methylated amino acids. By leveraging engineered dehydrogenases and robust cofactor recycling, biocatalysis eliminates protection/deprotection steps and guarantees absolute stereochemical fidelity[6]. Drug development professionals should transition toward biocatalytic routes as engineered DAADHs become more commercially accessible.

References

  • Synthesis and Structural Characterization of N-Methyl-DL-glutamic Acid. ConnectSci / Australian Journal of Chemistry. [Link]

  • One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Uni-Bielefeld / Scientific Reports.[Link]

  • HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. NIH / PMC. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

Sources

Mass spectrometry for confirming the identity of N-Me-D-Glu-OH in peptides

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-natural amino acids, such as N-methyl-D-glutamic acid (N-Me-D-Glu-OH), into therapeutic peptides is a sophisticated strategy to enhance proteolytic stability, improve membrane permeability, and fine-tune conformational dynamics[1]. However, validating the precise incorporation of this residue presents a complex analytical challenge. While standard mass spectrometry easily detects the addition of a methyl group (+14.0156 Da), differentiating the D-enantiomer from its L-counterpart within a peptide sequence requires advanced analytical workflows, as enantiomers possess identical masses and highly similar fragmentation patterns[2].

This guide provides an objective, data-driven comparison of three primary mass spectrometry-based methodologies used to confirm the identity, position, and chirality of N-Me-D-Glu-OH in synthetic peptides.

Analytical Workflow & Decision Tree

To systematically validate N-Me-D-Glu-OH, analysts must bridge sequence confirmation with chiral resolution. The flowchart below outlines the strategic divergence between destructive derivatization and intact gas-phase separation.

G Start Putative N-Me-D-Glu Peptide Intact Intact Mass (ESI-MS) Check +14.015 Da Shift Start->Intact Seq LC-MS/MS (CID/HCD) Localize Methylation Site Intact->Seq Mass Confirmed Decision Chiral Separation Strategy Seq->Decision Sequence Confirmed Marfey Acid Hydrolysis & Marfey's Derivatization Decision->Marfey Destructive / High Res IMMS Ion Mobility MS (Intact Epimer Analysis) Decision->IMMS Intact / Rapid ResMarfey Diastereomer Resolution (Achiral RP-LC) Marfey->ResMarfey ResIMMS CCS Shift Detection (Gas-Phase Separation) IMMS->ResIMMS

Analytical decision tree for confirming N-Me-D-Glu-OH incorporation and chirality.

Comparative Analysis of MS Methodologies

To objectively evaluate the best approach for your specific pipeline, it is critical to understand the mechanistic causality behind each technique.

1. Standard LC-MS/MS (CID/HCD) Standard collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) cleaves peptide bonds to generate b- and y- series ions. The N-methylation of glutamic acid alters the fragmentation pattern, often yielding specific immonium ions due to the loss of H₂O and CO[3].

  • The Causality: While the +14 Da mass shift perfectly localizes the methylation site, the physical properties of D- and L- epimers in standard reverse-phase LC and their gas-phase fragmentation energies are too similar to achieve baseline chiral resolution.

2. Marfey’s Reagent Derivatization (LC-MS/MS) This is the gold standard for absolute chiral confirmation. The peptide is hydrolyzed into free amino acids and reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)[4].

  • The Causality: Enantiomers interact identically with achiral stationary phases. By reacting the D- and L- enantiomers of N-Me-Glu with the pure L-chiral center of FDAA, they are converted into diastereomers. Diastereomers possess distinct physicochemical properties (different polarities and spatial arrangements), allowing them to be cleanly separated on standard achiral reversed-phase columns[5].

3. Ion Mobility-Mass Spectrometry (IM-MS) IM-MS is an emerging, non-destructive alternative that separates gas-phase ions based on their size and shape before mass analysis[2].

  • The Causality: A D/L substitution alters the three-dimensional packing and conformational dynamics of the intact peptide. As the peptide travels through a drift tube filled with inert buffer gas under an electric field, the epimer with the more extended conformation experiences more collisions, resulting in a distinct Collision Cross Section (CCS) and arrival time[2].

Performance Comparison Matrix
MethodologyPrimary OutputChiral ResolutionSequence ContextSample PrepLimit of Detection
Standard LC-MS/MS Sequence & Methylation SiteNonePreservedLow (< 1 hr)High (fmol)
Marfey's LC-MS/MS Absolute D/L ConfigurationExcellentLost (Hydrolyzed)High (4-6 hrs)High (pmol)
IM-MS Intact Epimer DifferentiationModerate to HighPreservedLow (< 1 hr)Moderate (pmol)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. A result is only trustworthy if the assay contains internal controls that rule out sample prep artifacts (such as acid-catalyzed racemization).

Protocol A: Sequence Mapping via LC-MS/MS

Objective: Confirm the +14.0156 Da mass shift is strictly localized to the Glutamic Acid residue.

  • Preparation: Dissolve the synthetic peptide in 0.1% formic acid in water to a concentration of 1 µM.

  • Acquisition: Inject onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system. Acquire data in positive ESI mode.

  • Self-Validating Analysis: Do not rely solely on intact mass. Deconvolute the MS/MS spectra and map the b- and y- ion series. The +14.0156 Da shift must appear only on the fragments containing the target Glu residue. Furthermore, scan the low-mass region for the specific N-methyl immonium ion of glutamic acid to definitively rule out isomeric modifications (e.g., ethylation elsewhere)[3].

Protocol B: Absolute Chiral Confirmation via Marfey’s Reagent

Objective: Unambiguously prove the presence of the D-isomer while ruling out synthesis or hydrolysis artifacts.

  • Hydrolysis: Place 50 µg of the peptide in a glass vial. Add 200 µL of 6N HCl. Seal under a nitrogen atmosphere and heat at 110°C for 24 hours (or use microwave-assisted hydrolysis for 30 min at 150°C)[6].

  • Derivatization: Dry the hydrolysate under vacuum. Reconstitute in 25 µL of 0.5 M NaHCO₃. Add 20 µL of 1 mg/mL FDAA (Marfey’s reagent) in acetonitrile. Incubate at 40°C for 1 hour[6]. Quench with 10 µL of 2 M HCl.

  • Self-Validating Control (Critical): Acid hydrolysis naturally induces a low level of racemization (typically 1-2%). You must run a parallel control containing a pure synthetic standard of N-Me-L-Glu-OH subjected to the exact same hydrolysis and derivatization steps.

  • LC-MS/MS Analysis: Analyze via MRM on a Phenyl-Hexyl or C18 column[7]. If the sample shows a D-isomer peak that vastly exceeds the baseline racemization percentage observed in the pure L-control, the D-chirality of the synthesized peptide is definitively validated.

Protocol C: Intact Epimer Separation via IM-MS

Objective: Rapidly differentiate D/L epimers without destroying the peptide sequence.

  • Preparation: Prepare the peptide in 50:50 Water:Acetonitrile with 0.1% formic acid.

  • Acquisition: Introduce the sample via direct infusion nanoESI into an IM-MS platform (e.g., Trapped Ion Mobility Spectrometry - TIMS, or Traveling Wave - TWIMS)[2].

  • Self-Validating Analysis: Because CCS values can drift based on instrument calibration, you must spike the sample with a stable-isotope-labeled (SIL) standard of the L-epimer. The D-epimer is confirmed if, and only if, a distinct, baseline-resolved arrival time distribution (ATD) is observed relative to the heavy-labeled L-epimer internal standard[2].

References

  • Mast, D. H., et al. "Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS". Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[Link]

  • Tietz, J. I., et al. "Chiral amino acid analysis". Bio-protocol.[Link]

  • Jeanne Dit Fouque, K., et al. "Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides". Analytical Chemistry.[Link]

  • Lockridge, A., et al. "Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS". Journal of Chromatography B.[Link]

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review". Amino Acids.[Link]

  • Reddy, B. S., et al. "ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions". Journal of Mass Spectrometry.[Link]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guide for (R)-2-(Methylamino)pentanedioic Acid (NMDA)

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, handling neuroactive compounds requires a rigorous synthesis of experimental precision and stringent safety protocols. (R)-2-(Methylamino)pentanedioic acid, universally known as N-Methyl-D-aspartic acid (NMDA), is a potent synthetic amino acid derivative that acts as a specific agonist at the NMDA receptor[1]. Because it mimics the excitatory action of endogenous glutamate, improper handling or disposal can lead to unintended physiological exposure and environmental contamination[1].

This guide provides field-proven, step-by-step methodologies for the operational handling, spill management, and proper disposal of NMDA, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Chemical Identity & Quantitative Data

Before initiating any workflow, personnel must be familiar with the physical and toxicological properties of the compound. NMDA is typically supplied as a crystalline solid and is physiologically active even at low concentrations[1].

Table 1: Chemical and Physical Properties

Property Value
Chemical Name (R)-2-(Methylamino)pentanedioic acid
Common Name N-Methyl-D-aspartic acid (NMDA)
CAS Registry Number 6384-92-5
Molecular Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol

| Physical State | Crystalline solid |

Table 2: Toxicological & Ecological Data

Parameter Value Species / Notes
Subcutaneous TDLO 75 mg/kg Mouse[2]
Intraperitoneal TDLO 40 mg/kg Rat[2]
Intraperitoneal LD50 137 mg/kg Mouse[2]

| Aquatic Toxicity | Slightly hazardous | Water hazard class 1[2] |

Table 3: Solubility & Storage Parameters

Solvent Max Concentration Storage Temp Shelf Life
DMSO ~5 mg/mL -20°C ≥4 years (solid)[1]

| PBS (pH 7.2) | ~10 mg/mL | 4°C | < 1 day (aqueous)[1] |

Pharmacological Context & Hazard Causality

Understanding why a chemical is hazardous dictates how we handle it. NMDA is not highly toxic in the traditional sense of acute lethality, but it is a potent excitatory neurotransmitter analog[1]. Exposure via inhalation of dust or accidental ingestion can trigger excessive calcium (Ca²⁺) influx in neural tissues, leading to excitotoxicity or gastrointestinal distress[3].

NMDASignaling NMDA (R)-2-(Methylamino)pentanedioic Acid (NMDA) Receptor NMDA Receptor (Ionotropic Glutamate Receptor) NMDA->Receptor Agonist Binding Calcium Ca2+ Influx Receptor->Calcium Channel Opening Pathways Intracellular Signaling (CaMKII, ERK) Calcium->Pathways Kinase Activation LTP Long-Term Potentiation (LTP) Synaptic Plasticity Pathways->LTP Gene Expression

Figure 1: NMDA Receptor Signaling Pathway and downstream physiological effects.

Operational Handling & Solution Preparation

NMDA solutions are susceptible to oxidative degradation and microbial growth (in aqueous buffers). Organic solvents like DMSO can have independent physiological effects in biological assays; therefore, aqueous buffers are preferred for direct biological application unless maximum concentration is required[1].

SolutionPrep Solid Weigh NMDA Solid Solvent Select Solvent (DMSO or PBS) Solid->Solvent Dissolve Dissolve & Purge with Inert Gas Solvent->Dissolve Aliquots Aliquot Stock Solution Dissolve->Aliquots Storage Store at -20°C Aliquots->Storage

Figure 2: Workflow for the preparation and storage of NMDA experimental solutions.

Protocol 1: Preparation of NMDA Stock and Working Solutions
  • Weighing: Don standard PPE (nitrile gloves, safety goggles, lab coat). Weigh the required mass of NMDA crystalline solid using a calibrated analytical balance[4].

    • Self-Validation: Zero the balance with the weigh boat before and after transfer to ensure exact mass transfer and prevent concentration errors.

  • Solvent Selection:

    • For Stock Solutions: Dissolve in DMSO to achieve a concentration of up to 5 mg/mL[1].

    • For Direct Aqueous Solutions: Dissolve directly in PBS (pH 7.2) to achieve up to 10 mg/mL[1].

  • Dissolution & Purging: Vortex the mixture until completely dissolved. Purge the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen and prevent oxidative degradation[1].

    • Self-Validation: Visually inspect the solution against a dark background. The complete absence of light-scattering particulates confirms total dissolution.

  • Aliquot & Storage: Divide the stock solution into single-use aliquots and store at -20°C[1].

    • Critical Note: Do not store aqueous solutions for more than 24 hours due to rapid degradation[1].

Spill Management & Decontamination

NMDA in powder form poses a severe dust explosion hazard if dispersed in confined spaces and acts as a respiratory irritant[3]. Wet cleaning a powder spill immediately can inadvertently spread the active compound or create a concentrated, hard-to-remove residue.

Protocol 2: Dry Spill Clean-Up Procedure
  • Area Isolation: Immediately isolate the spill area. Alert laboratory personnel and, if the spill is major, contact Emergency Responders[3].

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant gloves (e.g., EN 374 compliant), and tight-fitting chemical goggles[3].

  • Dry Containment: Use strictly dry clean-up procedures. Do not use compressed air or water sprays, which generate hazardous dust clouds[3]. Carefully sweep the solid using a spark-proof brush and dustpan.

  • Waste Collection: Transfer the recovered product into a suitable, labeled, sealable container designated for hazardous waste disposal[3].

  • Surface Decontamination: Once the bulk powder is removed, wipe the area with a damp paper towel. Dispose of the towel as contaminated combustible waste[5].

    • Self-Validation: After wiping the area, use a clean, dry tissue to swipe the surface; if no residue or discoloration is visible on the tissue, the primary decontamination is complete.

Proper Disposal Procedures

Although NMDA is not regulated as a dangerous good for transport (DOT, IATA, IMDG)[2], it is an excitatory amino acid that can disrupt local ecosystems if introduced into waterways[2]. Never pour NMDA solutions down the drain[5].

DisposalLogic Start NMDA Waste Generation Type Determine Waste Type Start->Type Solid Solid Waste / Powders Type->Solid Liquid Liquid Solutions (Aqueous / Organic) Type->Liquid Empty Contaminated Packaging Type->Empty SolidDisp Seal in labeled container. Incinerate at licensed facility. Solid->SolidDisp LiquidDisp Segregate by solvent type. Dispose via chemical waste stream. Liquid->LiquidDisp EmptyDisp Do not reuse. Dispose as hazardous solid waste. Empty->EmptyDisp

Figure 3: Decision matrix for the segregation and disposal of NMDA-contaminated waste.

Protocol 3: Waste Segregation and Disposal
  • Waste Segregation:

    • Solid Waste: Place unused or expired NMDA powder in a clearly labeled, leak-proof container[5].

    • Liquid Waste: Segregate aqueous NMDA waste from organic NMDA waste (e.g., DMSO mixtures). Do not mix incompatible chemicals in the same disposal container[5].

  • Labeling: Label all containers with the chemical components, approximate concentrations, date of generation, and the name of the waste generator[5].

  • Disposal Execution: Transfer the containers to your institution's Environmental Health and Safety (EHS) department. Final disposal must be conducted via burial in a licensed landfill or incineration in a licensed apparatus by a certified waste management authority[3].

  • Packaging Decontamination: Treat empty, uncleaned packagings as hazardous waste. Do not reuse containers[4].

    • Self-Validation: Cross-reference the EHS waste log with your original experimental protocol to ensure mass balance, confirming that no orphan waste is left unaccounted for in the laboratory.

References

  • Santa Cruz Biotechnology. "N-Methyl-D-Aspartic acid (NMDA) Safety Data Sheet." 3

  • Cayman Chemical. "Safety Data Sheet - N-Methyl-D-Aspartic Acid." 2

  • Fisher Scientific. "SAFETY DATA SHEET - NMDA." 6

  • TCI Chemicals. "SAFETY DATA SHEET - N-Methyl-D-aspartic Acid." 7

  • Spectrum Chemical. "TCI AMERICA - Spectrum Chemical SDS." 8

  • MetaSci. "Safety Data Sheet N-Methyl-D-aspartic acid."4

  • Cayman Chemical. "NMDA - PRODUCT INFORMATION." 1

  • Natural Sciences Research Institute. "Guidelines for Chemical Waste Disposal." 5

Sources

Navigating the Safe Handling of (R)-2-(Methylamino)pentanedioic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of (R)-2-(Methylamino)pentanedioic acid, a compound of interest for innovative therapeutic pathways. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven procedures that empower researchers to work with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Compound

(R)-2-(Methylamino)pentanedioic acid (CAS No: 77481-28-8) is a white to off-white powder or crystalline solid.[1] A thorough understanding of its hazard profile is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Hazards:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, OralHarmful if swallowed.[1]GHS07 (Exclamation Mark)[1]Warning[1]
Skin IrritationCauses skin irritation.[1]GHS07 (Exclamation Mark)[1]Warning[1]
Eye IrritationCauses serious eye irritation.[1][2]GHS07 (Exclamation Mark)[1]Warning[1]
Respiratory IrritationMay cause respiratory irritation.[3]GHS07 (Exclamation Mark)[1]Warning[1]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the powder can irritate the respiratory tract.

The Core of Protection: Selecting and Using Your PPE

The selection of PPE should be a deliberate process, guided by a risk assessment of the specific procedures being undertaken. The following represents the minimum required PPE for handling (R)-2-(Methylamino)pentanedioic acid in a laboratory setting.

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]

  • Standard Operations: For routine tasks such as weighing and preparing solutions, where the risk of splashing is minimal, safety glasses with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[4]

  • High-Risk Procedures: During activities with a higher potential for splashing or aerosol generation (e.g., vortexing, sonicating, or transferring large volumes), chemical safety goggles are required. For extensive splash risks, a full-face shield should be worn in conjunction with safety goggles.[2][5][6]

To prevent skin irritation, impervious protective gloves are essential.[2][7]

  • Glove Type: Nitrile gloves are a suitable choice for handling this solid compound. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Glove Technique: Practice proper glove removal techniques to avoid contaminating your skin.[5] Contaminated gloves should be disposed of as chemical waste immediately after use.[5] Always wash your hands thoroughly with soap and water after removing gloves.[2][5][7][8]

A standard laboratory coat is required to protect street clothes and provide an additional layer of protection against accidental spills. For procedures with a significant risk of contamination, consider a disposable gown. Protective clothing should be worn to prevent skin exposure.[4][5][7]

Given that (R)-2-(Methylamino)pentanedioic acid is a powder and can cause respiratory irritation, engineering controls are the primary method to control exposure.[3]

  • Engineering Controls: All weighing and handling of the solid material should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[7][9]

  • Respiratory Masks: In situations where engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[4][5][10]

The following workflow illustrates the decision-making process for PPE selection:

PPE_Selection_Workflow PPE Selection Workflow for (R)-2-(Methylamino)pentanedioic acid cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Actions & Controls Start Start: Handling Task Identified AssessSplash Splash or Aerosol Potential? Start->AssessSplash HandProtection Hand Protection: Nitrile Gloves BodyProtection Body Protection: Lab Coat EyeProtection Eye Protection AssessSplash->EyeProtection RespiratoryProtection Respiratory Protection AssessSplash->RespiratoryProtection SafetyGlasses Safety Glasses with Side Shields EyeProtection->SafetyGlasses Low Risk GogglesShield Chemical Goggles &/or Face Shield EyeProtection->GogglesShield High Risk FumeHood Work in Fume Hood RespiratoryProtection->FumeHood Yes Respirator Wear N95 Respirator RespiratoryProtection->Respirator If hood unavailable or spill occurs

Caption: PPE selection workflow for handling (R)-2-(Methylamino)pentanedioic acid.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[1][7]

  • Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[11][4][7]

  • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[7][9]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][5][7][8]

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wear the appropriate PPE, including respiratory protection.[5]

  • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[5][8]

  • For a liquid spill, absorb with an inert, non-combustible material such as sand or vermiculite.[4][12] Place the absorbed material into a labeled, sealed container for disposal.[4][12]

  • Clean the spill area with a suitable decontaminating agent and wash thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[5][9][13]

Disposal Plan: Responsible Waste Management

Proper disposal of (R)-2-(Methylamino)pentanedioic acid and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All unused (R)-2-(Methylamino)pentanedioic acid and solutions containing the compound must be disposed of as hazardous chemical waste.[14]

  • Containers: Empty containers should be treated as hazardous waste, as they may retain product residue.[10] They should be collected for proper disposal and not reused.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent pads, and disposable lab coats, must be placed in a sealed, labeled bag or container and disposed of as hazardous waste.[5]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[11][8][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. Never dispose of this chemical down the drain.[5][9][13]

By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with (R)-2-(Methylamino)pentanedioic acid, ensuring both personal well-being and the integrity of their scientific pursuits.

References

  • (2R)-2-(dimethylamino)pentanedioic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - PPG. (n.d.).
  • (R)-2-(Methylamino)pentanedioic acid | 77481-28-8 - Sigma-Aldrich. (n.d.).
  • Safety data sheet - Carl ROTH. (2022, October 19).
  • Material Safety Data Sheet - Grambling State University. (2006, December 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, August 26).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).
  • 2-(Methylamino)-1-(2-methylpyrazol-3-yl)ethanone - AK Scientific, Inc. (n.d.).
  • Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane - Cole-Parmer. (2006, March 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, June 4).
  • (R)-2-(Methylamino)pentanedioic acid | CymitQuimica. (n.d.).
  • Material Safety Data Sheet - 2-(Methylamino)ethanol, pa - Cole-Parmer. (2005, October 3).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Chemical Waste Management Guide. (n.d.).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.